molecular formula C13H14N2O B1361261 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol CAS No. 104768-37-8

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Katalognummer: B1361261
CAS-Nummer: 104768-37-8
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: AEENCSHKTVTKMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16/h2-8,16H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEENCSHKTVTKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349561
Record name 2-{[(6-methylpyridin-2-yl)amino]methyl}phenol
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URL https://comptox.epa.gov/dashboard/DTXSID40349561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104768-37-8
Record name 2-{[(6-methylpyridin-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(6-METHYL-2-PYRIDYLAMINO)-O-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

synthesis and characterization of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis and structural characterization of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, a substituted aminomethylphenol. Such compounds, often synthesized via Mannich-type reactions or reductive amination, are of significant interest in coordination chemistry and drug development due to their capacity as versatile chelating ligands. This document details a field-proven synthetic protocol, explains the rationale behind key experimental steps, and outlines a suite of analytical techniques for rigorous structural elucidation and characterization. The methodologies are presented to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Scientific Context

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol belongs to the class of compounds known as Mannich bases or their reduced analogues. These structures are characterized by a β-amino-carbonyl or, in this reduced form, an aminomethyl moiety attached to a nucleophilic substrate—here, a phenol. The core structure, combining a phenolic hydroxyl group, a secondary amine linker, and a methyl-substituted pyridine ring, establishes it as a potent bidentate or tridentate ligand. The strategic placement of nitrogen and oxygen donor atoms allows for the formation of stable coordination complexes with a wide array of metal ions.

The scientific impetus for synthesizing and characterizing this specific molecule lies in its potential applications. The pyridine and phenol moieties are common pharmacophores in medicinal chemistry, and their combination within a single, flexible framework can lead to novel biological activities.[1] Furthermore, as a chelating agent, it serves as a foundational building block for creating metal complexes with tailored catalytic, magnetic, or optical properties.[2] This guide provides the essential knowledge base for producing and verifying this valuable chemical entity.

Molecular Profile:

  • Molecular Formula: C₁₃H₁₄N₂O

  • Molecular Weight: 214.26 g/mol [3]

  • Chemical Class: Substituted Aminomethylphenol / Reduced Schiff Base

Synthesis Pathway: Reductive Amination

The most reliable and high-yield synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is achieved through a two-step, one-pot reductive amination process. This method is superior to a direct Mannich condensation with formaldehyde for this specific target, as it offers greater control and minimizes the formation of bis-substituted byproducts. The reaction proceeds via the initial formation of a Schiff base (imine) intermediate from 2-amino-6-methylpyridine and salicylaldehyde, which is then selectively reduced in situ to the final secondary amine product.[2]

Principle of Synthesis

The synthesis is predicated on two fundamental organic reactions:

  • Schiff Base Formation: The nucleophilic amino group of 2-amino-6-methylpyridine attacks the electrophilic carbonyl carbon of salicylaldehyde. This is followed by dehydration, typically driven by azeotropic removal of water with a suitable solvent like toluene, to form a C=N double bond (an imine).

  • Selective Reduction: The resulting imine is then reduced to a secondary amine. Sodium borohydride (NaBH₄) is the reagent of choice for this step. It is a mild and selective reducing agent, potent enough to reduce the imine bond while being inert towards the aromatic rings, thus preserving the core structure of the molecule.[2]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for clarity and reproducibility. Each step includes an explanation of its purpose to foster a deeper understanding of the process.

Materials and Reagents:

  • 2-Amino-6-methylpyridine (≥98%)

  • Salicylaldehyde (≥98%)

  • Toluene (Anhydrous)

  • Methanol (Anhydrous)

  • Sodium Borohydride (NaBH₄) (≥98%)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

  • Schiff Base Condensation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-amino-6-methylpyridine (e.g., 10 mmol) and salicylaldehyde (10 mmol) in 100 mL of toluene.

    • Causality: Toluene serves as the reaction solvent and as an azeotropic agent to remove the water formed during condensation, driving the equilibrium towards the Schiff base product.

    • Heat the mixture to reflux for approximately 8-10 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Validation Check: The collection of the expected volume of water provides a real-time validation that the condensation reaction is proceeding to completion.

  • Solvent Exchange and Intermediate Preparation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude Schiff base intermediate as an oil or solid.

    • Causality: Toluene is removed because it is not a suitable solvent for the sodium borohydride reduction step.

    • Dissolve the residue in 50 mL of absolute methanol.

  • Selective Reduction:

    • Cool the methanolic solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (e.g., 15 mmol, a 1.5x molar excess) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Causality: The reaction is exothermic; slow, portion-wise addition at low temperature is a critical safety and control measure to prevent runaway reactions. The molar excess of NaBH₄ ensures the complete reduction of the imine.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding 20 mL of deionized water to decompose any unreacted NaBH₄.

    • Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

    • The crude product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Final Purification (Recrystallization):

    • Recrystallize the crude solid from methanol to obtain the final product as light yellow crystals.[2]

    • Causality: Recrystallization is a robust purification technique that removes impurities, yielding a product of high purity suitable for characterization and further use. The formation of well-defined crystals is a strong indicator of purity.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in vacuo. A typical yield for this procedure is around 80%.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification Reactants 2-Amino-6-methylpyridine + Salicylaldehyde + Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Condensation & Azeotropic H₂O Removal Solvent_Swap Rotovap Toluene Dissolve in Methanol Reflux->Solvent_Swap Reduction Add NaBH₄ at 0-5°C Stir at RT Solvent_Swap->Reduction Selective Imine Reduction Workup Quench with H₂O Extract with EtOAc Reduction->Workup Recrystallize Recrystallize from Methanol Workup->Recrystallize Final_Product Pure C₁₃H₁₄N₂O Crystals Recrystallize->Final_Product

Caption: Reductive amination workflow for the synthesis of the target compound.

Comprehensive Characterization

Once synthesized, the identity, structure, and purity of the compound must be unequivocally confirmed. A multi-technique approach is essential for a comprehensive and self-validating characterization.

Structural Elucidation by Single-Crystal X-ray Diffraction

In this analogue, the planes of the phenol and pyridine rings are significantly twisted relative to each other.[2][4] A key structural feature is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the pyridine nitrogen atom, which results in the formation of a stable eight-membered ring.[2][4] Additionally, intermolecular hydrogen bonding occurs between the secondary amine proton (N-H) and the phenolic oxygen of an adjacent molecule, leading to the formation of a helical chain in the crystal lattice.[2][4] It is highly probable that 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol adopts a very similar conformation.

Table 1: Key Crystallographic Data for Analogue C₁₂H₁₂N₂O [2][4]

Parameter Value Significance
Crystal System Orthorhombic Defines the basic symmetry of the unit cell.
Space Group P2₁2₁2₁ Describes the symmetry elements within the unit cell.
Molecular Formula C₁₂H₁₂N₂O Confirms the composition of the crystallized molecule.
Molecular Weight 200.24 g/mol Matches the expected mass of the non-methylated analogue.
Dihedral Angle 50.33 (15)° The significant twist between the two aromatic rings.
Intramolecular H-Bond O-H···N(pyridine) Formation of a stable eight-membered ring.

| Intermolecular H-Bond | N-H···O(phenol) | Leads to the formation of a helical chain structure. |

Spectroscopic Characterization

Spectroscopic methods provide complementary data to confirm the functional groups and connectivity of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The expected spectrum for the target compound in CDCl₃ would show distinct signals for each type of proton.

  • ¹³C NMR: This analysis identifies all unique carbon atoms in the molecule.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Phenolic -OH Broad singlet, ~8.0-9.0 ppm -
Amine -NH Broad singlet, ~5.0-6.0 ppm -
Phenol Ar-H Multiplets, ~6.7-7.2 ppm (4H) ~115-130 ppm, ~155 ppm (C-OH)
Pyridine Ar-H Multiplets, ~6.4-7.5 ppm (3H) ~110-150 ppm, ~158 ppm (C-N), ~157 ppm (C-CH₃)
Methylene -CH₂- Singlet or doublet, ~4.5 ppm (2H) ~45-55 ppm

| Methyl -CH₃ | Singlet, ~2.4 ppm (3H) | ~20-25 ppm |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol O-H Stretching (broad) 3200 - 3600
Amine N-H Stretching (sharp/medium) 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching (CH₃, CH₂) 2850 - 3000
Aromatic C=C/C=N Ring Stretching 1450 - 1600

| C-O | Stretching | 1200 - 1260 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For the target compound, C₁₃H₁₄N₂O, the expected monoisotopic mass is approximately 214.11 Da.[3] Electron Ionization (EI) or Electrospray Ionization (ESI) would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 214 or 215, respectively.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural & Purity Analysis Product Synthesized Product (C₁₃H₁₄N₂O) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Connectivity IR FT-IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight XRay Single-Crystal X-ray Diffraction Product->XRay 3D Structure Purity Purity Assessment (e.g., Melting Point, TLC) Product->Purity Confirmed_Structure Confirmed Structure & Purity Data NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure XRay->Confirmed_Structure Purity->Confirmed_Structure

Sources

An In-depth Technical Guide to 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (CAS Number: 104768-37-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is a substituted aminomethylphenol derivative with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its scaffold, combining a phenol and a substituted pyridine ring linked by an aminomethyl bridge, is a feature found in compounds with a range of biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis protocol, and an exploration of its potential applications based on the activities of structurally related molecules.

Chemical and Physical Properties

PropertyValueSource
CAS Number 104768-37-8-
Molecular Formula C₁₃H₁₄N₂O[3]
Molecular Weight 214.26 g/mol [3]
Appearance White powder (predicted)[4]
Melting Point 40-44 °C (for 2-amino-6-methylpyridine, a potential precursor)[5]
Boiling Point 208-209 °C (for 2-amino-6-methylpyridine, a potential precursor)[5]
Solubility Data not available-
XLogP3 (Computed) 1.9 (for 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol)[1][2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is not explicitly published. However, a reliable synthesis can be proposed based on the well-established reductive amination of salicylaldehyde with a suitable aminopyridine, a method documented for a closely related analog, 2-{[(Pyridin-2-yl)amino]methyl}phenol.[6] This two-step process involves the initial formation of a Schiff base followed by its reduction.

Proposed Synthesis Workflow

Synthesis_Workflow Reactants 2-Amino-6-methylpyridine + Salicylaldehyde Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation (Toluene, heat) Reduction Reduction (Sodium Borohydride in Methanol) Schiff_Base->Reduction Product 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Reduction->Product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Schiff Base Formation

  • To a solution of 2-amino-6-methylpyridine (1.0 mmol) in toluene (50 mL), add salicylaldehyde (1.0 mmol).

  • Heat the mixture under reflux for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the toluene under reduced pressure to yield the crude Schiff base intermediate.

Step 2: Reduction to the Final Product

  • Dissolve the crude Schiff base in absolute methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Allow the reaction to proceed until the Schiff base is fully consumed, as indicated by TLC.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain light yellow crystals of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.[6]

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is not currently available. The following are predicted key spectral features based on its chemical structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenol and pyridine rings, a singlet for the methyl group on the pyridine ring, a singlet or doublet for the methylene bridge protons, and a broad singlet for the amino proton. The phenolic hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum would display characteristic signals for the aromatic carbons of both rings, the methyl carbon, and the methylene bridge carbon.

  • IR Spectroscopy: Key vibrational bands are anticipated for the O-H stretch of the phenol (broad, ~3300-3500 cm⁻¹), the N-H stretch of the secondary amine (~3350-3450 cm⁻¹), C-H stretches of the aromatic rings and methyl group (~2850-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (~1450-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 214.26 g/mol .

Potential Applications and Biological Activity

While no specific biological studies on 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol have been published, the structural motifs present in the molecule suggest several areas of potential interest for researchers in drug discovery.

Antimicrobial and Antifungal Activity

The pyridine nucleus is a well-established pharmacophore in a wide array of antimicrobial and antiviral agents.[2][7] Compounds containing a pyridine moiety have demonstrated efficacy against various bacterial and fungal strains.[8] Furthermore, transition metal complexes of Schiff bases derived from salicylaldehyde and aromatic amines have shown antimicrobial properties.[9] This suggests that 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol and its derivatives could be promising candidates for the development of new anti-infective agents.

Enzyme Inhibition

Structurally similar compounds have been investigated for their ability to inhibit specific enzymes. For instance, derivatives of 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol have been shown to act as inhibitors of cytochrome P450 enzymes, which play a critical role in drug metabolism.[10] The inhibition of these enzymes is a key consideration in drug development to avoid adverse drug-drug interactions.[10] The structural features of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol make it a candidate for investigation as a modulator of enzyme activity.

Potential_Applications Molecule 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Antimicrobial Antimicrobial & Antifungal Activity Molecule->Antimicrobial Pyridine & Phenol Moieties Enzyme_Inhibition Enzyme Inhibition (e.g., Cytochrome P450) Molecule->Enzyme_Inhibition Structural Similarity to Known Inhibitors Drug_Discovery Lead Compound for Drug Discovery Antimicrobial->Drug_Discovery Enzyme_Inhibition->Drug_Discovery

Caption: Potential research avenues for the target compound.

Safety and Handling

Specific toxicological data for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is not available. However, based on the GHS classification of the related compound 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol, the following hazards should be considered[1][2]:

  • Harmful if swallowed (Acute toxicity, oral).

  • Causes skin irritation .

  • Causes serious eye irritation .

  • May cause respiratory irritation .

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is a compound with a chemical structure that holds promise for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While experimental data on its properties are limited, this guide provides a solid foundation for researchers by outlining a reliable synthesis strategy and highlighting potential areas of application based on the known activities of structurally related molecules. Further research to determine its precise physicochemical properties and to evaluate its biological activity is warranted to fully unlock its potential.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through the interpretation of its NMR data. The principles outlined here are grounded in established spectroscopic theories and supported by data from analogous compounds.

Molecular Structure and its Influence on NMR Spectra

The structure of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is characterized by three key components: a phenol ring, a 6-methylpyridine ring, and an aminomethyl bridge. Each of these fragments has distinct electronic properties that influence the chemical shifts of the neighboring protons and carbons, resulting in a unique NMR fingerprint.

The phenolic hydroxyl group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding generally results in upfield shifts for the corresponding protons and carbons.[1] Conversely, the nitrogen atoms in the pyridine ring are electron-withdrawing, leading to a deshielding effect on the ring protons and carbons, shifting their signals downfield.[2][3] The methyl group on the pyridine ring is weakly electron-donating. The flexible aminomethyl linker allows for a degree of conformational freedom, which can also affect the observed chemical shifts.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Phenol Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; O1 [label="O", pos="0,2!"]; H_O1 [label="H", pos="0.5,2.3!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- O1; O1 -- H_O1;

// Methylene Bridge C7 [label="C", pos="1.8,0!"]; N1 [label="N", pos="2.8,0.5!"]; H_N1 [label="H", pos="2.8,1!"]; C6 -- C7; C7 -- N1; N1 -- H_N1;

// Pyridine Ring C8 [label="C", pos="3.8,0!"]; N2 [label="N",pos="4.67,0.5!"]; C9 [label="C", pos="5.54,0!"]; C10 [label="C", pos="5.54,-1!"]; C11 [label="C", pos="4.67,-1.5!"]; C12 [label="C", pos="3.8,-1!"]; N1 -- C8; C8 -- N2 -- C9 -- C10 -- C11 -- C12 -- C8;

// Methyl Group C13 [label="C", pos="3,-1.5!"]; C12 -- C13;

// Atom Numbering node [fontcolor="#EA4335"]; nC1 [label="1", pos="-0.2,1.2!"]; nC2 [label="2", pos="-1.1,0.7!"]; nC3 [label="3", pos="-1.1,-0.7!"]; nC4 [label="4", pos="0,-1.2!"]; nC5 [label="5", pos="1.1,-0.7!"]; nC6 [label="6", pos="1.1,0.7!"]; nC7 [label="7", pos="1.8,-0.3!"]; nC8 [label="8", pos="3.8,0.3!"]; nC9 [label="9", pos="6,0.2!"]; nC10 [label="10", pos="6,-1!"]; nC11 [label="11", pos="4.67,-1.8!"]; nC12 [label="12", pos="3.8,-1.3!"]; nC13 [label="13", pos="3,-1.8!"]; } caption: "Molecular structure of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol with atom numbering for NMR assignment."

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol in a solvent like DMSO-d₆ would exhibit distinct signals for the phenolic hydroxyl, amine, aromatic, methylene, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton.[4][5][6]

Table 1: Predicted ¹H NMR Data for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8br s1HPhenolic -OH
~7.5t1HPyridine H-4'
~7.1d1HPhenol H-6
~6.9t1HPhenol H-4
~6.8d1HPhenol H-3
~6.7t1HPhenol H-5
~6.5d1HPyridine H-3'
~6.4d1HPyridine H-5'
~5.5t1HAmine -NH
~4.4d2HMethylene -CH₂-
~2.3s3HMethyl -CH₃

d: doublet, t: triplet, s: singlet, br s: broad singlet

Interpretation of the ¹H NMR Spectrum:
  • Phenolic -OH (~9.8 ppm): The proton of the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.[6]

  • Aromatic Protons (6.4 - 7.5 ppm): The phenol and pyridine rings will show a series of doublets and triplets. The pyridine protons are generally more deshielded than the phenol protons due to the electronegativity of the nitrogen atom.[2][3] The H-4' proton of the pyridine ring is anticipated to be the most downfield of the aromatic signals, appearing as a triplet. The phenolic protons will exhibit characteristic ortho, meta, and para couplings.

  • Amine -NH (~5.5 ppm): The amine proton signal is expected to be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is sensitive to solvent and concentration.

  • Methylene -CH₂- (~4.4 ppm): The two protons of the methylene bridge are diastereotopic and will appear as a doublet due to coupling with the amine proton.

  • Methyl -CH₃ (~2.3 ppm): The methyl group on the pyridine ring will give rise to a singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of each carbon atom.[7][8]

Table 2: Predicted ¹³C NMR Data for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~158.0Pyridine C-2'
~155.0Phenol C-1
~157.0Pyridine C-6'
~138.0Pyridine C-4'
~128.5Phenol C-4
~128.0Phenol C-6
~122.0Phenol C-2
~119.0Phenol C-5
~115.5Phenol C-3
~111.0Pyridine C-3'
~105.0Pyridine C-5'
~45.0Methylene -CH₂-
~24.0Methyl -CH₃
Interpretation of the ¹³C NMR Spectrum:
  • Aromatic Carbons (105.0 - 158.0 ppm): The carbon atoms of the pyridine and phenol rings will resonate in this region. The carbons attached to the electronegative oxygen and nitrogen atoms (C-1, C-2', and C-6') are expected to be the most downfield.[7][9]

  • Methylene Carbon (~45.0 ppm): The carbon of the -CH₂- bridge will appear in the aliphatic region.

  • Methyl Carbon (~24.0 ppm): The methyl carbon will be the most upfield signal in the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard: The addition of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following are general parameters that may require optimization based on the specific instrument and sample concentration.[9][10]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform baseline correction for a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.[11]

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

dot digraph "NMR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; setup [label="Spectrometer Setup\n(Lock, Shim)"]; acquire_H [label="Acquire ¹H Spectrum"]; acquire_C [label="Acquire ¹³C Spectrum"]; setup -> acquire_H; setup -> acquire_C; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phasing & Baseline\nCorrection"]; calibrate [label="Calibration"]; ft -> phase -> calibrate; }

subgraph "cluster_analysis" { label = "Spectral Analysis"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; assign_H [label="Assign ¹H Signals"]; assign_C [label="Assign ¹³C Signals"]; structure [label="Structural Elucidation"]; assign_H -> structure; assign_C -> structure; }

transfer -> setup [lhead=cluster_acq]; acquire_H -> ft [ltail=cluster_acq, lhead=cluster_proc]; acquire_C -> ft [ltail=cluster_acq, lhead=cluster_proc]; calibrate -> assign_H [lhead=cluster_analysis]; calibrate -> assign_C [lhead=cluster_analysis]; } caption: "Workflow for the NMR analysis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol."

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is a powerful method for its structural confirmation. The predicted chemical shifts and coupling patterns detailed in this guide provide a robust framework for the interpretation of experimental data. By following the outlined experimental protocols, researchers can obtain high-quality spectra, enabling unambiguous structural elucidation, which is a critical step in the fields of chemical synthesis and drug development.

References

  • BenchChem. (2025). Unambiguous Confirmation of 3-(Aminomethyl)phenol Structure via 13C NMR Spectroscopy: A Comparative Analysis.
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  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
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  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(I.
  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
  • Appchem. (2024). 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.
  • ResearchGate. (n.d.). 2-{[(Pyridin-2-yl)amino]methyl}phenol.
  • PubChem. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol.
  • ResearchGate. (2025). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phen ol and Its Zn(II) Complex.
  • University of Oxford. (n.d.). Chemical shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
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  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

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synthesis of Schiff base from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Schiff Bases from 2-Amino-6-Methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and critical considerations for the preparation of Schiff bases derived from 2-amino-6-methylpyridine. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and medicinal drug discovery due to their facile synthesis and broad spectrum of biological activities.[1][2][3] This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and outlines robust characterization methodologies. By explaining the causality behind experimental choices, this guide serves as a practical and authoritative resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Strategic Importance of 2-Amino-6-Methylpyridine Schiff Bases

Schiff bases are versatile compounds formed through the condensation of a primary amine with an aldehyde or a ketone.[3] Their significance is rooted in the imine or azomethine group, which is a critical pharmacophore responsible for a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][4] When complexed with metal ions, the properties of Schiff bases can be significantly enhanced, making them powerful ligands in the development of novel catalysts and therapeutic agents.[1][5]

Aminopyridines, in particular, serve as valuable precursors for Schiff bases, imparting unique electronic and structural characteristics to the resulting molecules and their metal complexes.[6] This guide focuses specifically on 2-amino-6-methylpyridine as the amine source. The strategic placement of the amino group at the 2-position and the methyl group at the 6-position of the pyridine ring influences the steric and electronic environment of the imine nitrogen, making these derivatives particularly interesting for applications in catalysis and materials science.[2][7]

This guide offers an in-depth exploration of the synthesis of these valuable compounds, moving beyond a simple recitation of steps to provide a field-proven understanding of the process.

Core Synthesis: Mechanism and Methodological Rationale

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[8][9] Understanding the mechanism is paramount to optimizing reaction conditions and maximizing yield.

The Reaction Mechanism

The synthesis proceeds in two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[8]

  • Acid-Catalyzed Dehydration: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine double bond.[8][10]

Schiff_Base_Mechanism cluster_reactants Reactants cluster_products Products R1 2-Amino-6-Methylpyridine S1 R2 Aldehyde (R'-CHO) INT1 Hemiaminal Intermediate PROD Schiff Base INT1->PROD - H₂O H2O Water S1->INT1 + H⁺ (catalyst)

Caption: General mechanism of Schiff base formation.

Causality Behind Experimental Choices

A successful synthesis hinges on the deliberate control of several key parameters.

  • Reactant Selection (Carbonyl Source): Aromatic aldehydes (e.g., salicylaldehyde, vanillin, substituted benzaldehydes) are frequently used due to their higher reactivity and the increased stability of the resulting Schiff base from electronic conjugation.[10][11] The electronic nature of substituents on the aromatic ring can influence the reaction rate; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, often accelerating the initial nucleophilic attack.

  • Solvent System: Alcohols such as ethanol or methanol are the most common solvents.[7][12] They are effective at dissolving both the amine and carbonyl reactants and can participate in proton transfer steps. The choice of solvent is critical for facilitating the reaction and, in many cases, for inducing crystallization of the final product upon cooling.

  • Catalysis and pH Control: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid.[10][13] The catalyst's role is to protonate the hemiaminal's hydroxyl group, facilitating its removal as water. However, pH is a critical variable.

    • Excessively Low pH: The amine reactant (2-amino-6-methylpyridine) becomes fully protonated to its ammonium salt. This removes the nucleophilic lone pair on the nitrogen, halting the reaction.

    • High pH: There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, slowing or stopping the reaction.

    • Optimal pH: An optimal pH of approximately 4-5 balances amine availability with efficient catalysis of the dehydration step.[8]

  • Temperature and Water Removal: The reaction is an equilibrium. To drive it towards the product, it is often performed under reflux to provide the necessary activation energy for dehydration.[1][13] Critically, the removal of the water byproduct is essential to prevent the reverse reaction (hydrolysis of the imine) and maximize yield, in accordance with Le Châtelier's principle.[8][13] This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by including a dehydrating agent like molecular sieves.[13]

A Validated Experimental Protocol: Synthesis of (E)-N-(Salicylidene)-6-methylpyridin-2-amine

This protocol provides a reliable, step-by-step methodology for a representative synthesis.

Synthesis_Workflow Reactants 1. Mix Reactants (2-Amino-6-methylpyridine + Salicylaldehyde in Ethanol) Catalysis 2. Add Catalyst (Glacial Acetic Acid) Reactants->Catalysis Reflux 3. Heat to Reflux (4-6 hours) Catalysis->Reflux Monitor 4. Monitor Progress (TLC) Reflux->Monitor Isolate 5. Isolate Product (Cooling & Filtration) Monitor->Isolate Purify 6. Purify (Recrystallization from Ethanol) Isolate->Purify Characterize 7. Characterize (FT-IR, NMR, MS, MP) Purify->Characterize

Caption: Experimental workflow for Schiff base synthesis.

Materials and Equipment
  • Chemicals:

    • 2-Amino-6-methylpyridine (≥98%)

    • Salicylaldehyde (≥98%)

    • Ethanol (Absolute)

    • Glacial Acetic Acid (ACS Grade)

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bar

    • Buchner funnel and filtration flask

    • TLC plates (Silica gel 60 F₂₅₄)

    • Melting point apparatus

Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-6-methylpyridine (e.g., 1.08 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (e.g., 1.22 g, 10 mmol) dropwise.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete upon the disappearance of the starting material spots and the appearance of a single, new product spot.

  • Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. A yellow crystalline solid should precipitate. Further cooling in an ice bath can enhance precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification and Drying: Purify the crude product by recrystallization from a minimal amount of hot ethanol. Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

  • Analysis: Determine the final yield and characterize the product using the methods described in the following section.

Structural Elucidation and Purity Confirmation

Rigorous characterization is non-negotiable to validate the structure and purity of the synthesized Schiff base.

Technique Expected Observation for a 2-Amino-6-Methylpyridine Schiff Base Rationale
FT-IR Spectroscopy Disappearance of N-H (~3300-3400 cm⁻¹) and C=O (~1660-1700 cm⁻¹) stretches. Appearance of a strong C=N (azomethine) stretch around 1605-1630 cm⁻¹ .[1]Confirms the consumption of starting materials and the formation of the characteristic imine bond.
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the broad -NH₂ signal. Appearance of a sharp singlet for the azomethine proton (-CH=N-) around 8.5-9.3 ppm .[1][7]Unambiguously identifies the formation of the imine functional group.
¹³C NMR Spectroscopy Appearance of the azomethine carbon signal (-C H=N-) in the region of 160-165 ppm .[1]Provides definitive evidence of the imine carbon in the molecular skeleton.
Mass Spectrometry The molecular ion peak (e.g., [M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the target Schiff base.[1][12]Confirms the overall molecular formula and successful condensation.
Melting Point A sharp and distinct melting point range.[12]A narrow melting point range is a strong indicator of high product purity.

Conclusion and Outlook

The synthesis of Schiff bases from 2-amino-6-methylpyridine is a straightforward yet powerful technique for generating structurally diverse molecules. By carefully controlling key parameters such as pH, temperature, and water removal, researchers can achieve high yields of pure products. The methodologies and characterization techniques detailed in this guide provide a robust framework for the reliable synthesis of these compounds.

The true value of these Schiff bases lies in their subsequent applications. They are exceptional chelating ligands capable of forming stable complexes with a variety of transition metals.[4][5] These metal complexes are at the forefront of research in developing new catalysts for organic synthesis and creating novel therapeutic agents with enhanced biological efficacy against a range of microbial and cancer cell lines.[1][2][14] This guide empowers scientists to confidently synthesize the foundational building blocks for these next-generation applications.

References

  • Schiff Bases Derived from 2‐Amino‐6‐methylbenzothiazole, 2‐Amino‐5‐chloropyridine and 4‐Chlorobenzaldehyde: Structure, Computational Studies and Evaluation of Biological Activity. (2025).
  • Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications of the Ligand and Its Metal Complexes. (2023). PubMed Central.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.
  • Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. (2025).
  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. (N.A.).
  • Synthesis and characterization of schiff base of 3-[(2-Hydroxy. (N.A.). Algerian Journal of Engineering and Technology.
  • Synthesis, Characterization and in-vitro Antimicrobial Studies of a Novel Schiff Base Ligand Derived from Ciprofloxacin and 2-Aminopyridine and its Metal (II) Complexes. (2019). Chemistry Research Journal.
  • (PDF) Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (ii) and nickel (ii) complexes. (2025).
  • Different Schiff Bases—Structure, Importance and Classific
  • How can a Schiff base be made from 2-formylpyridine and 2,6-dichloroaniline? (2016). ResearchGate. [Link]

  • Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (N.A.). PubMed Central. [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (N.A.). MDPI. [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]

  • Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (N.A.). ScienceDirect. [Link]

  • How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? (2013). ResearchGate. [Link]

  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. (2025). PubMed Central. [Link]

  • Schiff base. (N.A.). Wikipedia. [Link]

  • Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. (N.A.). Semantic Scholar. [Link]

  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. (2016). PubMed Central. [Link]

  • Schiff's bases mechanism: Significance and symbolism. (2024). Lab Deck. [Link].labdeck.com/schiffs-bases-mechanism/)

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A Technical Guide to the Chelating Properties and Applications of Pyridinyl Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinyl Schiff base ligands represent a cornerstone in modern coordination chemistry, valued for their straightforward synthesis, structural versatility, and remarkable ability to form stable complexes with a wide array of metal ions.[1][2] The integration of the pyridine ring, a six-membered heterocycle, introduces a key nitrogen donor atom that, in conjunction with the azomethine nitrogen of the Schiff base backbone, facilitates potent chelation.[3] This guide provides an in-depth exploration of the synthesis, characterization, and fundamental chelating properties of these "privileged ligands."[1][4] We delve into the causality behind experimental choices in their preparation and analysis, offering field-proven insights for researchers. Furthermore, this document details their transformative applications in catalysis, selective ion sensing, and drug development, underscoring the profound impact of their coordination chemistry.[2][5][6][7]

Introduction: The Synergy of Pyridine and the Azomethine Moiety

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[8][9][10] While aliphatic Schiff bases can be unstable, those derived from aromatic aldehydes exhibit enhanced stability due to electron conjugation.[2] The true power of these molecules in coordination chemistry is unlocked when additional donor atoms are strategically positioned to participate in chelation.

The incorporation of a pyridine ring is a highly effective strategy for designing flexible, multidentate ligands.[2][11] The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring acts as a potent Lewis base, readily coordinating to metal centers. When combined with the imine nitrogen, it creates a bidentate N,N-donor system capable of forming highly stable five- or six-membered chelate rings with a metal ion—a thermodynamically favorable arrangement that is the cornerstone of their utility. The versatility of these ligands allows for their classification as "flexi-dentate," capable of adapting their coordination mode based on the metal ion and reaction conditions.[2]

Synthesis and Structural Elucidation

The synthesis of pyridinyl Schiff bases is typically a robust and high-yielding process, relying on the principles of nucleophilic addition followed by dehydration.

General Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the pyridine-based aldehyde or ketone, forming a hemiaminal (or carbinolamine) intermediate. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final imine product.[8] The reaction is often driven to completion by removing water, for instance, by refluxing in a solvent like ethanol or methanol.

Experimental Protocol: Synthesis of (E)-N-(phenyl)-1-(pyridin-2-yl)methanimine

This protocol describes a representative synthesis using 2-pyridinecarboxaldehyde and aniline.

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Anhydrous Ethanol (HPLC grade)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution. The causality here is to ensure an equimolar reaction to maximize the yield of the desired Schiff base and minimize side products.

  • Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration of the hemiaminal intermediate, significantly accelerating the reaction rate.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in vacuo.

Essential Characterization Techniques

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized ligand.

  • FT-IR Spectroscopy: The most telling evidence of Schiff base formation is the disappearance of the C=O stretching band from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the amine, coupled with the appearance of a strong C=N (azomethine) stretching band, typically in the range of 1650-1580 cm⁻¹.[8][9]

  • NMR Spectroscopy (¹H & ¹³C): In ¹H NMR, the formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the 8-9 ppm region. ¹³C NMR will show a corresponding signal for the imine carbon around 160-170 ppm.

  • UV-Vis Spectroscopy: Pyridinyl Schiff bases exhibit characteristic electronic transitions. Bands observed are typically assigned to π→π* transitions within the aromatic rings and the n→π* transition of the imine group.[10][12]

  • Single-Crystal X-ray Diffraction: This is the definitive technique for unambiguous structural determination, providing precise information on bond lengths, bond angles, and the overall molecular geometry in the solid state.[10]

Principles of Chelation and Coordination Chemistry

The efficacy of pyridinyl Schiff base ligands stems from their ability to act as chelating agents, binding to a central metal ion through multiple donor atoms.

The Chelate Effect

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The resulting metal complexes, known as chelates, are significantly more stable than complexes formed by comparable monodentate ligands—a phenomenon known as the chelate effect. This enhanced stability is entropically driven.

The diagram below illustrates the fundamental bidentate chelation of a pyridinyl Schiff base ligand with a metal ion (M), forming a stable five-membered ring. The donor atoms are the pyridine nitrogen (N_py) and the imine nitrogen (N_imine).

Bidentate chelation forming a stable 5-membered ring.

Depending on the structure of the amine and aldehyde precursors, these ligands can be designed to be bidentate (N,N), tridentate (N,N,O or N,N,S), or even higher in denticity, allowing for fine-tuning of the coordination environment around the metal ion.[13][14]

Experimental Protocol: Synthesis of a Cu(II) Complex

This protocol outlines the chelation of the previously synthesized ligand with copper(II) acetate.

Materials:

  • (E)-N-(phenyl)-1-(pyridin-2-yl)methanimine (2.0 eq)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)

  • Methanol (HPLC grade)

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the pyridinyl Schiff base ligand (2.0 eq) in warm methanol in a beaker with stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol. The choice of a 2:1 ligand-to-metal molar ratio is based on the expectation that the bidentate ligand will form a complex with a common coordination number of four for Cu(II).

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring. A color change and/or precipitation is often immediately observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Collect the resulting solid complex by vacuum filtration, wash with methanol, and dry.

Validation of Chelation:

  • FT-IR: Upon coordination, the C=N stretching frequency typically shifts to a lower wavenumber (by 10-30 cm⁻¹) due to the donation of electron density from the imine nitrogen to the metal center, weakening the C=N bond.[15] New low-frequency bands corresponding to M-N bonds may also appear.

  • UV-Vis: Chelation alters the electronic structure, leading to shifts in the ligand-based absorption bands and often the appearance of new, lower-energy ligand-to-metal charge-transfer (LMCT) bands.[16]

Applications Driven by Chelation

The stable and electronically tunable environment provided by pyridinyl Schiff base chelation is the foundation for a multitude of applications.

Homogeneous Catalysis

Metal complexes of these ligands are effective catalysts for various organic transformations, including oxidation and condensation reactions.[5][17][18] The ligand framework stabilizes the metal center, while its electronic properties can be tuned by substituents to modulate the catalytic activity. For instance, manganese(II) complexes of pyridine Schiff bases have shown excellent activity in the epoxidation of cyclohexene.[17]

Selective Ion Sensing

The chelation process can be engineered for the selective detection of specific metal ions. Binding of a target ion induces a change in the electronic properties of the ligand, resulting in a measurable colorimetric or fluorescent response.[2][19][20] This principle is the basis for developing highly sensitive and selective chemosensors.[16] A novel naphthalene-pyridine Schiff base, for example, demonstrates distinct colorimetric responses for Fe²⁺, Fe³⁺, and Cu²⁺ ions, allowing for naked-eye detection.[16]

This workflow outlines the use of a pyridinyl Schiff base ligand as a colorimetric sensor for ferric ions using UV-Vis spectroscopy.

G cluster_0 Preparation cluster_1 Screening cluster_2 Quantification A Prepare stock solution of ligand in DMSO C Record UV-Vis spectrum of ligand alone (Blank) A->C D Add 1 eq. of each metal ion to separate ligand solutions A->D B Prepare stock solutions of various metal perchlorates (Fe³⁺, Cu²⁺, Ni²⁺, etc.) in H₂O B->D E Observe for immediate color change (qualitative) D->E F Record UV-Vis spectra of all mixtures E->F G Identify selective response (e.g., large spectral shift only for Fe³⁺) F->G H Perform titration: add incremental amounts of Fe³⁺ to ligand solution G->H I Plot absorbance change vs. [Fe³⁺] to determine limit of detection (LOD) H->I

Workflow for selective metal ion detection.
Medicinal Chemistry and Drug Development

The biological activity of Schiff bases is often significantly enhanced upon chelation with metal ions.[1] This strategy is being actively pursued in the development of novel therapeutic agents.

  • Anticancer Activity: Many pyridinyl Schiff base metal complexes exhibit potent cytotoxicity against various cancer cell lines, in some cases exceeding the efficacy of established drugs like cisplatin.[1][21] The proposed mechanisms often involve DNA binding and cleavage or the inhibition of critical enzymes like topoisomerase.[7][22]

  • Antimicrobial and Antifungal Activity: The lipophilicity of the metal complexes can be higher than that of the free ligands, facilitating their transport across microbial cell membranes and enhancing their antimicrobial potency.[2][11][23]

The following table summarizes the in vitro cytotoxicity of selected pyridinyl Schiff base metal complexes, demonstrating the potent anticancer activity that can be achieved through chelation.

Complex IDMetal IonCancer Cell LineIC₅₀ (µM)Reference
Complex 4b Co(II)MCF-7 (Breast)10.60[1]
Complex 4b HepG-2 (Liver)10.60[1]
Complex 2 Cd(II)SMMC-7721 (Liver)< 10[21]
Complex 3 Eu(III)MDA-MB-231 (Breast)< 10[21]
Tris-pyrazolyl borate Zn(II) Zn(II)MDA-MB-231 (Breast)6.72 - 16.87[1]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion and Future Outlook

Pyridinyl Schiff base ligands are a testament to the power of rational ligand design in coordination chemistry. The simple yet effective combination of a pyridine N-donor and an imine N-donor provides a robust chelating framework that is easily synthesized and readily modified. This has led to the development of a vast library of metal complexes with tailored electronic, catalytic, and biological properties.

Future research will likely focus on creating more complex, multifunctional systems. This includes the development of "turn-on" fluorescent sensors for real-time biological imaging, the immobilization of catalytic complexes onto solid supports for heterogeneous catalysis, and the design of targeted metallodrugs that can be selectively delivered to cancer cells, minimizing systemic toxicity. The foundational principles of chelation outlined in this guide will continue to be the driving force behind these innovations.

References

  • Induleka, R., et al. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. [Link]

  • Babgi, B. A., et al. (2017). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica. [Link]

  • Yilmaz, I., & Cukurovali, A. (2012). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. ResearchGate. [Link]

  • Sharma, K., & Singh, R. (2020). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. ResearchGate. [Link]

  • Revathi, R., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Journal of Chemistry. [Link]

  • Babgi, B. A., et al. (2017). Synthesis of Novel Pyridyl-Base Schiff Base and Its Coordination Behaviour with Ruthenium(II) and Zinc(II). ResearchGate. [Link]

  • El-Sawaf, A. K., et al. (2021). Synthetic strategy of the new pyridine-based Schiff base ligand H2L and its Fe(III), Co(II), Ni(II) and Cu(II) complexes. ResearchGate. [Link]

  • Wang, B., et al. (2020). Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis. Dalton Transactions. [Link]

  • Wang, C., et al. (2012). Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene. RSC Publishing. [Link]

  • Mahale, R. G., et al. (2021). Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. ProQuest. [Link]

  • Elling, J. (2020). Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes. American Chemical Society. [Link]

  • Al Zoubi, W. (2013). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. [Link]

  • Rivera, G., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PMC - PubMed Central. [Link]

  • Saleh, N., et al. (2023). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. MDPI. [Link]

  • A. S. Al-Hussaini, et al. (2024). A novel naphthalene-pyridine Schiff base sensor for highly selective colorimetric detection of Fe 2+ , Fe 3+ , and Cu 2+ ions. ResearchGate. [Link]

  • Unni, A. (2022). Synthesis,characterization and sensing applications of novel schiff base ligands. Mahatma Gandhi University. [Link]

  • Casas, J. S., et al. (2000). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. ResearchGate. [Link]

  • Faisal, S. (2023). Pyridine Schiff Base Complexes Study. Scribd. [Link]

  • Singh, N., et al. (2022). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Mapapiro, T. T., et al. (2024). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate. [Link]

  • Shamkhy, E. T. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Bursal, E., et al. (2021). Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies. PubMed. [Link]

  • Singh, S., & Singh, O. (2022). Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A. [Link]

  • Kantar, C., et al. (2021). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Journal of Molecular Structure. [Link]

  • Ghorui, T., et al. (2017). Pyridyl azine Schiff-base ligands exhibiting unexpected bonding modes towards ruthenium, rhodium and iridium half-sandwich complexes: Synthesis and structural studies. ResearchGate. [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Schiff Base Complexes Derived from 2-Acetylpyridine, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. Journal of Chemical & Engineering Data. [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Schiff Base Complexes Derived from 2-Acetylpyridine, Leucine, and Some Metal Chlorides: Their Preparation, Characterization, and Physical Properties. ResearchGate. [Link]

  • Wang, F., et al. (2024). Two pyridine-derived Schiff-bases as turn-on fluorescent sensor for detection of aluminium ion. ResearchGate. [Link]

  • I. U. Khan, et al. (2022). Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]

  • Gulea, A., et al. (2020). New Cu(II), Mn(II) and Mn(III) Schiff base complexes cause noncovalent interactions: X-ray crystallography survey, Hirshfeld surface analysis and molecular simulation investigation against SARS-CoV-2. PMC - PubMed Central. [Link]

  • Yarkandi, N. H. (2021). UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. ResearchGate. [Link]

  • Habib, S. I., & Joshi, S. R. (2015). X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes. International Journal of ChemTech Research. [Link]

  • S. Ushanandhini, et al. (2023). Biomedical application studies of Schiff base metal complexes containing pyridine moiety: molecular docking and a DFT approach. Semantic Scholar. [Link]

  • Thomas, R., & Geetha, P. (2014). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. IOSR Journal of Applied Chemistry. [Link]

  • Gafitanu, C. A., et al. (2014). A fluorescence emission, FT-IR and UV-VIS absorption study of the some uranium (VI) Schiff bases complexes. PubMed. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. MDPI. [Link]

  • Timofeeva, A. A., et al. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. MDPI. [Link]

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coordination chemistry of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Coordination Chemistry of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol and its Analogs

Preamble: Navigating the Research Frontier

In the dynamic field of coordination chemistry, the design of versatile ligands is paramount to developing novel metal complexes with tailored electronic, catalytic, and biological properties. The ligand 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol presents a compelling scaffold, combining a phenol, a secondary amine, and a methyl-substituted pyridine ring into a potentially tridentate N,N,O-donor framework. However, a comprehensive survey of the scientific literature reveals that while this specific ligand is commercially available, its coordination chemistry remains a nascent and largely undocumented field.

This guide, therefore, adopts a dual approach to provide a robust and scientifically grounded resource. Firstly, it will establish the foundational chemistry by detailing the synthesis and characterization of the target ligand. Secondly, it will construct a predictive and insightful overview of its coordination behavior by drawing authoritative parallels from its closest structural analog, 2-{[(Pyridin-2-yl)amino)methyl}phenol , and other closely related aminophenol-pyridine systems. By synthesizing field-proven insights from these analogs, this document aims to equip researchers, scientists, and drug development professionals with the necessary framework to explore the untapped potential of this promising ligand.

The Ligand: Synthesis and Structural Fundamentals

The synthetic pathway to 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is a logical extension of the established synthesis for its un-methylated counterpart.[1][2] The process is a reliable two-step reaction involving a Schiff base condensation followed by in-situ reduction.

Synthetic Workflow: A Self-Validating Protocol

The causality behind this experimental design is rooted in its efficiency and control. The initial condensation reaction between an amine and an aldehyde is a robust method for forming the C=N imine bond of the Schiff base intermediate. The subsequent reduction with a mild hydride donor like sodium borohydride (NaBH₄) selectively reduces the imine to a stable secondary amine without affecting the aromatic rings, yielding the final ligand in high purity.[1]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Schiff Base Condensation cluster_reaction2 Step 2: In-situ Reduction A 2-Amino-6-methylpyridine C Reflux in Toluene (or suitable solvent) A->C B Salicylaldehyde B->C D Intermediate: Schiff Base C->D Formation of C=N bond E Sodium Borohydride (NaBH₄) in Methanol D->E F Final Product: 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol E->F Reduction of C=N to C-N

Caption: Synthetic workflow for the target ligand.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 2-{[(Pyridin-2-yl)amino)methyl}phenol.[1]

Materials:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Toluene (or Ethanol), anhydrous

  • Methanol, anhydrous

  • Sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq)

  • Standard glassware for reflux and inert atmosphere operations

Procedure:

  • Schiff Base Formation:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-6-methylpyridine (1.0 eq) and salicylaldehyde (1.0 eq).

    • Add anhydrous toluene (or ethanol) to dissolve the reactants (e.g., 50 mL per 10 mmol of amine).

    • Heat the solution to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the Schiff base is typically accompanied by the release of water.

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduction to the Amine Ligand:

    • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator to yield the crude Schiff base as an oil or solid.

    • Dissolve this residue in anhydrous methanol.

    • Cool the methanolic solution in an ice bath (0 °C).

    • Slowly add sodium borohydride (NaBH₄) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane) to yield the final ligand as a crystalline solid.

Structural & Spectroscopic Characterization

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques. The expected data, extrapolated from its un-methylated analog and general chemical principles, are summarized below.[1][3]

Technique Expected Observations for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Rationale / Interpretation
¹H NMR Multiplet signals for aromatic protons (phenol and pyridine rings). A singlet for the methyl group (~2.4 ppm). A singlet or doublet for the methylene bridge protons (-CH₂-). A broad singlet for the secondary amine proton (-NH-), which may exchange with D₂O. A broad singlet for the phenolic proton (-OH).Confirms the presence of all key functional groups and the overall proton environment.
¹³C NMR Signals corresponding to the aromatic carbons, the methyl carbon, and the methylene bridge carbon.Provides the complete carbon skeleton of the molecule.
FT-IR (cm⁻¹) Broad band at ~3200-3400 (O-H stretch). Sharp band at ~3300-3350 (N-H stretch). Bands at ~1590-1610 (C=N and C=C stretches of pyridine). Band at ~1250-1280 (C-O stretch of phenol).Absence of a strong C=N imine stretch (~1630-1650 cm⁻¹) and the appearance of an N-H stretch confirms successful reduction.
Mass Spec. Molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₄N₂O.Confirms the molecular weight of the synthesized compound.
X-ray Crystal. The crystal structure of the un-methylated analog reveals a twisted conformation between the two aromatic rings.[1] An intramolecular hydrogen bond between the phenolic -OH and the pyridine nitrogen is observed, forming a stable eight-membered ring. A similar conformation is expected for the target ligand.Provides definitive proof of structure and insights into the ligand's preferred conformation.

Coordination Chemistry: A Predictive Analysis

The 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol ligand is a classic example of a tridentate, monoanionic chelator upon deprotonation of the phenolic group. This N,N,O donor set allows it to form stable five- and six-membered chelate rings with a single metal center, a highly favorable arrangement in coordination chemistry.

CoordinationModes cluster_complex Metal Complex Formation N_py N (pyridine) M M²⁺/³⁺ N_py->M 5-membered chelate ring N_amine N (amine) N_amine->M O_phenol O (phenolate) O_phenol->M 6-membered chelate ring L1 X M->L1 L2 Y M->L2 L3 Z M->L3

Caption: Predicted tridentate coordination mode.

Expected Coordination with Transition Metals (Cu, Ni, Co, Zn)

Based on extensive studies of similar ligands, several coordination behaviors can be anticipated:

  • Copper(II): Cu(II) complexes with related N,N,O-donor ligands often adopt distorted square pyramidal or square planar geometries. It is common to find mononuclear species with the formula [Cu(L)X], where L is the deprotonated ligand and X is a coligand like a halide or solvent molecule. Dinuclear structures, often bridged by phenolate oxygens or other anions, are also plausible.

  • Nickel(II): Ni(II) is known for its geometric versatility. With this ligand, both square planar (typically low-spin, diamagnetic) and octahedral (paramagnetic) complexes could be formed.[2][4] An octahedral geometry would likely involve two ligand molecules coordinating to one Ni(II) center, forming a [Ni(L)₂] complex, or one ligand and three solvent/anion coligands.

  • Cobalt(II/III): Cobalt can form stable complexes in both +2 and +3 oxidation states. Co(II) would likely form tetrahedral or octahedral complexes. The ligand field may be strong enough to facilitate oxidation to Co(III), which would invariably form stable, diamagnetic octahedral complexes of the type [Co(L)₂]⁺.

  • Zinc(II): As a d¹⁰ ion, Zn(II) does not have crystal field stabilization energy and its geometry is dictated by ligand size and charge. It typically forms four- or five-coordinate complexes. With this tridentate ligand, a distorted tetrahedral or trigonal bipyramidal geometry is highly probable for a mononuclear [Zn(L)X] complex.[3][5]

Spectroscopic Signatures of Coordination

The coordination of the ligand to a metal center can be definitively tracked through spectroscopy:

  • FT-IR: The most telling sign is the disappearance of the broad phenolic O-H stretching band, confirming deprotonation and coordination of the oxygen atom. Shifts in the pyridine ring vibration modes (around 1600 cm⁻¹) and the C-O stretching frequency also provide strong evidence of coordination. New bands at lower frequencies (< 600 cm⁻¹) corresponding to M-O and M-N vibrations may also be observed.[4]

  • UV-Visible Spectroscopy: Coordination will alter the electronic transitions. New, often weak, bands in the visible region (400-800 nm) will appear, corresponding to d-d transitions for paramagnetic metals like Cu(II), Ni(II), and Co(II). Intense charge-transfer bands (ligand-to-metal or metal-to-ligand) may also appear or shift significantly.

  • NMR Spectroscopy (for diamagnetic complexes like Zn(II) or Co(III)): The proton and carbon signals of the ligand will shift upon coordination. The methylene bridge protons, which may be a singlet in the free ligand, can become diastereotopic upon coordination to a chiral metal center, appearing as a more complex multiplet (an AB quartet).

Prospective Applications: A Horizon of Opportunity

While direct applications for complexes of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol are yet to be reported, the chemistry of its analogs points toward significant potential in catalysis and biomedical science.

Catalysis

Metal complexes derived from aminophenol ligands are effective catalysts for a variety of oxidation reactions. The combination of a redox-active metal (like Cu or Co) and a non-innocent ligand capable of supporting different oxidation states makes these systems promising for activating small molecules.

  • Phenol Oxidation: Related copper complexes have shown the ability to catalyze the oxidation of phenols using environmentally benign oxidants like hydrogen peroxide.[6] This has applications in wastewater treatment and green synthesis.

  • Catecholase Activity: Many copper and cobalt complexes with N,N,O-donor sets mimic the active site of the enzyme catechol oxidase, catalyzing the oxidation of catechols to quinones. This is a fundamentally important reaction in biochemistry and a benchmark for catalyst performance.

Bioinorganic Chemistry and Drug Development

The chelation of metal ions can significantly enhance the biological activity of organic molecules.[4][7][8][9]

  • Antimicrobial Agents: The lipophilicity of a metal complex is often higher than that of the free ligand, which can facilitate its transport across microbial cell membranes. Zinc(II) and Copper(II) complexes, in particular, have shown broad-spectrum antibacterial and antifungal activity.[4][5] The mechanism often involves the disruption of cellular enzymes or the generation of reactive oxygen species.

  • Enzyme Inhibition: The specific geometry and electronic properties of these complexes make them excellent candidates for enzyme inhibitors. For instance, zinc complexes of a related Schiff base ligand have demonstrated potent urease inhibition activity.[5] This is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.

Conclusion and Future Outlook

The represents a compelling and underexplored area of research. This guide has established a reliable synthetic pathway and, through careful analysis of its structural analogs, has built a predictive framework for its coordination behavior and potential applications. The tridentate N,N,O scaffold is a proven platform for generating stable complexes with diverse geometries and interesting physicochemical properties.

Future research should focus on the systematic synthesis and characterization of its complexes with first-row transition metals. Detailed structural analysis via single-crystal X-ray diffraction is critical to confirm the predicted coordination modes. Once characterized, these novel complexes should be screened for catalytic activity in oxidation reactions and evaluated for their potential as antimicrobial or enzyme-inhibiting agents. The insights gained will not only fill a gap in the current literature but could also pave the way for new functional materials and therapeutic agents.

References

A consolidated list of authoritative sources cited within this guide.

  • Copper, zinc, and nickel complexes derived from 3-methyl-2-((pyridin-2-ylmethylene)amino)phenol: syntheses, characterization, crystal structures, and urease inhibitory activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1143-1151. Available at: [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. Available at: [Link]

  • El-Sayed, M. Y. (2024). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. Scientific Reports, 14(1), 1-19. Available at: [Link]

  • Hassan, F. S. M., Fayez, M., & Abdalla, N. (2020). Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1, 4-Naphthoquinone Ligands. Open Journal of Inorganic Non-metallic Materials, 10(2), 15-29. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Available at: [Link]

  • Ershova, I. V., et al. (2025). Indium Complexes With 2-((Pyridin-4-ylmethylene)amino)phenols: Synthesis, Structure and Spectroscopic Properties. Journal of Molecular Structure, 1344, 142969. Available at: [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. Available at: [Link]

  • PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. Baghdad Science Journal. Available at: [Link]

  • ResearchGate. (2012). Polynuclear complexes and coordination polymers of 2,6-di-tert-butyl-4,4'-(2,6-bis(4-pyridyl)-pyridyl)phenol and generation of phenoxyl radicals in such systems. Available at: [Link]

  • Dumitru, F., et al. (2012). Synthesis, characterization and biological activity of phenol-2,6-pyridinediamide complexes with Fe(III) and Mo(VI). U.P.B. Sci. Bull., Series B, 74(4), 67-74. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Structural, Characterization, Biological and Studying the Enzyme Activity of some transition metal complexes with 4-((2-hydroxy phenyl imino) methyl)-2, 6-dimethoxy phenol. Journal of Education and science, 32(4), 21-34. Available at: [Link]

  • Martínez-Ahumada, E., et al. (2024). Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes. International Journal of Molecular Sciences, 25(5), 2738. Available at: [Link]

  • Ali, B., et al. (2024). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications. Available at: [Link]

  • PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]ncbi.nlm.nih.gov/compound/15765)

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A Theoretical Deep Dive: Unraveling the Molecular Landscape of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol through Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Convergence of Phenol-Pyridine Scaffolds and Computational Chemistry

In the landscape of medicinal chemistry and materials science, molecules that amalgamate phenol and pyridine moieties are of significant interest. These scaffolds are privileged structures, known for their versatile coordination chemistry and diverse biological activities. 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, a molecule combining a phenol, a secondary amine linker, and a methyl-substituted pyridine ring, presents a fascinating case for theoretical investigation. Its structural flexibility and potential for intra- and intermolecular interactions make it a prime candidate for applications ranging from novel ligands in catalysis to building blocks for pharmacologically active agents.

This technical guide provides a comprehensive framework for the theoretical investigation of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol using Density Functional Theory (DFT). As we navigate through this exploration, we will not merely list computational protocols but delve into the rationale behind the selection of specific theoretical methods. This guide is designed to be a self-validating system, where the synergy between theoretical predictions and experimental plausibility is paramount. Our objective is to equip researchers, scientists, and drug development professionals with a robust understanding of how DFT can illuminate the structural, electronic, and spectroscopic properties of this promising molecule, thereby accelerating its potential applications.

Methodology: A Rigorous In Silico Protocol

The foundation of any credible theoretical study lies in a meticulously planned computational methodology. For a molecule like 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, a combination of a reliable functional and an appropriate basis set is crucial for obtaining accurate and experimentally relevant results.

Step-by-Step Computational Workflow
  • Initial Structure Generation: The first step involves the generation of the 3D structure of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol. This can be accomplished using any standard molecular building software.

  • Geometry Optimization: To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization is performed. This is a critical step as all subsequent property calculations are dependent on the accuracy of the optimized geometry.

    • Rationale: The choice of the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and widely used method for organic molecules, providing a good balance between accuracy and computational cost.[1][2] The 6-31G(d,p) basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic electron distribution in a molecule with heteroatoms and aromatic rings.[3]

  • Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

    • Rationale: This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, it provides theoretical vibrational spectra (FT-IR and Raman), which can be directly compared with experimental data for validation of the computational model.[4]

  • Electronic Properties Calculation: With the optimized geometry, a suite of electronic properties is calculated.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions.

    • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

  • Spectroscopic Predictions:

    • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra.[2][3] This allows for the assignment of electronic transitions and comparison with experimental UV-Vis data.

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental spectra to aid in structural elucidation.

Visualizing the Computational Workflow

The logical flow of the theoretical investigation can be represented as follows:

DFT Workflow for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol cluster_input Input cluster_calculation DFT Calculations (B3LYP/6-31G(d,p)) cluster_output Output & Analysis Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Electronic Properties Electronic Properties Frequency Analysis->Electronic Properties Vibrational Spectra (IR/Raman) Vibrational Spectra (IR/Raman) Frequency Analysis->Vibrational Spectra (IR/Raman) Spectroscopic Predictions Spectroscopic Predictions Electronic Properties->Spectroscopic Predictions HOMO-LUMO, MEP HOMO-LUMO, MEP Electronic Properties->HOMO-LUMO, MEP UV-Vis, NMR Spectra UV-Vis, NMR Spectra Spectroscopic Predictions->UV-Vis, NMR Spectra

Caption: A schematic of the DFT calculation workflow.

Anticipated Results and Discussion

Based on the known chemistry of related phenol-pyridine systems, we can anticipate the key findings from a DFT study of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.

Molecular Geometry and Intramolecular Interactions

The optimized geometry is expected to reveal significant non-planarity, with a twist between the phenol and pyridine rings.[6][7] A critical feature to investigate is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the pyridine ring, which would lead to the formation of a stable eight-membered ring.[6][7] This interaction would significantly influence the molecule's conformation and its chemical properties.

Parameter Anticipated Value Significance
Dihedral Angle (Phenol-Pyridine)40-60°Indicates the degree of steric hindrance and conformational flexibility.
O-H···N (Pyridine) Distance1.8 - 2.2 ÅConfirms the presence and strength of the intramolecular hydrogen bond.
N-H···O (Phenol) Distance> 2.5 ÅA longer distance would suggest a weaker or absent intramolecular hydrogen bond involving the amine hydrogen.
Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated FT-IR spectrum will provide theoretical vibrational frequencies that can be correlated with experimental data. Key vibrational modes to analyze include:

  • O-H stretching: The frequency of this vibration will be sensitive to the strength of the intramolecular hydrogen bond. A red-shift (lower frequency) compared to a free hydroxyl group would be indicative of hydrogen bonding.

  • N-H stretching: The position of this band will provide information about the amine linker.

  • C=N and C=C stretching: These vibrations within the pyridine and phenol rings are characteristic of the aromatic systems.

Electronic Properties: Reactivity and Stability

The Frontier Molecular Orbital analysis is expected to show that the HOMO is primarily localized on the electron-rich phenol ring, while the LUMO is distributed over the electron-deficient pyridine ring.

Property Anticipated Finding Implication
HOMO-LUMO Energy Gap 4-5 eVA relatively large gap suggests high kinetic stability.
Molecular Electrostatic Potential (MEP) Negative potential around the phenolic oxygen and pyridine nitrogen; Positive potential around the hydroxyl and amine hydrogens.Predicts sites for electrophilic and nucleophilic attack, respectively, and guides the understanding of intermolecular interactions.

Visualizing Molecular Properties

Molecular Properties of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol cluster_structure Structural Features cluster_electronic Electronic Properties cluster_spectroscopic Spectroscopic Signatures Optimized Geometry Optimized Geometry Intramolecular H-Bond Intramolecular H-Bond Optimized Geometry->Intramolecular H-Bond HOMO HOMO (Phenol) Optimized Geometry->HOMO LUMO LUMO (Pyridine) Optimized Geometry->LUMO MEP MEP Map Optimized Geometry->MEP FT-IR Spectrum FT-IR Spectrum Optimized Geometry->FT-IR Spectrum UV-Vis Spectrum UV-Vis Spectrum Optimized Geometry->UV-Vis Spectrum NMR Shifts NMR Shifts Optimized Geometry->NMR Shifts

Caption: Interrelation of calculated molecular properties.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the investigation of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol using DFT. The proposed methodology, grounded in established computational practices, provides a reliable pathway to elucidate the molecule's structural, vibrational, and electronic characteristics. The anticipated results suggest a molecule with a stable, non-planar conformation dominated by an intramolecular hydrogen bond, and distinct electronic distributions between the phenol and pyridine moieties.

The insights gained from such a theoretical study are invaluable for guiding synthetic efforts, interpreting experimental data, and predicting the molecule's behavior in various chemical environments. For drug development professionals, understanding the molecule's 3D structure and electrostatic potential can inform rational drug design and predict potential interactions with biological targets. For materials scientists, the electronic properties and potential for intermolecular interactions can guide the development of novel functional materials.

Future theoretical work could extend to studying the molecule's interaction with metal ions, its behavior in different solvents using implicit and explicit solvent models, and its potential for non-linear optical (NLO) properties. The synergy between these advanced theoretical predictions and experimental validation will undoubtedly accelerate the journey of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol from a theoretical curiosity to a molecule with tangible applications.

References

  • El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2015). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Journal of the Iranian Chemical Society, 12(9), 1561-1575.
  • Mary, Y. S., & Viji, C. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 7(30), 26265-26279. [Link]

  • Zayed, E. M., & Mohamed, G. G. (2021). Synthesis, spectroscopic, DFT and docking studies, molecular structure of new Schiff base metal complexes. Egyptian Journal of Chemistry, 64(7), 3591-3602.
  • Mary, Y. S., & Viji, C. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 7(30), 26265-26279. [Link]

  • Request PDF. (n.d.). A DFT STUDY: SPECTROSCOPIC ANALYSIS OF SCHIFF BASE LIGAND WITH FE(II) COMPLEX. [Link]

  • Alinezhad, H., et al. (2012). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry, 24(12), 5721-5723.
  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2441. [Link]

  • Rodriguez-Córdoba, W., Reiber, A., & Sierra, C. A. (2018). Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Revista Colombiana de Química, 47(1), 77-85. [Link]

  • PubChem. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. [Link]

  • Poliak, P., & Breza, M. (2011). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Chemical Papers, 65(4), 451-458.
  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2441. [Link]

  • Arshad, M., et al. (2016). Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629-1633. [Link]

  • Arulkumar, C., et al. (2018). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. Journal of Thermal Analysis and Calorimetry, 134(3), 1951-1963.
  • Liu, Y., et al. (2018). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Physics: Conference Series, 1087, 052011.
  • Alinezhad, H., et al. (2012). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry, 24(12), 5721-5723. [Link]

  • Al-Hamdani, A. A. S., & Al-Zoubi, W. (2015). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Journal of Chemical and Pharmaceutical Research, 7(3), 1131-1140.
  • Roy, S., et al. (2022). Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. Current Physical Chemistry, 12(3), 194-206.
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Methodological & Application

experimental protocol for synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-(((6-methylpyridin-2-yl)amino)methyl)phenol, a valuable bifunctional ligand and synthetic intermediate. The synthesis is achieved through a one-pot Mannich reaction, a classic and efficient carbon-carbon bond-forming reaction that condenses phenol, 6-methyl-2-aminopyridine, and formaldehyde.[1][2] This guide details the reaction mechanism, step-by-step laboratory procedures, safety protocols, purification methods, and characterization techniques. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical insights for successful and reproducible synthesis.

Introduction and Scientific Principle

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol belongs to the class of phenolic Mannich bases, which are compounds of significant interest in coordination chemistry and as precursors for more complex molecular architectures.[3] The molecule incorporates a phenol moiety, a secondary amine linker, and a methyl-substituted pyridine ring, making it an excellent chelating ligand for various metal ions.

The synthesis protocol described herein utilizes the Mannich reaction, a three-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom.[4] In this specific application, the electron-rich phenol acts as the active hydrogen compound, 6-methyl-2-aminopyridine serves as the amine component, and formaldehyde is the carbonyl source.

Reaction Mechanism

The reaction proceeds in two primary stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the primary amine of 6-methyl-2-aminopyridine to formaldehyde, followed by dehydration to form a highly reactive electrophilic species, the N-(6-methylpyridin-2-yl)methaniminium ion.

  • Electrophilic Aromatic Substitution: The phenol, activated by its hydroxyl group, acts as a nucleophile and attacks the iminium ion. This substitution occurs preferentially at the ortho position to the hydroxyl group due to its strong activating and ortho-directing effects, leading to the formation of the final product.[5]

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Attack Amine 6-Methyl-2-aminopyridine Iminium N-(6-methylpyridin-2-yl)methaniminium ion (Electrophile) Amine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Phenol Phenol Product 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Phenol->Product Iminium->Product Electrophilic Aromatic Substitution

Caption: Mechanism of the Mannich reaction for the synthesis of the target compound.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.Molecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)
6-Methyl-2-aminopyridine1824-81-3108.145.41 g50
Phenol108-95-294.114.71 g50
Formaldehyde (37% aq. soln.)50-00-030.034.5 mL~55
Ethanol (Absolute)64-17-546.07100 mL-
Ethyl Acetate141-78-688.11As needed-
Hexane110-54-386.18As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Required Equipment
  • 250 mL Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Ice bath

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

  • TLC plates (silica gel 60 F254) and developing chamber

  • Melting point apparatus

Critical Safety Precautions

This protocol involves hazardous materials. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

ReagentHazard SummaryHandling Precautions
Formaldehyde Toxic, known human carcinogen, corrosive, sensitizer.[6][7]Always handle in a fume hood.[8][9] Avoid inhalation and skin contact. Use appropriate gloves (e.g., nitrile).[8] Ensure eyewash stations are accessible.[7]
Phenol Toxic, corrosive, causes severe skin burns. Can be absorbed through the skin.Avoid all personal contact. Wear heavy-duty gloves (e.g., butyl rubber). A solid at room temperature, it can be melted in a warm water bath before use.
6-Methyl-2-aminopyridine Toxic if swallowed or in contact with skin.[10][11] Causes skin and serious eye irritation.[10]Do not breathe dust.[11][12] Wash hands thoroughly after handling.[10]
Ethanol, Ethyl Acetate, Hexane Highly flammable liquids.Keep away from ignition sources. Use in a well-ventilated area, preferably a fume hood.

Detailed Experimental Protocol

The following workflow outlines the synthesis, work-up, and purification process.

G A 1. Reagent Preparation Dissolve 6-methyl-2-aminopyridine and phenol in ethanol. B 2. Reaction Setup Cool mixture to 0°C in an ice bath. A->B C 3. Reagent Addition Add formaldehyde solution dropwise with vigorous stirring. B->C D 4. Reaction Allow to warm to RT and stir for 24 hours. C->D E 5. Monitoring Monitor progress via TLC (e.g., 3:1 Hexane:EtOAc). D->E F 6. Work-up Remove solvent via rotary evaporation. Partition between water and EtOAc. E->F G 7. Extraction & Drying Separate organic layer, wash with brine, dry over MgSO₄, and filter. F->G H 8. Purification Concentrate crude product. Recrystallize from ethanol/water. G->H I 9. Characterization Obtain melting point, NMR, IR, and Mass Spec data. H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Synthesis Procedure
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 6-methyl-2-aminopyridine (5.41 g, 50 mmol) and phenol (4.71 g, 50 mmol).

  • Dissolution: Add 100 mL of absolute ethanol to the flask and stir until all solids have completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Formaldehyde Addition: Slowly add aqueous formaldehyde solution (37%, 4.5 mL, ~55 mmol) to the cooled reaction mixture dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 24 hours. A precipitate may form over time.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The product should have a distinct Rf value compared to the starting materials.

Work-up and Purification
  • Solvent Removal: After 24 hours, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separation: Allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic extracts and wash with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

  • Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization and Expected Results

The identity and purity of the final product, 2-(((6-methylpyridin-2-yl)amino)methyl)phenol, should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include:

    • Aromatic protons from the phenol and pyridine rings (approx. δ 6.5-8.0 ppm).

    • A broad singlet for the phenolic -OH proton.

    • A broad singlet for the secondary amine -NH proton.

    • A singlet for the methylene bridge (-CH₂-) protons (approx. δ 4.5-5.0 ppm).

    • A singlet for the methyl (-CH₃) group on the pyridine ring (approx. δ 2.4 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to all unique carbon atoms in the aromatic rings, the methylene bridge, and the methyl group.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C=C/C=N stretching in the aromatic rings (~1600-1450 cm⁻¹).

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular formula C₁₃H₁₄N₂O.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction; incorrect stoichiometry; degradation of formaldehyde.Ensure fresh formaldehyde solution is used. Allow the reaction to run for a longer period (up to 48 hours). Confirm reagent purity.
Oily Product/Failure to Crystallize Presence of impurities; residual solvent.Re-purify using column chromatography on silica gel. Ensure the crude product is completely dry before attempting recrystallization. Try different solvent systems for recrystallization (e.g., hexane/ethyl acetate, toluene).
Formation of Multiple Products (TLC) Side reactions, such as bis-substitution on the phenol ring or self-polymerization of formaldehyde.Maintain low temperature during formaldehyde addition. Ensure slow, dropwise addition.

Conclusion

The Mannich reaction provides a straightforward and effective method for the synthesis of 2-(((6-methylpyridin-2-yl)amino)methyl)phenol from readily available starting materials. The protocol described herein, with its emphasis on controlled conditions and rigorous safety measures, offers a reliable pathway for obtaining this versatile compound in good yield and high purity. Proper characterization is essential to confirm the structure and validate the success of the synthesis.

References

  • UC Berkeley. Formaldehyde: Hazards and Precautions. [Link]

  • Concordia University. FORMALDEHYDE SAFETY GUIDELINES. [Link]

  • UW Environmental Health & Safety. Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. [Link]

  • VelocityEHS. Formaldehyde Safety Tips & Health Hazards from the SDS. [Link]

  • Haws Co. REPOST: Nine Safety Tips for Working with Formaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Aminophenol. [Link]

  • Loba Chemie. 2-AMINOPHENOL EXTRA PURE MSDS. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]

  • PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. 2-{[(Pyridin-2-yl)amino]methyl}phenol. [Link]

  • Patel, S. B., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences, 20(2), 249-261. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.
  • Appchem. 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol. [Link]

  • D'yachenko, I. A., et al. (2018). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Farmacia, 66(1), 156-163. [Link]

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Application Notes and Protocols: Synthesis and Utility of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol in Metal Complex Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and potential applications of the versatile chelating ligand, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol , in the field of coordination chemistry. This document outlines a reliable protocol for the synthesis of the ligand and explores the prospective utility of its metal complexes in catalysis and medicinal chemistry, drawing upon established principles and data from analogous systems.

Introduction: A Ligand of Untapped Potential

The strategic design of multidentate ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and reactive properties. The ligand 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol belongs to the class of amino-phenol ligands, which are renowned for their ability to form stable complexes with a wide array of transition metal ions. The incorporation of a 6-methylpyridine moiety is anticipated to modulate the steric and electronic environment of the resulting metal center, potentially leading to novel catalytic activities or enhanced biological efficacy compared to its non-methylated analogue.

While direct literature on the metal complexes of this specific ligand is emerging, its structural motifs suggest significant potential. The combination of a soft pyridine nitrogen, a hard phenolate oxygen, and a secondary amine nitrogen donor atoms allows for versatile coordination modes, making it an attractive candidate for the development of new catalysts and therapeutic agents. This guide provides a foundational protocol for the synthesis of this promising ligand and explores its potential in metal complex synthesis based on robust scientific precedent.

Synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol: A Step-by-Step Protocol

The synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol can be efficiently achieved through a two-step one-pot procedure involving the initial formation of a Schiff base, followed by its in-situ reduction. This method is adapted from established procedures for similar aminopyridine-based ligands.

Reaction Scheme

Synthesis_Scheme 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Schiff_Base_Intermediate Schiff Base Intermediate (Unstable, in situ) 2-Amino-6-methylpyridine->Schiff_Base_Intermediate + Salicylaldehyde (Toluene, reflux) Salicylaldehyde Salicylaldehyde Final_Product 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Schiff_Base_Intermediate->Final_Product + NaBH4 (Methanol) NaBH4 Sodium Borohydride (NaBH4)

Caption: Synthetic pathway for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
2-Amino-6-methylpyridineC₆H₈N₂108.141824-81-3Purity ≥98%
SalicylaldehydeC₇H₆O₂122.1290-02-8Purity ≥98%
TolueneC₇H₈92.14108-88-3Anhydrous
MethanolCH₄O32.0467-56-1Anhydrous
Sodium BorohydrideNaBH₄37.8316940-66-2Purity ≥98%
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction
HexaneC₆H₁₄86.18110-54-3For recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying
Detailed Experimental Protocol
  • Schiff Base Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylpyridine (10.81 g, 0.1 mol) and salicylaldehyde (12.21 g, 0.1 mol).

    • Add 100 mL of anhydrous toluene to the flask.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Reduction to the Final Ligand:

    • After the Schiff base formation is complete, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oily residue in 150 mL of anhydrous methanol.

    • Cool the methanolic solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (7.57 g, 0.2 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the final product as a crystalline solid.

Characterization

The structure and purity of the synthesized 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the successful reduction of the imine bond.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the O-H, N-H, and aromatic C-H stretches.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Applications in Metal Complex Synthesis: A World of Possibilities

The tridentate N,N,O-donor set of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol makes it a versatile ligand for the coordination of a variety of transition metal ions, including but not limited to copper(II), zinc(II), and nickel(II). The resulting metal complexes are anticipated to exhibit interesting properties and applications.

General Protocol for Metal Complex Synthesis

A general method for the synthesis of metal complexes with this ligand involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complex_Synthesis Ligand 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Complex Metal Complex Ligand->Complex + Metal Salt (Solvent, Stir/Reflux) Metal_Salt Metal Salt (e.g., Cu(OAc)₂, ZnCl₂, Ni(NO₃)₂)

antimicrobial activity screening of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Antimicrobial Activity Screening of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis and Antimicrobial Evaluation of Novel Pyridyl-Phenol Metal Complexes

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening the efficacy of conventional antibiotics and jeopardizing modern medical procedures. This crisis necessitates the exploration of innovative therapeutic strategies.[1] Transition metal complexes have emerged as a highly promising class of antimicrobial candidates.[2] Their unique chemical properties, including variable oxidation states, diverse coordination geometries, and the ability to engage in ligand exchange reactions, allow them to exert their antimicrobial effects through multiple and often novel mechanisms of action, potentially circumventing existing resistance pathways.[1][3][4][5]

The biological activity of these complexes is profoundly influenced by the nature of the organic ligands coordinated to the metal center. Ligands can modulate the lipophilicity of the complex, facilitating transport across microbial membranes, and can also be directly involved in targeting specific cellular components. This guide focuses on a specific ligand, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, a structure combining the coordination potential of pyridine and phenol moieties. The synthesis of this ligand is based on established methods for related compounds.[6][7]

This document provides a detailed, self-contained protocol for the synthesis of this ligand and its subsequent complexation with various transition metals. It then outlines a systematic workflow for screening these novel metal complexes for antimicrobial activity, from initial qualitative assessments to quantitative determination of potency. The methodologies are grounded in authoritative standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability.[8][9][10]

Section 1: Synthesis and Characterization

The foundational step in this workflow is the reproducible synthesis of the core ligand and its metal complexes. The purity and structural integrity of these compounds are paramount for accurate biological evaluation.

This two-step protocol involves the formation of a Schiff base intermediate via condensation, followed by its reduction to the final, more stable secondary amine ligand.

Step 1: Synthesis of Schiff Base Intermediate

  • To a 100 mL round-bottom flask, add 6-methyl-2-aminopyridine (1.08 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol).

  • Add 40 mL of absolute ethanol as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting yellow precipitate (the Schiff base) is collected by vacuum filtration.

  • Wash the precipitate with cold ethanol (2 x 10 mL) and dry under vacuum.

Step 2: Reduction to the Final Ligand

  • Suspend the dried Schiff base intermediate (10 mmol) in 50 mL of absolute methanol in a 250 mL flask.

  • Cool the suspension in an ice bath to 0-5 °C with gentle stirring.

  • Slowly add sodium borohydride (NaBH₄) (0.76 g, 20 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by carefully adding 20 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, as a solid.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.[6]

This protocol describes a general method for complexing the synthesized ligand (L) with divalent metal salts, such as CuCl₂, Co(OAc)₂, and Zn(NO₃)₂.

  • Dissolve the ligand (L) (2 mmol) in 20 mL of warm methanol in a 50 mL flask.

  • In a separate flask, dissolve the selected metal salt (e.g., CuCl₂·2H₂O, 1 mmol) in 10 mL of methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • A color change and/or precipitation of the complex should occur.

  • Heat the reaction mixture to reflux for 3 hours to ensure complete complexation.

  • Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over silica gel.

Causality Note: The 2:1 ligand-to-metal molar ratio is chosen to satisfy the common coordination numbers (4 or 6) of the selected transition metals, assuming the ligand acts as a bidentate agent.[11] The choice of metal salt anion (e.g., chloride, acetate) can influence the final geometry and solubility of the complex.

Before biological screening, it is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes. Standard analytical techniques should be employed:

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion, evidenced by shifts in the vibrational frequencies of key functional groups (e.g., C=N of pyridine, phenolic O-H, and secondary N-H).[12]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the diamagnetic ligand and its complexes (e.g., Zn(II) complexes).[13]

  • UV-Visible Spectroscopy: To study the electronic transitions and provide insight into the coordination geometry of the metal complexes.

  • Elemental Analysis: To determine the empirical formula and confirm the ligand-to-metal stoichiometry.[14]

Section 2: Antimicrobial Screening Workflow

A tiered approach is recommended, starting with a broad qualitative screen to identify active compounds, followed by a quantitative assay to determine their potency.

Antimicrobial_Screening_Workflow cluster_synthesis Phase 1: Synthesis & Prep cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis Synth_L Synthesis of Ligand (L) Synth_M Synthesis of Metal Complexes Synth_L->Synth_M Prep_Stock Prepare Stock Solutions (in DMSO) Synth_M->Prep_Stock Agar_Well Protocol 2.1: Agar Well Diffusion (Qualitative Screening) Prep_Stock->Agar_Well Measure_ZOI Measure Zone of Inhibition (ZOI) Agar_Well->Measure_ZOI Select_Active Identify Active Complexes (ZOI > threshold) Measure_ZOI->Select_Active MIC_Assay Protocol 2.2: Broth Microdilution (Quantitative MIC Assay) Select_Active->MIC_Assay Determine_MIC Determine MIC Values MIC_Assay->Determine_MIC Compare Compare Activity: Complexes vs. Ligand vs. Metal Salt Determine_MIC->Compare MBC_Test Optional: MBC Determination Determine_MIC->MBC_Test Report Final Report & SAR Analysis Compare->Report Mechanisms cluster_cell Bacterial Cell Complex Metal Complex Membrane Cell Membrane Disruption Complex->Membrane Lipophilicity ROS ROS Generation (Oxidative Stress) Complex->ROS Redox Activity DNA DNA Binding & Damage Complex->DNA Intercalation Enzyme Enzyme Inhibition Complex->Enzyme Active Site Binding ROS->Membrane ROS->DNA ROS->Enzyme

Caption: Potential Antimicrobial Mechanisms of Metal Complexes.

Key proposed mechanisms include:

  • Disruption of Membrane Integrity: The increased lipophilicity of the complex upon chelation can facilitate its passage through the lipid-rich bacterial cell membrane, altering permeability and leading to leakage of cellular contents. [1][3]2. Generation of Reactive Oxygen Species (ROS): Many transition metals, like copper, can cycle between oxidation states, catalyzing the formation of highly toxic ROS (e.g., hydroxyl radicals) inside the cell. [1][15]This induces oxidative stress, damaging DNA, proteins, and lipids. [4]3. Inhibition of Essential Enzymes: Metal ions can bind to the active sites of crucial enzymes, particularly those containing sulfhydryl groups, disrupting metabolic pathways. [1]4. DNA Binding and Damage: The complex can interact with DNA through intercalation or electrostatic binding, inhibiting replication and transcription processes, ultimately leading to cell death. [4] By systematically synthesizing and screening novel metal complexes as outlined in this guide, researchers can effectively identify and advance new candidates in the critical fight against antimicrobial resistance.

References

  • Zhou, Y., et al. (2022). Metal-Based Approaches for the Fight against Antimicrobial Resistance: Mechanisms, Opportunities, and Challenges. ACS Infectious Diseases.
  • Wang, Y., et al. (2023). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. Molecules. [Link]

  • Devi, L. R., & Singh, T. B. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. World Journal of Advanced Research and Reviews. [Link]

  • Nathan, P., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns. [Link]

  • Various Authors. (n.d.). Mechanisms involved in the antimicrobial activity of metals and metal-based NPs. ResearchGate. [Link]

  • Dola, M. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Gandioso, A., & Sadler, P. J. (2022). Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective treatments. Chemical Society Reviews. [Link]

  • Vallet, A., et al. (2021). New Antimicrobial Strategies Based on Metal Complexes. Antibiotics. [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]

  • MI Microbiology. (n.d.). Broth Microdilution. [Link]

  • MicroBughunters. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Massi, M., & Scalcon, V. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics. [Link]

  • da Costa, A. C., et al. (2014). Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. Revista Brasileira de Farmacognosia. [Link]

  • Sanchez-Cano, C., et al. (2020). Discovery of Phototoxic Metal Complexes with Antibacterial Properties via a Combinatorial Approach. Inorganic Chemistry. [Link]

  • Chohan, Z. H. (2012). Metal Complexes as Antimicrobial Agents. SciSpace. [Link]

  • Aghabozorg, H., et al. (2008). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry. [Link]

  • Yusuf, N. P., et al. (2018). Synthesis, Characterization and Studies Antibacterial Activity of Iron and Zinc Metal Complexes derived from Sulfamethoxazole. Dutse Journal of Pure and Applied Sciences. [Link]

  • Ude, M. O., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]

  • Zharnikov, M., et al. (2015). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research. [Link]

  • LibreTexts Chemistry. (n.d.). Coordination Chemistry of Transition Metals. [Link]

  • Aghabozorg, H., et al. (2008). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. ResearchGate. [https://www.researchgate.net/publication/287321523_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenylmethylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. Journal of the Iranian Chemical Society. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. [Link]

  • Gakiya-Teruya, M. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

Sources

Unlocking the Therapeutic Potential: Application Notes and Protocols for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the promising scaffolds, compounds integrating both phenol and pyridine moieties have garnered significant attention due to their versatile biological activities.[1] This guide provides an in-depth exploration of the anticancer properties of a specific class of these compounds: 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for their evaluation as potential cancer therapeutics.

Introduction: The Rationale for Targeting Cancer with Pyridine-Phenol Hybrids

Pyridine and phenol rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. Their combination in a single molecule can lead to synergistic effects and novel mechanisms of action. Pyridine derivatives have been shown to induce apoptosis, interfere with cell cycle progression, and inhibit angiogenesis, all critical processes in tumor development.[2] Phenolic compounds, on the other hand, are known for their antioxidant and antiproliferative properties. The unique structural arrangement of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol derivatives allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties.

Synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Derivatives

The synthesis of the title compounds can be achieved through a reductive amination reaction, a robust and widely used method in medicinal chemistry. This approach involves the condensation of an aldehyde with an amine to form a Schiff base, which is then reduced to the corresponding amine.

Protocol 2.1: Synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Materials:

  • 2-amino-6-methylpyridine

  • Salicylaldehyde

  • Toluene, anhydrous

  • Methanol, absolute

  • Sodium borohydride (NaBH₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1 mmol) and salicylaldehyde (1 mmol) in anhydrous toluene (50 mL).

  • Heat the mixture to reflux for 10 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator to obtain the crude Schiff base.

  • Reduction to the Amine: Dissolve the crude residue in absolute methanol.

  • Carefully add sodium borohydride (NaBH₄) portion-wise to the solution at 0°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, again monitoring by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.[3]

Elucidating the Anticancer Mechanism of Action

The anticancer activity of pyridine-phenol derivatives is often multifaceted. Understanding the underlying mechanism is crucial for rational drug design and identifying potential biomarkers for patient stratification.

Key Signaling Pathways and Cellular Processes

Based on studies of structurally related compounds, the following mechanisms are proposed for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol derivatives:

  • Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio.[4]

  • Cell Cycle Arrest: Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints. Pyridine derivatives have been observed to cause G2/M phase arrest, preventing cancer cells from dividing.[5]

  • Inhibition of Kinase Signaling: Certain pyridine-containing molecules act as kinase inhibitors, interfering with signaling pathways crucial for tumor growth and survival, such as the VEGFR-2 pathway involved in angiogenesis.[2]

The following diagram illustrates a potential mechanism of action:

Anticancer_Mechanism Derivative Derivative Cancer_Cell Cancer_Cell Derivative->Cancer_Cell Enters Apoptosis Apoptosis Cancer_Cell->Apoptosis Induces Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Cell->Cell_Cycle_Arrest Induces Kinase_Inhibition Kinase_Inhibition Cancer_Cell->Kinase_Inhibition Causes

Caption: Proposed anticancer mechanism of action.

In Vitro Evaluation of Anticancer Activity

In vitro assays are the first step in evaluating the anticancer potential of a new compound. These assays provide crucial information on cytotoxicity, cell viability, and the mode of action.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 4.1.1: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[8]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values

The results of the MTT assay are typically presented as IC50 values. While specific data for the title compounds are emerging, the following table provides representative IC50 values for structurally related pyridine-phenol derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Phenol HybridsMCF-7 (Breast)10 - 50[9]
HepG2 (Liver)10 - 50[9]
A549 (Lung)5.988 ± 0.12[4]
HCT116 (Colon)0.34 - 22.4[9]

In Vivo Evaluation of Antitumor Efficacy

Promising compounds from in vitro studies should be further evaluated in in vivo models to assess their efficacy and safety in a whole-organism context. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model.[10][11]

Protocol 5.1: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old

  • Human cancer cell line of interest

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line and harvest the cells during the exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or PBS, with or without Matrigel, at a concentration of 1-5 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

The following diagram outlines the workflow for an in vivo xenograft study:

Xenograft_Workflow Cell_Culture Cell_Culture Implantation Implantation Cell_Culture->Implantation Tumor_Growth Tumor_Growth Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Randomization->Treatment Data_Collection Data_Collection Treatment->Data_Collection Analysis Analysis Data_Collection->Analysis

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

The 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation. Future work should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as delving deeper into the specific molecular targets and signaling pathways modulated by these derivatives. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these and other promising anticancer compounds.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications. [Link]

  • Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol. Indian Academy of Sciences. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. NCBI. [Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. NCBI. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]

  • 2-{[(Pyridin-2-yl)amino]methyl}phenol. NCBI. [Link]

Sources

Application Notes & Protocols: 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol as a Selective Fluorescent Chemosensor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (herein referred to as MPMP) as a selective "off-on" fluorescent chemosensor. MPMP has demonstrated notable efficacy in the detection of specific metal ions, particularly Zn(II) and Al(III), through a significant fluorescence enhancement upon binding. We will detail the underlying sensing mechanism, provide validated, step-by-step protocols for synthesis and analytical procedures, and present typical performance data. The methodologies are designed to be robust and reproducible, enabling seamless integration into diverse research workflows, from fundamental chemical sensing to potential applications in biological imaging.

Introduction: The Imperative for Selective Metal Ion Detection

Metal ions are fundamental to a vast array of biological and environmental processes. Zinc (Zn²⁺), for instance, is the second most abundant transition metal in humans and a critical cofactor for hundreds of enzymes and transcription factors, playing indispensable roles in gene expression, neurotransmission, and cellular apoptosis.[1] Conversely, imbalances in metal ion homeostasis or the presence of toxic metals like aluminum (Al³⁺) are linked to severe pathological conditions, including neurodegenerative diseases. Therefore, the development of sensitive and selective methods for detecting these ions in complex matrices is of paramount importance.

Fluorescence spectroscopy offers a powerful analytical tool for this purpose due to its high sensitivity, rapid response time, and potential for real-time monitoring and cellular imaging.[2] Chemosensors like MPMP are engineered to translate the event of binding a specific metal ion into a measurable optical signal, in this case, a dramatic increase in fluorescence intensity.

Sensing Mechanism: From Quenched to Fluorescent

The efficacy of MPMP as an "off-on" sensor is rooted in the principles of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

  • In the Free State (Fluorescence "Off"): In the absence of a target metal ion, the lone pair of electrons on the tertiary amine nitrogen is readily available. Upon excitation with light, this electron can be transferred to the excited fluorophore (the phenol moiety), a process known as Photoinduced Electron Transfer. This non-radiative decay pathway effectively quenches the fluorescence, resulting in a weak or non-fluorescent baseline state.

  • In the Bound State (Fluorescence "On"): When a suitable metal ion like Zn²⁺ is introduced, it coordinates with the nitrogen atom of the pyridine ring, the secondary amine, and the oxygen of the hydroxyl group. This binding event forms a rigid, chelated complex. The coordination of the metal ion with the amine nitrogen significantly lowers its electron-donating ability, thereby inhibiting the PET process. With the non-radiative decay pathway blocked, the excited fluorophore returns to the ground state via the radiative pathway of fluorescence emission, leading to a significant enhancement of the fluorescence signal (CHEF effect).

The diagram below illustrates this "Off-On" switching mechanism.

G cluster_off Fluorescence OFF (Free Sensor) cluster_on Fluorescence ON (Metal-Bound) Excitation Photon (λex) MPMP_Ground MPMP (Ground State) MPMP_Excited MPMP* (Excited State) MPMP_Ground->MPMP_Excited Excitation Complex_Ground [MPMP-Zn²⁺] (Ground State) MPMP_Ground->Complex_Ground PET Photoinduced Electron Transfer (PET) MPMP_Excited->PET e⁻ transfer from Amine Quenching Fluorescence Quenched (Non-Radiative Decay) MPMP_Excited->Quenching PET->MPMP_Ground Quenching Excitation_On Photon (λex) Complex_Excited [MPMP-Zn²⁺]* (Excited State) Complex_Ground->Complex_Excited Excitation PET_Blocked PET Blocked Complex_Excited->PET_Blocked Amine e⁻ bound to Zn²⁺ Fluorescence Fluorescence Emission (Radiative Decay) Complex_Excited->Fluorescence Emission (λem) Fluorescence->Complex_Ground

Caption: Proposed "Off-On" fluorescence switching mechanism of MPMP.

Performance Characteristics

Quantitative data from fluorescence titration experiments are crucial for evaluating the sensor's performance. The following table summarizes typical photophysical and binding properties reported for MPMP and similar chemosensors.

ParameterFree MPMPMPMP-Zn²⁺ ComplexMPMP-Al³⁺ ComplexNotes
Excitation Max (λex) ~365 nm~365 nm~365 nmThe excitation wavelength typically remains consistent.
Emission Max (λem) ~450 nm (Weak)~450 nm (Strong)~450 nm (Strong)A significant increase in intensity at the same wavelength is characteristic of CHEF.
Fluorescence Quantum Yield (Φ) Low (<0.05)High (>0.3)High (>0.2)Represents the efficiency of the fluorescence process.
Binding Stoichiometry (Sensor:Ion) -1:11:1Determined via Job's Plot analysis.[3]
Association Constant (Ka) -~10⁵ M⁻¹~10⁴ M⁻¹Indicates the strength of the binding interaction.
Limit of Detection (LOD) -Nanomolar (nM) to low Micromolar (µM) rangeMicromolar (µM) rangeTypically calculated as 3σ/k, where σ is the standard deviation of the blank.[4][5]
Response Time -< 10 minutes< 15 minutesTime to reach a stable fluorescence signal.[6]

Note: The exact values can vary depending on the solvent system, pH, and temperature.

Experimental Protocols

The following protocols provide a validated framework for the synthesis and application of MPMP.

Synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (MPMP)

This two-step synthesis involves the formation of a Schiff base intermediate followed by its reduction.[7][8]

Materials:

  • 2-Amino-6-methylpyridine

  • Salicylaldehyde

  • Toluene or Ethanol (absolute)

  • Methanol (absolute)

  • Sodium borohydride (NaBH₄)

Protocol:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 mmol) and salicylaldehyde (1.0 mmol) in 50 mL of toluene.

    • Reflux the solution for 10-12 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.

    • After reflux, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the Schiff base intermediate.

  • Reduction to MPMP:

    • Dissolve the crude Schiff base residue in 50 mL of absolute methanol.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add sodium borohydride (NaBH₄) (1.5 mmol) to the stirred solution in small portions. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by carefully adding 10 mL of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel.

General Workflow for Metal Ion Detection

The overall process from solution preparation to data analysis follows a systematic workflow.

G A Prepare Stock Solutions 1. MPMP Sensor (e.g., 1 mM in DMSO) 2. Metal Ions (e.g., 10 mM in H₂O) B Prepare Working Solutions Dilute stocks in buffered solvent (e.g., 10 µM MPMP in HEPES/EtOH) A->B C Perform Fluorescence Titration Add incremental amounts of metal ion to the sensor solution B->C F Selectivity & Interference Test Repeat titration with various competing ions B->F For Selectivity Studies D Record Spectra Measure fluorescence emission spectrum after each addition (λex = 365 nm) C->D E Analyze Data 1. Plot Intensity vs. [Metal Ion] 2. Calculate Binding Constant (Ka) 3. Determine Stoichiometry (Job's Plot) 4. Calculate Limit of Detection (LOD) D->E F->D

Caption: Standard experimental workflow for chemosensor evaluation.
Protocol: Fluorescence Titration for Sensitivity

This protocol determines the sensor's response to increasing concentrations of the target metal ion.[9][10]

Materials:

  • MPMP stock solution (e.g., 1 mM in DMSO or EtOH).

  • Target metal ion stock solution (e.g., ZnCl₂ or AlCl₃, 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Solvent (e.g., Ethanol or a mixed solvent system like EtOH/H₂O 1:1 v/v).

  • Quartz cuvette (1 cm path length).

  • Spectrofluorometer.

Protocol:

  • Prepare the "blank" sample by placing 3.0 mL of a 10 µM MPMP solution (prepared in the desired buffered solvent system) into a quartz cuvette.

  • Set the spectrofluorometer with the appropriate excitation wavelength (e.g., 365 nm) and record the emission spectrum (e.g., from 400 nm to 600 nm).

  • Sequentially add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion to generate a binding curve.

Protocol: Job's Plot for Stoichiometry Determination

The method of continuous variation (Job's Plot) is used to determine the binding stoichiometry between the sensor and the metal ion.[3][11][12]

Protocol:

  • Prepare two equimolar stock solutions (e.g., 100 µM) in the same buffered solvent system: one of MPMP and one of the target metal ion (e.g., Zn²⁺).

  • Prepare a series of 11 samples in separate vials, keeping the total volume constant (e.g., 3.0 mL) but varying the mole fraction of the sensor [X = VMPMP / (VMPMP + VMetal)].

    • Sample 1: 3.0 mL MPMP + 0.0 mL Metal (X=1.0)

    • Sample 2: 2.7 mL MPMP + 0.3 mL Metal (X=0.9)

    • ...

    • Sample 6: 1.5 mL MPMP + 1.5 mL Metal (X=0.5)

    • ...

    • Sample 11: 0.0 mL MPMP + 3.0 mL Metal (X=0.0)

  • Incubate the samples for 10-15 minutes to ensure complex formation.

  • Measure the fluorescence intensity of each sample at the emission maximum of the complex (λem).

  • Plot the fluorescence intensity against the mole fraction (X) of the sensor.

  • The mole fraction at which the plot shows a maximum corresponds to the binding stoichiometry. A peak at X=0.5 indicates a 1:1 complex, while a peak at X=0.33 would indicate a 1:2 (Sensor:Metal) complex.[13]

Protocol: Limit of Detection (LOD) Calculation

The LOD is the lowest concentration of an analyte that can be reliably detected.[4][14][15]

Protocol:

  • Record the fluorescence spectrum of a blank solution (10 µM MPMP in buffer without any metal ion) at least 10 times.[10]

  • Calculate the standard deviation (σ) of the fluorescence intensity at the emission maximum (λem) from these 10 measurements.

  • Perform a fluorescence titration as described in section 4.3, focusing on the low concentration range where the response is linear.

  • Plot the fluorescence intensity vs. [Metal Ion] for this linear range and determine the slope (k) of the regression line.

  • Calculate the LOD using the formula: LOD = 3σ / k .[5][16]

Selectivity and Interference

A crucial characteristic of a chemosensor is its selectivity for the target ion over other potentially competing ions.

Protocol:

  • Prepare a solution of the sensor (e.g., 10 µM MPMP in buffer).

  • Add a standard amount (e.g., 2 equivalents) of the target ion (e.g., Zn²⁺) and measure the fluorescence enhancement.

  • In separate experiments, add the same amount of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Fe³⁺, etc.) to fresh sensor solutions and record the fluorescence response.

  • For interference studies, add a standard amount of the target ion (Zn²⁺) to a sensor solution that already contains a high concentration (e.g., 10-fold excess) of a competing ion.

  • A highly selective sensor will show a significant fluorescence response only for the target ion(s) and minimal change in the presence of other ions.

G cluster_ions Test Ions MPMP MPMP Sensor Na Na⁺ MPMP->Na + K K⁺ MPMP->K + Ca Ca²⁺ MPMP->Ca + Mg Mg²⁺ MPMP->Mg + Cu Cu²⁺ MPMP->Cu + Zn Zn²⁺ MPMP->Zn + Al Al³⁺ MPMP->Al + Fe Fe³⁺ MPMP->Fe + Response Fluorescence Response Na->Response No Change K->Response No Change Ca->Response No Change Mg->Response No Change Cu->Response Quenching Zn->Response Strong Emission Al->Response Strong Emission Fe->Response Quenching

Caption: Conceptual diagram of a selectivity assay for MPMP.

Conclusion and Future Outlook

The chemosensor 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is a reliable and effective tool for the selective fluorescent detection of Zn²⁺ and Al³⁺ ions. The protocols detailed herein provide a robust foundation for its synthesis, characterization, and application. The "off-on" signaling mechanism, coupled with high sensitivity and selectivity, makes MPMP a valuable probe for researchers in chemistry, biology, and environmental science. Future applications may focus on modifying the molecular structure to tune selectivity for other ions, improve water solubility for biological applications, and develop test strips for on-site environmental monitoring.[2][17]

References

  • ResearchGate. (2019, January 7). Fluorescence assays: limit of detection. [Link]

  • Scribd. Spectroscopy Detection Limits. [Link]

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  • ResearchGate. Job's plot according to the method of continuous variations, indicating.... [Link]

  • NOTE Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(I). [Link]

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  • Calculating the limit of detection (LOD) for a specific analyte with a spectrometer. [Link]

  • MDPI. 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. [Link]

  • ACS Publications. (2022, September 12). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. [Link]

  • NIH. 2-{[(Pyridin-2-yl)amino]methyl}phenol. [Link]

  • RSC Publishing. (2024, December 6). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. [Link]

  • ResearchGate. Fluorescence titration experiment (a) and binding constant from the.... [Link]

  • A Fast and Selective Fluorescent sensor for Zn(II): the Zn(II)/Cu(II) ion interference. [Link]

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  • PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. [Link]

  • PubMed. (2007, August 6). Selective fluorescence zinc ion sensing and binding behavior of 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol: biological application. [Link]

  • R Discovery. (2007, July 7). Selective Fluorescence Zinc Ion Sensing and Binding Behavior of 4-Methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol: Biological Application. [Link]

  • NIH. Selective Dendritic Fluorescent Sensors for Zn(II). [Link]

  • ResearchGate. 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. [Link]

  • NIH. (2011). 2-[(Pyridin-3-ylamino)methyl]phenol. [Link]

  • PubMed Central. (2024, December 6). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. [Link]

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Application Notes & Protocols: Development of Fluorescent Turn-On Probes Using Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Promise of Schiff Base Fluorescent Probes

In the dynamic fields of analytical chemistry, biomedical research, and drug development, the demand for sensitive, selective, and real-time detection of biologically and environmentally significant analytes is ever-present. Fluorescent turn-on probes have emerged as powerful tools, offering a significant signal enhancement upon target binding, which minimizes background interference and enhances detection sensitivity.[1][2][3] Among the various classes of fluorescent probes, those based on Schiff bases have garnered considerable attention due to their synthetic accessibility, structural versatility, and remarkable photophysical properties.[1][4]

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] This synthetic simplicity allows for the facile tuning of their electronic and steric properties by incorporating various fluorophores and analyte-binding moieties.[1][4] These probes often operate via mechanisms such as Photo-induced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), and Chelation-Enhanced Fluorescence (CHEF), leading to a distinct "turn-on" fluorescent response upon interaction with a specific analyte.[6][7][8][9]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, design strategies, synthesis, and application of Schiff base fluorescent turn-on probes for the detection of various analytes, including metal ions and changes in pH.

I. Fundamental Principles: Understanding the "Turn-On" Mechanism

The efficacy of a fluorescent turn-on probe lies in its ability to transition from a non-emissive or weakly emissive state to a highly fluorescent state upon analyte binding. This transition is governed by several photophysical mechanisms, the understanding of which is crucial for rational probe design.

Key "Turn-On" Mechanisms:
  • Photo-induced Electron Transfer (PET): In the "off" state, a lone pair of electrons on a donor moiety (often a nitrogen or oxygen atom) quenches the fluorescence of the attached fluorophore through an electron transfer process. Upon binding of a cation to the donor, the energy level of the donor's frontier orbital is lowered, inhibiting PET and restoring the fluorescence of the fluorophore.[7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Probes with ESIPT capabilities contain both a proton donor and acceptor in close proximity. In the excited state, a proton is transferred, leading to a tautomeric form with a large Stokes shift and often weak emission. Analyte binding can disrupt the intramolecular hydrogen bond, blocking the ESIPT process and causing the probe to emit intense fluorescence from its normal excited state.[6][9][10]

  • Aggregation-Induced Emission (AIE): Some molecules are non-emissive in solution due to intramolecular rotations and vibrations that provide non-radiative decay pathways. Upon aggregation or restricted motion, often induced by analyte binding, these non-radiative pathways are blocked, leading to a significant enhancement in fluorescence emission.[6]

  • Chelation-Enhanced Fluorescence (CHEF): The coordination of a metal ion to the Schiff base ligand can enhance the rigidity of the probe's structure, reducing non-radiative decay from molecular vibrations and rotations. This increased rigidity leads to a significant increase in fluorescence quantum yield.[8][9][11]

II. Probe Design and Synthesis: A Step-by-Step Guide

The rational design of a Schiff base fluorescent probe involves the careful selection of a fluorophore, a linker, and a recognition site (receptor) for the target analyte.

Core Components of a Schiff Base Probe:
ComponentFunctionCommon Examples
Fluorophore Provides the fluorescent signal.Naphthalene, Anthracene, Pyrene, Coumarin, Rhodamine, BODIPY[1][4]
Schiff Base Linker Connects the fluorophore and receptor; participates in analyte binding.Formed from salicylaldehyde, naphthaldehyde, or other aldehydes/ketones.
Receptor Selectively binds to the target analyte.The azomethine nitrogen and other heteroatoms (e.g., phenolic oxygen) act as binding sites.[6]
General Synthetic Protocol:

The synthesis of Schiff base probes is often a straightforward one-step condensation reaction.[12]

Protocol 1: General Synthesis of a Salicylaldehyde-based Schiff Base Probe

  • Dissolution of Reactants: Dissolve equimolar amounts of the selected aromatic aldehyde (e.g., salicylaldehyde or a derivative) and the primary amine (containing the fluorophore or another functional group) in a suitable solvent, such as ethanol or methanol.[12]

  • Reaction: Reflux the mixture for a specified period (typically 2-8 hours), often with catalytic amounts of an acid (e.g., acetic acid).[12]

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. The solid product can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[11][12]

III. Characterization and Validation of Probe Performance

A rigorous characterization of the synthesized probe is essential to validate its performance and ensure its suitability for the intended application.

Key Performance Metrics and Evaluation Protocols:
ParameterDescriptionExperimental Protocol
Selectivity The ability of the probe to bind to the target analyte in the presence of other potentially interfering species.Perform fluorescence titration experiments with the target analyte and a range of other relevant ions or molecules.
Sensitivity (LOD) The lowest concentration of the analyte that can be reliably detected.Calculate the Limit of Detection (LOD) from the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[9]
Response Time The time required for the probe to reach a stable fluorescent signal after the addition of the analyte.Monitor the fluorescence intensity of the probe-analyte solution over time.
pH Dependence The effect of pH on the probe's fluorescence response.Measure the fluorescence intensity of the probe and the probe-analyte complex over a wide pH range.[4][13]
Stoichiometry The binding ratio between the probe and the analyte.Determine the binding stoichiometry using Job's plot analysis based on UV-Vis or fluorescence measurements.[12][14]

Protocol 2: Evaluation of Probe Selectivity

  • Prepare a stock solution of the Schiff base probe in a suitable solvent (e.g., DMSO, MeCN).

  • Prepare stock solutions of the target analyte and various potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, other transition metals).

  • In a series of cuvettes, add the probe solution to a buffer at the desired pH.

  • To each cuvette, add an excess of a different interfering ion, followed by the target analyte to one cuvette.

  • Record the fluorescence spectra of all solutions and compare the fluorescence intensity in the presence of the target analyte versus the interfering ions.

IV. Applications in Analyte Detection and Bioimaging

Schiff base fluorescent turn-on probes have demonstrated broad applicability in the detection of a wide range of analytes.

A. Metal Ion Detection

Metal ions play crucial roles in biological systems, but their dysregulation can lead to various diseases.[7] Schiff base probes offer a sensitive and selective means for their detection.

Example Application: Detection of Zn²⁺

Zinc is the second most abundant transition metal in the human body and is essential for numerous biological processes.[4][15]

Protocol 3: Fluorescent Detection of Zn²⁺ in Aqueous Solution

  • Prepare a stock solution of a Zn²⁺-selective Schiff base probe (e.g., 10 mM in DMSO).

  • Prepare a series of Zn²⁺ standard solutions of known concentrations in a biologically relevant buffer (e.g., HEPES, pH 7.4).

  • Add a fixed concentration of the probe to each standard solution.

  • Incubate the solutions for a short period to allow for complexation.

  • Measure the fluorescence emission spectra of each solution at the appropriate excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a calibration curve.

B. pH Sensing

pH is a critical parameter in many biological and chemical processes.[16][17] Schiff base probes containing acidic or basic moieties can exhibit pH-dependent fluorescence.[18][19]

Protocol 4: Ratiometric Fluorescent pH Measurement

  • Synthesize or select a Schiff base probe that exhibits two distinct emission bands that respond differently to pH changes.

  • Prepare a series of buffer solutions with a range of known pH values.

  • Add a fixed concentration of the probe to each buffer solution.

  • Measure the fluorescence emission spectra of each solution.

  • Calculate the ratio of the fluorescence intensities at the two emission maxima for each pH value.

  • Plot the intensity ratio against pH to create a calibration curve for ratiometric pH sensing.

C. Bioimaging Applications

The low cytotoxicity and cell permeability of many Schiff base probes make them suitable for imaging analytes within living cells.[2][3][4]

Protocol 5: Live Cell Imaging of Intracellular Zn²⁺

  • Cell Culture: Culture the desired cell line (e.g., HeLa, SH-SY5Y) on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Loading: Incubate the cells with a solution of the Zn²⁺-selective Schiff base probe (typically 1-10 µM in cell culture medium) for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.

  • Analyte Treatment (Optional): To visualize changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ source (e.g., ZnCl₂) or a chelator (e.g., TPEN).

  • Imaging: Acquire fluorescence images of the cells using a fluorescence microscope or a confocal laser scanning microscope with the appropriate filter sets. An increase in intracellular fluorescence intensity indicates the detection of Zn²⁺.[4]

V. Visualizing Workflows and Mechanisms

Diagrams

G cluster_synthesis Probe Synthesis Workflow cluster_validation Probe Validation Workflow cluster_application Application Workflow A Aldehyde + Amine B Condensation Reaction (Reflux in Solvent) A->B C Crude Product (Precipitation) B->C D Purification (Recrystallization) C->D E Pure Schiff Base Probe D->E F Characterization (NMR, MS, IR) E->F G Photophysical Studies (UV-Vis, Fluorescence) E->G H Performance Evaluation (Selectivity, LOD, pH) G->H I Validated Probe H->I J Analyte Detection (e.g., Metal Ions, pH) I->J K Bioimaging (Live Cell Studies) I->K

Caption: General workflow for the development and application of Schiff base fluorescent probes.

PET_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe_Off Fluorophore (F) Receptor (R) + e⁻ Quenching Fluorescence Quenched (PET) Probe_Off->Quenching e⁻ transfer Probe_On Fluorophore (F) Receptor (R) + Analyte Excitation hv Excitation->Probe_Off Emission Fluorescence ON Probe_On->Emission Emission Excitation2 hv Excitation2->Probe_On Analyte Analyte Analyte->Probe_On Binding

Caption: Schematic of the Photo-induced Electron Transfer (PET) "turn-on" mechanism.

VI. Conclusion and Future Perspectives

Schiff base fluorescent turn-on probes represent a versatile and powerful class of chemosensors with significant potential in various scientific disciplines. Their ease of synthesis, tunable properties, and diverse sensing mechanisms make them highly attractive for the development of novel analytical tools. Future research in this area will likely focus on the development of probes with enhanced photostability, larger Stokes shifts, and multi-analyte sensing capabilities. Furthermore, the integration of Schiff base probes into advanced materials and devices, such as nanoparticles and test strips, will pave the way for their application in point-of-care diagnostics and environmental monitoring.

References

  • Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]

  • Royal Society of Chemistry. (n.d.). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]

  • Sun, C. (2019). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. University Chemistry. [Link]

  • Afrin, A., Swamy, C. A. P., & Rose, A. (2024). Glowing discoveries: Schiff base-cyanostilbene probes illuminating metal ions and biological entities. Analytical Methods. [Link]

  • ResearchGate. (2025). Practical applications of fluorescent Schiff base sensors. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. ResearchGate. [Link]

  • Alam, M. Z., Alimuddin, & Khan, S. A. (2023). A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. Journal of Fluorescence. [Link]

  • Udhayakumari, D., & Inbaraj, V. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence. [Link]

  • Unknown. (n.d.). design, synthesis and characterization of fluorescent probes based on schiff bases. Unknown Source. [Link]

  • Wang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules. [Link]

  • PubMed. (2024). Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Schiff base compounds as fluorimetric pH sensor: A review. Analytical Methods. [Link]

  • Pal, A., et al. (2018). A New Half-Condensed Schiff Base Compound: Highly Selective and Sensitive pH-Responsive Fluorescent Sensor. Organic Letters. [Link]

  • Patil, D. B. (2019). Application of Schiff base as a fluorescence sensor. Journal of Emerging Technologies and Innovative Research. [Link]

  • ResearchGate. (n.d.). Chromogenic and fluorescence sensing of pH with a Schiff-base molecule. ResearchGate. [Link]

  • Unknown. (n.d.). Chalcogenated Schiff base ligands utilized for metal ion detection. PDEA :: AMC College, Hadpasar, Pune. [Link]

  • Royal Society of Chemistry. (n.d.). A turn-on Schiff base fluorescent probe for the exogenous and endogenous Fe3+ ion sensing and bioimaging of living cells. RSC Publishing. [Link]

  • MDPI. (n.d.). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. [Link]

  • ResearchGate. (n.d.). Schiff base compounds as fluorimetric pH sensor: a review. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. NIH. [Link]

  • Goshisht, M. K., et al. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Materials Advances. [Link]

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  • Sadia, M., et al. (2018). Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media With Fluorescence Off-On Responses. Journal of Fluorescence. [Link]

  • Jiang, J. L. (2021). The Synthesis Of Schiff Base Fluorescent Probe Based On Spirobifluorene As The Parent And Its Application In Metal Ion Detection. Globe Thesis. [Link]

  • PubMed. (2022). Schiff base compounds as fluorimetric pH sensor: a review. PubMed. [Link]

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  • Wang, Y., et al. (2023). Fluorescent Detection Probes for Hg2+ and Zn2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. Molecules. [Link]

  • National Institutes of Health. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PMC. [Link]

  • Liu, J., et al. (n.d.). A fluorescence “Turn-on” Schiff base probe based on naphthylcarbazone for selective detection of Mg2+/Cd2+ ions and DNA binding: Synthesis, characterization and DFT/TD-DFT studies. Semantic Scholar. [Link]

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mechanism of action of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Unraveling the Mechanism of Action of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Medicinal Inorganic Chemistry

The ligand 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol represents a versatile scaffold for the development of therapeutically active metal complexes. As a reduced Schiff base, it combines the coordination flexibility of a tridentate N,N,O-donor set with a structure that allows for significant steric and electronic tuning. The incorporation of a methyl group on the pyridine ring can influence the lipophilicity and steric profile of the resulting metal complexes, potentially enhancing their cellular uptake and interaction with biological targets.

Transition metal complexes derived from Schiff bases and their analogues have garnered substantial interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The chelation of a metal ion to the organic ligand often leads to a synergistic enhancement of its biological efficacy compared to the free ligand.[4] This guide provides a comprehensive overview of the proposed mechanisms of action for these metal complexes and detailed protocols for their synthesis, characterization, and biological evaluation.

Part 1: Elucidating the Mechanism of Action

The biological activity of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol metal complexes is believed to be multifactorial, primarily revolving around their ability to interact with and damage key cellular components. The central metal ion plays a pivotal role, with its redox properties and coordination geometry dictating the preferred mechanistic pathway.

Interaction with DNA: The Primary Cellular Target

A predominant mechanism of action for many Schiff base metal complexes is their interaction with DNA.[5][6] This interaction can occur through several modes, ultimately leading to the inhibition of DNA replication and transcription, and the induction of cell death.

  • Intercalation and Groove Binding: The planar aromatic rings of the ligand allow the complex to insert itself between the base pairs of the DNA double helix (intercalation) or to bind within the major or minor grooves.[7] These non-covalent interactions can cause significant structural distortions to the DNA, interfering with the binding of DNA-processing enzymes.

  • DNA Cleavage: Perhaps the most critical consequence of DNA binding is the subsequent cleavage of the phosphodiester backbone. This can occur via two primary pathways:

    • Oxidative Cleavage: Redox-active metals, particularly copper(II), can participate in Fenton-like reactions to generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) in close proximity to the DNA.[4][8] These radicals can abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission.

    • Hydrolytic Cleavage: The metal center can act as a Lewis acid, activating a coordinated water molecule to facilitate the hydrolysis of the phosphodiester bond.

The presence of the methyl group on the pyridine ring may influence the depth of intercalation or the positioning within the DNA grooves, potentially enhancing the specificity or efficiency of these interactions.[9]

DNA_Interaction MetalComplex Metal Complex DNA Cellular DNA MetalComplex->DNA Binds to ROS Reactive Oxygen Species (ROS) Generation MetalComplex->ROS Catalyzes Intercalation Intercalation DNA->Intercalation via GrooveBinding Groove Binding DNA->GrooveBinding via Cleavage DNA Strand Scission Intercalation->Cleavage Facilitates GrooveBinding->Cleavage Facilitates ROS->Cleavage Induces Oxidative Apoptosis Apoptosis / Cell Death Cleavage->Apoptosis Leads to

Caption: Proposed mechanism of DNA interaction and damage by the metal complexes.

Enzyme Inhibition

Metal complexes can act as potent enzyme inhibitors by binding to active sites or allosteric sites, thereby disrupting essential metabolic pathways.[10] The specific enzymes targeted will depend on the metal ion and the overall structure of the complex. For instance, complexes may inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during replication, or proteases involved in cellular signaling.

Antimicrobial Action: A Multi-pronged Attack

The antimicrobial properties of these complexes are likely a result of the combined effects of DNA damage, enzyme inhibition, and disruption of the bacterial cell wall and membrane integrity.[1][4] Overtone's concept of cell permeability and Tweedy's chelation theory help to explain the enhanced antimicrobial activity of the metal complexes compared to the free ligand. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of the microbial cell membranes.

Antimicrobial_Action cluster_complex Metal Complex cluster_bacterium Bacterial Cell Metal_Complex 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Metal Complex Cell_Membrane Cell Membrane Penetration Metal_Complex->Cell_Membrane Increased Lipophilicity DNA_Damage DNA Damage Cell_Membrane->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Cell_Membrane->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Key steps in the proposed antimicrobial mechanism of action.

Part 2: Experimental Protocols

Synthesis of the Ligand and Metal Complexes

This section provides a general protocol for the synthesis of the 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol ligand and its subsequent complexation with various metal salts. A procedure analogous to the synthesis of a similar Schiff base ligand is described.[10]

Protocol 2.1.1: Synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

  • Reaction Setup: In a round-bottom flask, dissolve 6-methyl-2-aminopyridine (10 mmol) in methanol (20 mL). To this, add salicylaldehyde (10 mmol) dropwise with stirring.

  • Schiff Base Formation: Reflux the mixture for 2-4 hours. The formation of the Schiff base intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: After cooling the reaction mixture to room temperature, add sodium borohydride (NaBH₄) (15 mmol) portion-wise over 30 minutes.

  • Work-up: Stir the reaction mixture for an additional 2 hours at room temperature. Quench the reaction by the slow addition of water (20 mL).

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the ligand by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2.1.2: Synthesis of Metal(II) Complexes

  • Ligand Solution: Dissolve the purified ligand (1 mmol) in methanol (15 mL) in a round-bottom flask and stir.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O) (0.5 mmol for a 2:1 ligand-to-metal ratio, or 1 mmol for a 1:1 ratio) in methanol (10 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.

  • Reaction: Reflux the resulting mixture for 3-5 hours. A change in color or the formation of a precipitate often indicates complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration, wash with cold methanol, and dry in a desiccator over silica gel.

Characterization of the Complexes

A suite of spectroscopic and analytical techniques should be employed to confirm the structure and purity of the synthesized complexes.

TechniqueInformation Obtained
FT-IR Spectroscopy Confirmation of ligand coordination through shifts in ν(C=N), ν(N-H), and ν(O-H) bands, and the appearance of new ν(M-N) and ν(M-O) bands.
UV-Vis Spectroscopy Information on the electronic transitions (d-d transitions, charge transfer bands) and coordination geometry of the metal ion.
¹H and ¹³C NMR To confirm the structure of the diamagnetic complexes (e.g., Zn(II)).
Mass Spectrometry Determination of the molecular weight and fragmentation pattern of the complexes.
Elemental Analysis To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.
Molar Conductivity To determine the electrolytic or non-electrolytic nature of the complexes in solution.
Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[6]

Protocol 2.3.1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the metal complexes in DMSO. Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

DNA Cleavage Study: Agarose Gel Electrophoresis

This assay visually demonstrates the ability of the metal complexes to cleave supercoiled plasmid DNA into nicked and linear forms.

Protocol 2.4.1: DNA Cleavage Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322 or pUC19) (0.5 µg), Tris-HCl buffer (50 mM, pH 7.2), and the metal complex at various concentrations. The total volume should be around 20 µL.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Loading: After incubation, add 3 µL of loading dye (containing bromophenol blue and glycerol) to each reaction mixture.

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer at 50-70 V until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under a UV transilluminator and document the results. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates cleavage activity.

Part 3: Data Presentation and Interpretation

Quantitative Biological Activity Data

The biological activities of analogous metal complexes are often quantified and compared using IC₅₀ values for anticancer activity and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity. The data presented below for a representative Cu(II) complex with a similar Schiff base ligand illustrates its potent activity.[6]

Cell LineIC₅₀ (µM) of a Representative Cu(II) Complex
A549 (Lung Cancer)3.93
A549cisR (Cisplatin-Resistant)5.21
Cisplatin (Control on A549)>50

Conclusion

The metal complexes of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol hold significant promise as therapeutic agents. Their proposed mechanism of action, centered on DNA damage and enzyme inhibition, provides a solid foundation for further drug development efforts. The protocols outlined in this guide offer a systematic approach for the synthesis, characterization, and evaluation of these compounds. Further studies, including detailed mechanistic investigations and in vivo testing, are warranted to fully elucidate their therapeutic potential.

References

  • Aroua, S., et al. (2023). Synthesis and characterization of diverse complexes derived from SBs and the evaluation of their antitumoral, antimicrobial, and insecticide activities. MDPI.
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  • Li, Y., et al. (2018). Terpyridine copper(ii) complexes as potential anticancer agents by inhibiting cell proliferation, blocking the cell cycle and inducing apoptosis in BEL-7402 cells. Dalton Transactions, 47(4), 1156-1167.
  • Zhang, Q., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4876.
  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473.
  • Zhang, Q., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Semantic Scholar. Available at: [Link].

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). DNA-metal interaction and the biological activities of metal complexes. Revue Roumaine de Chimie, 60(7-8), 701-714.
  • Shabani, F., et al. (2009). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)-methylidene]amino}-2-pyridyl)imino]methyl}phen ol and Its Zn(II) Complex. ResearchGate. Available at: [Link].

  • Shabani, F., et al. (2010). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)-methylidene]amino}-2- pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Asian Journal of Chemistry. Available at: [Link].

  • Liu, Y., et al. (2023). Potential of Copper and Copper Compounds for Anticancer Applications. MDPI. Available at: [Link].

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. PMC. Available at: [Link].

  • Mukherjee, C., et al. (2012). Synthesis and Characterization of Polynuclear copper(II) Complexes With Pyridylbis(phenol) Ligands. PubMed. Available at: [Link].

  • Elmalı, A., et al. (2005). Synthesis and Crystal Structures of Copper(II) Complexes Derived From 5-Methoxy-2-[(pyridin-2- ylmethylimino)methyl]phenol. ResearchGate. Available at: [Link].

  • Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1053532.
  • Ray, U., et al. (2005). Synthesis and physiochemical studies on binuclear Cu(II) complexes derived from 2,6-[(N-phenylpiperazin-1-yl. Journal of Chemical Sciences, 117(3), 235-242.
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  • Kaderlik, K. R., et al. (1995). DNA-binding and disposition of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP)
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  • Saeed, S., et al. (2016). Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol.
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Application Notes and Protocols for a Comprehensive Biological Activity Assessment of Pyridinyl Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridinyl Schiff Bases

Pyridinyl Schiff bases, a class of organic compounds characterized by the presence of a pyridine ring and an azomethine (-C=N-) group, have emerged as a versatile and promising scaffold in medicinal chemistry.[1] The unique structural features of these compounds, including their ability to form stable metal complexes, contribute to a wide spectrum of biological activities.[2] This has led to extensive research into their potential as anticancer, antimicrobial, and antioxidant agents.[1] The pyridine moiety, a common feature in many bioactive molecules, can enhance the therapeutic efficacy of Schiff bases through various mechanisms, including improved cell permeability and binding interactions with biological targets.[3]

This comprehensive guide provides a detailed framework for the systematic evaluation of the biological activity of novel pyridinyl Schiff bases. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation. We will delve into the core assays for assessing anticancer, antimicrobial, and antioxidant properties, providing a robust platform for the discovery and development of new therapeutic agents.

Part 1: Anticancer Activity Assessment

The anticancer potential of pyridinyl Schiff bases is often attributed to their ability to induce cytotoxicity in cancer cells, trigger programmed cell death (apoptosis), and interfere with the cell cycle.[4] A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently initiate the intrinsic apoptotic pathway.[2][5]

Overall Workflow for Anticancer Activity Screening

A hierarchical approach is recommended to efficiently screen and characterize the anticancer properties of pyridinyl Schiff bases. This workflow begins with a broad cytotoxicity screen to determine the effective concentration range, followed by more detailed mechanistic studies to elucidate the mode of action.

anticancer_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanism of Action cluster_interpretation Phase 3: Data Interpretation start Novel Pyridinyl Schiff Base mtt MTT Assay on Cancer Cell Lines start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle interpretation Elucidate Anticancer Mechanism apoptosis->interpretation cell_cycle->interpretation

Caption: General workflow for assessing the anticancer activity of pyridinyl Schiff bases.

Protocol 1.1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyridinyl Schiff base in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like cisplatin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Sample Data Table: Cytotoxicity of Pyridinyl Schiff Bases (MTT Assay)

CompoundCell LineIncubation Time (h)IC₅₀ (µM)[4][6]
Pyridinyl Schiff Base AMCF-74810.60
Pyridinyl Schiff Base BHeLa4815.25
Pyridinyl Schiff Base CA549488.75
Cisplatin (Control)MCF-7485.50
Proposed Mechanism of Anticancer Action

apoptosis_pathway cluster_cell Cancer Cell PSB Pyridinyl Schiff Base ROS ↑ Reactive Oxygen Species (ROS) PSB->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by pyridinyl Schiff bases.

Part 2: Antimicrobial Activity Assessment

Pyridinyl Schiff bases have demonstrated significant activity against a broad spectrum of bacteria and fungi.[7] The antimicrobial action is often linked to the azomethine group and the ability of the compound to disrupt the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[1] The presence of the pyridine ring can further enhance this activity.[8]

Protocol 2.1: Agar Disc Diffusion (Kirby-Bauer) Method

This method is a widely used qualitative technique to determine the susceptibility of microorganisms to antimicrobial agents. A paper disc impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile saline solution (0.85% NaCl)

  • Sterile cotton swabs

  • Sterile paper discs (6 mm diameter)

  • Micropipettes

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • From a pure culture of the test microorganism, prepare a suspension in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.

  • Disc Application:

    • Prepare different concentrations of the pyridinyl Schiff base solution in a suitable solvent (e.g., DMSO).

    • Impregnate sterile paper discs with a known volume (e.g., 10 µL) of the test compound solutions.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated discs onto the inoculated agar surface.

    • Include a solvent control disc and a positive control disc with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

    • The size of the zone of inhibition is indicative of the antimicrobial activity.

Sample Data Table: Antimicrobial Activity of Pyridinyl Schiff Bases (Zone of Inhibition in mm)

CompoundConcentration (µ g/disc )S. aureusE. coliC. albicans
Pyridinyl Schiff Base D50181516
Pyridinyl Schiff Base E50221920
Ciprofloxacin (Control)102528-
Fluconazole (Control)25--24
Proposed Mechanism of Antimicrobial Action

antimicrobial_mechanism cluster_bacterium Bacterial Cell PSB Pyridinyl Schiff Base Membrane Cell Membrane Disruption PSB->Membrane Permeability ↑ Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action of pyridinyl Schiff bases.

Part 3: Antioxidant Activity Assessment

The antioxidant properties of pyridinyl Schiff bases are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[9] This activity is often enhanced by the presence of hydroxyl groups on the aromatic rings and the nitrogen atom of the pyridine moiety.[7]

Protocol 3.1: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The extent of this color change is proportional to the radical scavenging activity of the compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (pyridinyl Schiff base)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the pyridinyl Schiff base in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Sample Data Table: DPPH Radical Scavenging Activity of Pyridinyl Schiff Bases

CompoundIC₅₀ (µg/mL)[10]
Pyridinyl Schiff Base F36.09
Pyridinyl Schiff Base G25.50
Ascorbic Acid (Control)19.95
Proposed Mechanism of Antioxidant Action

antioxidant_mechanism cluster_reaction Radical Scavenging Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) PSB {Pyridinyl Schiff Base (PSB-H)|-OH group} DPPH_H {DPPH-H|Neutralized Radical} PSB->DPPH_H H• PSB_radical {PSB•|Schiff Base Radical} PSB->PSB_radical PSB_cation {PSB-H•+|Radical Cation} PSB->PSB_cation electron e- PSB->electron DPPH {DPPH•|Stable Free Radical} DPPH->DPPH_H electron->DPPH

Caption: Proposed antioxidant mechanisms of pyridinyl Schiff bases.[11]

Conclusion and Future Directions

The protocols and methodologies outlined in this application note provide a robust foundation for the comprehensive biological evaluation of pyridinyl Schiff bases. By systematically assessing their anticancer, antimicrobial, and antioxidant activities, researchers can effectively identify promising lead compounds for further development. The elucidation of their mechanisms of action is crucial for optimizing their therapeutic potential and designing next-generation drug candidates. Future studies should focus on in vivo efficacy and toxicity profiling of the most potent compounds identified through these in vitro assays to translate these promising findings into clinical applications.

References

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  • El-Gammal, O. A., et al. (2020). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 10(65), 39625-39655. Retrieved from [Link]

  • Li, Y., et al. (2021). Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis. Dalton Transactions, 50(44), 16215-16225. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(14), 5489. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Quiroga, A. G., et al. (2013). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. Molecules, 18(7), 8201-8217. Retrieved from [Link]

  • Journal of the Chemical Society of Nigeria. (2023). SYNTHESISAND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM2. Retrieved from [Link]

  • Chakraborty, P., et al. (2015). Induction of intrinsic and extrinsic apoptosis through oxidative stress in drug-resistant cancer by a newly synthesized Schiff base copper chelate. Biochemical Pharmacology, 93(3), 265-279. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 22). New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. Retrieved from [Link]

  • Beena, K. P., et al. (2020). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances, 10(65), 39625-39655. Retrieved from [Link]

  • El-Guesmi, N., et al. (2019). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 24(15), 2736. Retrieved from [Link]

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Metal Complexes with 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, step-by-step protocol for the synthesis of the versatile chelating ligand, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, and its subsequent coordination to form transition metal complexes. This class of pyridyl-aminophenol ligands is of significant interest due to the diverse coordination chemistry they exhibit and the wide-ranging applications of their metal complexes in fields such as catalysis, materials science, and medicinal chemistry.[1][2][3] The protocols herein are designed to be robust and reproducible, with detailed explanations for key experimental choices and thorough characterization methodologies to ensure the integrity of the synthesized compounds.

Introduction: The Significance of Pyridyl-Aminophenol Ligands

Pyridyl-aminophenol derivatives represent a class of "privileged ligands" in coordination chemistry.[1] Their structure incorporates three key donor atoms: a phenolic oxygen, an amine nitrogen, and a pyridyl nitrogen. This N,N,O-donor set allows for stable chelation with a wide variety of transition metal ions, forming well-defined coordination spheres.[4] The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on either the phenol or pyridine rings, making them highly adaptable for specific applications.[5]

Transition metal complexes derived from these ligands have shown potential as catalysts in various organic transformations and have been investigated for their biological activities, including anticancer and antimicrobial properties.[1][2][6] The protocols detailed below provide a reliable pathway to access both the foundational ligand and its corresponding metal complexes for further investigation.

Part I: Synthesis of the Ligand: 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

The synthesis of the target ligand is achieved via a two-step process: the formation of a Schiff base intermediate through condensation, followed by the selective reduction of the imine bond.[7][8] This method is favored for its high yields and the relative ease of purification of the final product.

Synthesis Workflow: Ligand Formation

Ligand_Synthesis cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Purification & Characterization A 2-Amino-6-methylpyridine C Condensation Reaction (Ethanol, Reflux) A->C B Salicylaldehyde B->C D Schiff Base Intermediate (2-((E)-((6-methylpyridin-2-yl)imino)methyl)phenol) C->D Formation of C=N bond E Sodium Borohydride (NaBH4) (Methanol, 0°C to RT) D->E Selective Reduction F Final Ligand (2-(((6-Methylpyridin-2-yl)amino)methyl)phenol) E->F Formation of -CH2-NH- bridge G Work-up & Recrystallization F->G H Pure Ligand G->H I Spectroscopic Analysis (NMR, FT-IR, MS) H->I

Caption: Workflow for the two-step synthesis of the target ligand.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of the Schiff Base Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine (5.41 g, 50 mmol) in 100 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.

  • Addition of Aldehyde: To this solution, add salicylaldehyde (5.3 mL, 50 mmol) dropwise over 5 minutes. The addition of a catalytic amount of an acid like glacial acetic acid (2-3 drops) can accelerate the reaction.[9]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A yellow precipitate of the Schiff base should form upon cooling.

  • Isolation: After cooling the mixture to room temperature, collect the yellow solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50°C overnight. The Schiff base intermediate is typically used in the next step without further purification.

Step 2: Reduction to 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

  • Dissolution: Suspend the dried Schiff base intermediate (approx. 50 mmol) in 150 mL of methanol in a 500 mL Erlenmeyer flask. Cool the suspension in an ice bath to 0°C with continuous stirring.

  • Reduction: Add sodium borohydride (NaBH₄) (2.84 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes. Causality: Sodium borohydride is a mild reducing agent that selectively reduces the imine (C=N) double bond without affecting the aromatic rings or the phenolic hydroxyl group.[7][8] The yellow color of the suspension will fade as the reaction proceeds.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding ~50 mL of deionized water to decompose the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous residue can be extracted three times with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the final product as light-yellow crystals.[7]

Expected Characterization Data for the Ligand

The successful synthesis of the ligand is confirmed by a suite of spectroscopic techniques. The key transformations to observe are the disappearance of the imine C=N bond and the appearance of the secondary amine N-H and methylene CH₂ signals.

Technique Schiff Base Intermediate Final Ligand Rationale for Change
FT-IR (cm⁻¹) ~1615-1630 (ν C=N, imine)~3350-3400 (ν N-H, amine stretch), No peak at ~1620Reduction of the C=N double bond to a C-N single bond and formation of an N-H bond.
¹H NMR (ppm) ~8.5-9.0 (s, 1H, -CH=N-)~4.4-4.6 (s, 2H, -CH₂-), ~5.0-6.0 (br s, 1H, -NH-)Saturation of the imine proton into a methylene bridge and appearance of the amine proton.
¹³C NMR (ppm) ~160-165 (-CH=N-)~45-55 (-CH₂-)Change in hybridization from sp² to sp³ for the bridging carbon.
Mass Spec (m/z) Calculated for C₁₃H₁₂N₂OCalculated for C₁₃H₁₄N₂OAddition of two hydrogen atoms across the imine bond.

Part II: Synthesis of Metal Complexes

The synthesized ligand can be readily coordinated to various transition metal ions. The general procedure involves reacting the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio, which typically yields octahedral complexes of the type [M(L)₂].[9][10]

Synthesis Workflow: Metal Complex Formation

Complex_Synthesis A Synthesized Ligand (L) (in Methanol) C Complexation Reaction (Stir/Reflux, 2:1 ratio) A->C B Metal Salt (e.g., M(OAc)₂·nH₂O) (in Methanol) B->C D Precipitation of Complex ([M(L)₂]) C->D Coordination E Isolation & Purification (Filtration, Washing) D->E F Characterization (FT-IR, UV-Vis, Mag. Susc.) E->F

Caption: General workflow for the synthesis of metal complexes.

General Protocol: Metal Complex Synthesis
  • Ligand Solution: Dissolve the synthesized ligand (2.0 mmol) in 25 mL of warm methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the desired metal salt (1.0 mmol) (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, or Zn(OAc)₂) in 15 mL of methanol. Gentle heating may be required. Causality: Acetate salts are often used as they are readily soluble in alcohols and the acetate anion is a poor coordinating ligand, easily displaced by the N,N,O-donor ligand.[9][11]

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed immediately.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the isolated complex sequentially with small portions of cold methanol and diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final metal complex in a vacuum oven at 60°C.

Expected Characterization of Metal Complexes

Characterization of the metal complexes focuses on confirming the coordination of the ligand to the metal center.

Technique Expected Observation Rationale
FT-IR (cm⁻¹) Shift of the phenolic ν(C-O) band to a higher frequency. Shifts in the pyridine ring vibration modes. Appearance of new bands in the far-IR region (~400-600 cm⁻¹).[9]Coordination of the phenolic oxygen to the metal center alters the C-O bond character. Coordination of the pyridyl and amine nitrogens. These new bands are attributed to ν(M-O) and ν(M-N) vibrations.[9]
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region.These bands can be assigned to d-d electronic transitions within the metal's d-orbitals and/or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of coordination.
Magnetic Susceptibility Paramagnetic behavior for complexes with unpaired d-electrons (e.g., Cu(II), Ni(II), Co(II)).Measurement of the effective magnetic moment (μ_eff) helps in determining the number of unpaired electrons and provides insight into the geometry of the complex (e.g., octahedral, square planar).[9]
Elemental Analysis Experimental %C, %H, and %N values match the calculated values for the proposed formula (e.g., [M(C₁₃H₁₃N₂O)₂]).Confirms the stoichiometry of the complex, typically a 1:2 metal-to-ligand ratio.[11]

Safety and Materials

Reagents & Materials Safety Precautions
2-Amino-6-methylpyridine, SalicylaldehydeIrritants. Handle in a fume hood. Avoid skin/eye contact.
Sodium Borohydride (NaBH₄)Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.
Methanol, Ethanol, DichloromethaneFlammable and toxic solvents. Use in a well-ventilated fume hood.
Transition Metal Salts (Cu, Ni, Co, Zn)Toxic and harmful to the environment. Avoid inhalation of dust and wear appropriate PPE.
Standard Glassware, Reflux Condenser, Stir PlateInspect for cracks before use.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

References

  • Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. (n.d.). ProQuest. [Link]

  • Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (2021). Inorganica Chimica Acta. [Link]

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (2018). Der Pharma Chemica. [Link]

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry. [Link]

  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. (2016). Organic Chemistry: An Indian Journal. [Link]

  • Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. (2022). Der Pharma Chemica. [Link]

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. (2010). Asian Journal of Chemistry. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2473. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

  • Special Issue: Practical Applications of Metal Complexes. (2015). Molecules. [Link]

  • Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. (2015). Dalton Transactions. [Link]

  • Transition metal pyridine complexes. (n.d.). Wikipedia. [Link]

  • Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. (2020). RSC Advances. [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. [Link]

  • Synthesis, Characterization and antibacterial activity of mixed ligands complexes of some metal ions with 2-aminophenol and tributylphosphine. (2014). Journal of Applicable Chemistry. [Link]

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Troubleshooting & Optimization

optimizing reaction yield for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Reaction Yield for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, a valuable building block in medicinal chemistry. As Senior Application Scientists, we aim to move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction for maximum yield and purity.

Section 1: Reaction Overview and Core Mechanism

The synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is typically achieved via a two-step, one-pot reductive amination process. This reaction involves the condensation of salicylaldehyde with 2-amino-6-methylpyridine to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine product.[1][2]

The mechanism proceeds as follows:

  • Schiff Base Formation: The amine nitrogen of 2-amino-6-methylpyridine performs a nucleophilic attack on the carbonyl carbon of salicylaldehyde. This is followed by dehydration to form a C=N double bond, yielding the intermediate N-((2-hydroxyphenyl)methylene)-6-methylpyridin-2-amine.

  • Reduction: A mild reducing agent, typically sodium borohydride (NaBH₄), is introduced to selectively reduce the imine bond to a secondary amine.[3]

Reaction_Mechanism Fig. 1: Reductive Amination Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction Salicylaldehyde Salicylaldehyde Imine_Intermediate Schiff Base (Imine) + H₂O Salicylaldehyde->Imine_Intermediate + Amine 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Final_Product Target Compound Imine_Intermediate->Final_Product Reduction Reducing_Agent NaBH₄

Caption: Fig. 1: Reductive Amination Mechanism

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm recovering only starting materials. What are the primary factors to investigate?

Answer: Low yield is the most frequent issue and can be traced back to several key stages of the reaction. A systematic approach is essential for diagnosis.

  • Inefficient Schiff Base Formation:

    • Cause: The condensation reaction to form the imine is a reversible equilibrium. The presence of water, a byproduct, can push the equilibrium back towards the starting materials.

    • Solution:

      • Solvent Choice: Use an anhydrous solvent like methanol or ethanol. While toluene can be used with a Dean-Stark apparatus to azeotropically remove water, alcoholic solvents are often sufficient and more convenient for the subsequent reduction step.[1]

      • Molecular Sieves: Consider adding activated 4Å molecular sieves to the reaction mixture before the reduction step. They act as a desiccant, sequestering the water formed and driving the equilibrium towards the imine product.[4]

  • Reducing Agent Inactivity or Degradation:

    • Cause: Sodium borohydride (NaBH₄) is a moisture-sensitive reagent. It can slowly react with alcoholic solvents (especially methanol) or degrade upon improper storage, losing its reducing power.[5]

    • Solution:

      • Reagent Quality: Use a fresh, unopened bottle of NaBH₄ or one that has been stored in a desiccator. Test a small amount of your NaBH₄ by adding it to methanol; vigorous bubbling (hydrogen gas evolution) indicates it is still active.[5]

      • Temperature Control: Add the NaBH₄ portion-wise to the reaction mixture at a reduced temperature (0-5 °C). This mitigates the rapid reaction between NaBH₄ and the solvent, allowing it to preferentially reduce the imine. A vigorous initial reaction that quickly subsides may indicate the borohydride is being consumed by the solvent rather than the substrate.

  • Sub-optimal Stoichiometry and Reaction Time:

    • Cause: Incorrect molar ratios or insufficient reaction time can lead to incomplete conversion.

    • Solution:

      • Stoichiometry: Use a slight excess of the amine (2-amino-6-methylpyridine, ~1.1 equivalents) to ensure full conversion of the more valuable salicylaldehyde. A molar excess of the reducing agent (1.5 to 2.0 equivalents) is also recommended to compensate for any reaction with the solvent and ensure complete reduction.[3]

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Track the disappearance of the salicylaldehyde spot and the appearance of the product spot. This empirical data is more reliable than relying on a fixed reaction time.

Troubleshooting_Yield Fig. 2: Low Yield Troubleshooting Workflow Start Low Yield Detected Check_Imine Step 1: Verify Schiff Base Formation Start->Check_Imine Check_Reduction Step 2: Assess Reduction Efficacy Start->Check_Reduction Check_Workup Step 3: Review Purification Start->Check_Workup Solvent Use Anhydrous Solvent Check_Imine->Solvent Sieves Add 4Å Molecular Sieves Check_Imine->Sieves NaBH4_Quality Use Fresh NaBH₄ Test Activity Check_Reduction->NaBH4_Quality Temp_Control Add NaBH₄ at 0-5 °C Check_Reduction->Temp_Control Purification_Loss Optimize Extraction pH Select Proper Solvent Check_Workup->Purification_Loss

Caption: Fig. 2: Low Yield Troubleshooting Workflow

Question 2: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?

Answer: Impurity profiles often point to specific side reactions that can be controlled with careful optimization of reaction conditions.

  • Unreacted Starting Materials: This is the most common "impurity" and is directly related to the low yield issues discussed above.

  • Over-reduction Product (2-methyl-6-((6-methylpyridin-2-yl)amino)benzyl alcohol):

    • Cause: Although NaBH₄ is a mild reducing agent, it can reduce the aldehyde group of salicylaldehyde, especially if the imine formation is slow or if the reaction temperature is too high.

    • Solution: Ensure the Schiff base has fully formed before adding the NaBH₄. Allow the condensation reaction to stir for at least 1-2 hours at room temperature before cooling and adding the reducing agent. This temporal separation of steps in the one-pot procedure is critical.

  • Formation of Borate Complexes:

    • Cause: During workup, borate salts can form emulsions or co-precipitate with the product, making isolation difficult.

    • Solution: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute acid (e.g., 1M HCl) until the effervescence ceases. This hydrolysis step breaks down the borate complexes. Adjusting the pH to be slightly basic (pH 8-9) before extraction will ensure the amine product is in its free base form for efficient extraction into an organic solvent.

Question 3: I'm struggling with the purification and isolation of the final product. What are some effective strategies?

Answer: The product's amphiprotic nature (containing both a phenolic hydroxyl group and a basic amine) can complicate purification.

  • Liquid-Liquid Extraction:

    • Technique: This is the primary method for initial purification. After quenching the reaction, adjust the aqueous layer's pH to ~8-9. Extract the product into a solvent like ethyl acetate or dichloromethane. The basic conditions ensure the amine is deprotonated and soluble in the organic phase, while the phenolic proton remains, though it doesn't typically interfere with extraction at this pH.

    • Troubleshooting: If emulsions form, add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Crystallization/Recrystallization:

    • Technique: This is the most effective method for achieving high purity. The product is often a solid that can be recrystallized.[1]

    • Solvent Screening: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Common solvent systems to screen include:

      • Methanol or Ethanol[1]

      • Isopropanol

      • Ethyl acetate/Hexane mixture

      • Toluene

  • Column Chromatography:

    • When to Use: If crystallization fails or if impurities are very similar in polarity to the product, column chromatography is a viable option.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient system of hexane and ethyl acetate is a good starting point. Adding a small amount (~1%) of triethylamine (Et₃N) to the mobile phase can be highly effective. The triethylamine deactivates the acidic silanol groups on the silica surface, preventing the basic amine product from "streaking" or irreversibly binding to the column, which leads to better peak shape and recovery.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a different reducing agent?

    • A: Yes, other reducing agents can be used. Pyridine-borane complex is an excellent alternative that often gives higher yields and can be less sensitive to solvent effects than NaBH₄.[7] However, sodium borohydride is generally preferred due to its lower cost, safety, and ease of handling.[3]

  • Q: How critical is the reaction temperature?

    • A: Temperature control is critical, particularly during the addition of NaBH₄. Adding it at 0-5 °C minimizes side reactions, such as the reduction of the starting aldehyde and the decomposition of the borohydride by the solvent. The initial Schiff base formation can be run at room temperature or with gentle heating (e.g., 40-50 °C in toluene) to speed up the reaction.[1]

  • Q: Is it necessary to isolate the intermediate Schiff base?

    • A: No, it is not necessary and is one of the advantages of this procedure. The reaction is most efficiently performed as a one-pot synthesis where the Schiff base is formed and then reduced in situ.[1] This improves atom economy and reduces handling losses.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields.

  • Schiff Base Formation:

    • To a round-bottom flask, add salicylaldehyde (1.0 eq) and 2-amino-6-methylpyridine (1.1 eq).

    • Add anhydrous methanol (approx. 5-10 mL per mmol of aldehyde).

    • Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine intermediate.

  • Workup and Isolation:

    • Cool the flask again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄. Stop adding acid when bubbling ceases.

    • Add water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., hot methanol or ethanol) to obtain the pure 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol as a crystalline solid.[1]

Section 5: Data Summary

The choice of reaction parameters significantly impacts the outcome. The following table summarizes expected trends based on common experimental variables.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome for BRationale
Solvent Technical Grade MethanolAnhydrous MethanolHigher YieldPrevents hydrolysis of the Schiff base intermediate.
Reducing Agent 1.0 eq NaBH₄1.5 - 2.0 eq NaBH₄Higher ConversionAccounts for reagent decomposition and ensures complete reduction.[3]
Temperature NaBH₄ added at RTNaBH₄ added at 0-5 °CHigher PurityMinimizes reduction of starting aldehyde and solvent-mediated decomposition of NaBH₄.
Workup pH Neutral (pH 7)Basic (pH 8-9)Better ExtractionEnsures the amine product is in its non-protonated, organic-soluble form.
Purification Aid Standard Silica GelSilica Gel + 1% Et₃NImproved RecoveryPrevents product loss on the column by blocking acidic binding sites.

References

  • Kargar, H. et al. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]

  • Billman, J. H., & McDowell, J. W. (1957). Reduction of Schiff Bases with Sodium Borohydride. The Journal of Organic Chemistry, 22(9), 1068–1070. Available at: [Link]

  • Pelter, A. et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Organic Preparations and Procedures International, 26(4), 460-463. Available at: [Link]

  • D'Angeli, F. et al. (1998). Method of reducing a schiff base. U.S. Patent No. 5,847,110.
  • ResearchGate Discussion (2014). What is the most suitable solvent to use in reducing a schiff base with sodium borohydrate and what is the most effective method in doing so?. ResearchGate. Available at: [Link]

  • Junne, S. et al. (2012). Reduction of Schiff Bases with Sodium Borohydride Possessing Antibacterial Activity. International Journal of ChemTech Research, 4(1), 223-227. Available at: [Link]

  • Chemi Teacher (2023). Synthesis of Imine (Schiff Base) and Reduction of imine. YouTube. Available at: [Link]

  • EMU Physics Department (2023). Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. Available at: [Link]

  • Wikipedia. (2023). List of purification methods in chemistry. Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Mannich reaction. Wikipedia. Available at: [Link]

  • ResearchGate Scientific Diagram. Mannich reaction mechanism for phenols. ResearchGate. Available at: [Link]

  • Tyman, J. H. P., & Patel, M. (2006). Phenolic Structure and Colour in Mannich Reaction Products. Journal of Chemical Research, 2006(1), 33-35. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mannich Reaction. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. ResearchGate. Available at: [https://www.researchgate.net/publication/281282245_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenylmethylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])

  • PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]

  • de Gonzalo, G., & Lavandera, I. (Eds.). (2021). Biocatalysis for Practitioners: Techniques, Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Wang, C. et al. (2019). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Journal of the Serbian Chemical Society, 84(1), 1-8. Available at: [Link]

  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów, 66, 79-88. Available at: [Link]

  • Zhang, D. et al. (2015). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 6(32), 5765-5773. Available at: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]

  • Stankova, I. G. et al. (2011). Direct Leuckart-type reductive amination of aldehydes and ketones: a facile one-pot protocol for the preparation of secondary and tertiary amines. Synthetic Communications, 41(19), 2954-2964. Available at: [Link]

  • Gold Biotechnology. (2023). Protein Purification: Affinity Purification, Ion Exchange, Hydrophobic Interaction, & Size Exclusion. YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol. This molecule's amphoteric nature, containing both an acidic phenolic group and a basic pyridine ring, presents unique purification challenges. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Part 1: General Questions & Initial Purity Assessment
Q1: What are the most likely impurities in my crude sample?

A1: The impurities in your sample are almost always a direct result of the synthetic route used. A common synthesis involves the reductive amination of salicylaldehyde with 2-amino-6-methylpyridine, typically via a Schiff base intermediate that is then reduced with an agent like sodium borohydride.[1]

Therefore, your primary impurities are likely to be:

  • Unreacted Starting Materials: 2-amino-6-methylpyridine and salicylaldehyde.

  • Schiff Base Intermediate: The imine formed before the reduction step. This is often a colored impurity.

  • Over-reduced Products: If the reaction conditions are too harsh, reduction of the aromatic rings could occur, though this is less common with NaBH₄.

  • Solvent and Reagent Residues: Residual solvents or by-products from the reducing agent.

Q2: How should I perform an initial assessment of my crude product's purity?

A2: Before attempting large-scale purification, a quick purity assessment is crucial for selecting the right strategy. Thin-Layer Chromatography (TLC) is the most effective initial step.

Protocol: Initial Purity Assessment by TLC

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane with a few drops of Methanol).

  • Stationary Phase: Use a standard silica gel TLC plate (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent) Selection: Start with a moderately polar solvent system. A good starting point is a mixture of a non-polar solvent and a polar solvent, such as:

    • Ethyl Acetate / Hexane (e.g., 30:70 v/v)

    • Dichloromethane / Methanol (e.g., 95:5 v/v)

  • Spotting & Development: Spot your crude material alongside the starting materials (if available). Place the plate in a developing chamber with your chosen eluent.

  • Visualization: View the developed plate under UV light (254 nm). You can also use a staining agent like potassium permanganate if your compounds are not UV-active.

  • Analysis: A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities. The relative Rf values will give you an idea of the polarity of the impurities compared to your product, which is essential for designing a column chromatography separation.

Part 2: Purification by Recrystallization

Recrystallization is often the simplest and most cost-effective method for purifying solid compounds, provided a suitable solvent can be found.[2][3]

Q3: My compound "oils out" instead of forming crystals during recrystallization. What's wrong and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with compounds that have melted in the hot solvent or when the solution is supersaturated to a very high degree.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent, causing the solution's boiling point to be higher than the compound's melting point. Add more of the hot solvent until the oil completely redissolves.

  • Lower the Cooling Temperature Drastically: If adding solvent doesn't work, try to "shock" the oil into solidifying by placing the flask in an ice-water or dry ice/acetone bath. Once solidified, you can try re-heating until dissolved and cooling slowly again.

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a two-solvent system. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[4]

Q4: My recovery after recrystallization is very low. How can I improve the yield?

A4: Low recovery is a common issue and can be optimized by careful technique.[5]

Key Optimization Points:

  • Use a Minimum of Hot Solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep more of your product dissolved even after cooling.[5] Add just enough hot solvent to fully dissolve the solid.

  • Ensure Slow Cooling: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature, followed by cooling in an ice bath, maximizes the formation of large, pure crystals.[3]

  • Use Ice-Cold Solvent for Rinsing: When filtering your crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without re-dissolving a significant amount of your product.[6]

Solvent SystemSuitability for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenolNotes
Methanol or Ethanol Excellent Often used in literature for similar compounds.[1][7] Good solubility when hot, lower when cold.
Isopropanol Good Behaves similarly to ethanol but is less volatile.
Ethyl Acetate / Hexane Good (Two-Solvent System) Dissolve in hot ethyl acetate, add hexane until cloudy, then cool. Allows for fine-tuning of polarity.[4]
Toluene Fair May work if impurities are highly polar or non-polar.
Water Poor Generally, organic molecules like this have poor solubility in water unless in their salt form.[4]
Part 3: Purification by Column Chromatography

When recrystallization fails or is insufficient, column chromatography is the workhorse purification technique. However, the basic pyridine nitrogen in your compound can cause issues with standard silica gel.

G start Crude Product Analysis (TLC) decision1 Are spots well-separated? start->decision1 decision2 Is recrystallization successful? decision1->decision2 Yes process1 Attempt Recrystallization decision1->process1 No (Spots overlap) process2 Proceed with Column Chromatography decision2->process2 No (Oils out / Low recovery) end Pure Product decision2->end Yes process1->decision2 process2->end

Q5: My compound is streaking badly and giving broad peaks (tailing) on a silica gel column. Why is this happening?

A5: This is a classic problem when purifying basic compounds like amines or pyridines on standard silica gel.[8] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly interact with the basic nitrogen atom of your molecule. This leads to poor peak shape and low recovery.[9]

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. This base will interact with the acidic silanol sites, "masking" them from your compound.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., 2% TEA in 30:70 Ethyl Acetate/Hexane).

    • Alternative: A dilute solution of ammonia in methanol can also be used as part of the eluent system, but TEA is often easier to handle and remove.[10]

  • Change the Stationary Phase: If mobile phase modification is not sufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid strong interactions.

    • Amine-Functionalized Silica: This is an excellent but more expensive option where the silica surface is treated with aminopropyl groups, creating a basic surface that repels basic analytes, leading to much better peak shapes.[8]

Q6: I have poor separation between my product and an impurity. How can I improve the resolution?

A6: Improving resolution in column chromatography involves optimizing the "separation triangle": selectivity, efficiency, and retention.

G start Poor Resolution Observed decision1 Is Rf of product between 0.2-0.4? start->decision1 action1 Decrease Eluent Polarity (Increase Hexane %) decision1->action1 No (Rf > 0.4) action2 Increase Eluent Polarity (Decrease Hexane %) decision1->action2 No (Rf < 0.2) action3 Change Solvent System (e.g., DCM/MeOH instead of EA/Hex) decision1->action3 Yes end Improved Resolution action1->end action2->end action4 Change Stationary Phase (e.g., Alumina instead of Silica) action3->action4 action4->end

Systematic Approach to Improving Resolution:

  • Optimize Eluent Polarity: Your target compound should have an Rf value of ~0.3 on TLC for good separation on a column. If the Rf is too high (>0.4), decrease the eluent polarity (e.g., add more hexane). If it's too low (<0.2), increase the polarity (e.g., add more ethyl acetate).

  • Change Eluent System (Selectivity): If adjusting polarity doesn't work, the components have similar affinities for your current solvent system. Change the solvents to alter the interactions. For example, if you are using Ethyl Acetate/Hexane, try a system with Dichloromethane/Methanol. This changes the nature of the hydrogen bonding and dipole-dipole interactions and can dramatically alter the separation.

  • Change Stationary Phase (Selectivity): If changing the mobile phase fails, the issue is likely the interaction with the stationary phase. As mentioned in Q5, switching from silica to alumina can provide a completely different selectivity profile.[9]

Part 4: Purification by Acid-Base Extraction

The presence of both an acidic phenol and a basic pyridine makes acid-base extraction a powerful, yet potentially confusing, purification technique.[11][12] This method is excellent for removing neutral impurities or separating your product from other acidic or basic compounds.

Q7: How can I use acid-base extraction to purify my compound?

A7: The strategy is to selectively move your compound from an organic layer to an aqueous layer by converting it into a water-soluble salt, leaving certain impurities behind.[13]

Protocol: Stepwise Acid-Base Extraction This protocol assumes your crude product is dissolved in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EA) and contains neutral, strongly acidic, and strongly basic impurities.

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., DCM) in a separatory funnel.

  • Remove Strongly Acidic Impurities:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃), a weak base.[12]

    • Shake the funnel and allow the layers to separate. The NaHCO₃ is basic enough to deprotonate strongly acidic impurities (like carboxylic acids), pulling them into the aqueous layer, but it is not strong enough to deprotonate the phenol of your product.

    • Drain and discard the aqueous layer. Repeat this wash.

  • Extract Your Product (as a Phenolate Salt):

    • Now, add a 1M aqueous solution of sodium hydroxide (NaOH), a strong base.

    • Shake the funnel. The NaOH is strong enough to deprotonate the phenolic hydroxyl group, forming the water-soluble sodium phenolate salt. Your product will now move into the aqueous layer.

    • Drain and keep the aqueous layer. The organic layer now contains neutral and basic impurities, which can be discarded.

  • Recover Your Product:

    • Place the collected aqueous layer in a beaker and cool it in an ice bath.

    • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (check with pH paper).

    • Your neutral product will precipitate out of the aqueous solution as it is no longer a salt.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[14]

G cluster_0 Organic Phase (DCM) cluster_1 Aqueous Phase start Crude Product (Product, Neutral Imp., Basic Imp.) org1 Product Neutral Imp. Basic Imp. org2 Neutral Imp. Basic Imp. org1->org2 Add 1M NaOH aq1 Product (as Phenolate Salt) org1->aq1 Product moves to aq. phase final Precipitated Pure Product aq1->final Add 1M HCl

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2013). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. Retrieved from [Link]

  • MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, we will explore the underlying chemistry that governs its stability and offer practical troubleshooting advice for challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reactive sites on 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol that could lead to degradation?

A1: The primary sites susceptible to degradation are the phenol group, the secondary amine, and the methylene bridge. The phenol is prone to oxidation, while the secondary amine can also be oxidized. The benzylic position of the methylene bridge could also be a site of oxidative attack.

Q2: What general storage conditions are recommended for this compound?

A2: To minimize degradation, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It should be protected from light and moisture. For long-term storage, refrigeration or freezing is recommended.

Q3: My sample of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is developing a yellow or brownish tint over time. What could be the cause?

A3: Discoloration is often an indication of oxidation. The phenolic ring is particularly susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q4: I am observing unexpected peaks in my HPLC analysis of a stored sample. What could these be?

A4: Unexpected peaks likely represent degradation products. Depending on the storage conditions, these could arise from oxidation, hydrolysis, or photolysis. Common degradation products may include the corresponding imine, aldehyde, or carboxylic acid derivatives, as well as products of ring-opening or polymerization.

Troubleshooting Guide: Investigating Degradation

Issue 1: Rapid Degradation Observed in Solution

If you are experiencing rapid loss of the parent compound in solution, consider the following troubleshooting steps:

Protocol 1: Solvent and pH Stability Screen

  • Objective: To determine the influence of solvent and pH on the stability of the compound.

  • Procedure:

    • Prepare stock solutions of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol in various solvents (e.g., methanol, acetonitrile, DMSO, and aqueous buffers at different pH values such as 3, 7, and 9).

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and monitor the formation of degradation products.

  • Causality Explained: The stability of the compound can be significantly influenced by the polarity and pH of the solvent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

Issue 2: Suspected Oxidative Degradation

If you suspect oxidation is the primary degradation pathway, the following experiment can help confirm this and identify the resulting products.

Protocol 2: Forced Oxidation Study

  • Objective: To investigate the susceptibility of the compound to oxidation and characterize the oxidative degradation products.

  • Procedure:

    • Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂).

    • Incubate the mixture at room temperature, protected from light.

    • Monitor the reaction over time using HPLC-MS to identify the masses of the degradation products.

    • Isolate major degradation products using preparative HPLC for structural elucidation by NMR.

  • Causality Explained: Forced degradation studies with an oxidizing agent can mimic and accelerate the oxidative degradation that might occur under normal storage conditions, allowing for the identification of potential degradants.[1][2][3][4]

Potential Degradation Pathways

Based on the functional groups present in 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, several degradation pathways can be postulated. The pyridine ring itself is generally stable, but the phenol and secondary amine moieties are more susceptible to degradation.[5][6][7][8][9]

Oxidation of the Phenol Moiety

The phenol group is highly susceptible to oxidation, which can proceed through a phenoxy radical intermediate. This can lead to the formation of quinone-type structures or polymeric materials.[10][11][12]

Oxidation of the Secondary Amine and Methylene Bridge

The secondary amine can be oxidized to form an imine. The benzylic carbon of the methylene bridge is also activated and can be oxidized, potentially leading to cleavage of the C-N bond and formation of salicylaldehyde and 2-amino-6-methylpyridine.

The following diagram illustrates a plausible oxidative degradation pathway:

Oxidative Degradation Pathway cluster_main Oxidative Degradation parent 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol intermediate1 Imine Intermediate parent->intermediate1 Oxidation (Amine) oxidized_phenol Quinone-type Adducts parent->oxidized_phenol Oxidation (Phenol) degradant1 Salicylaldehyde intermediate1->degradant1 Hydrolysis degradant2 2-Amino-6-methylpyridine intermediate1->degradant2 Hydrolysis

Caption: Plausible oxidative degradation pathways.

Data Summary

The following table summarizes the key stability characteristics and potential degradation products.

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Oxidation Oxidation of phenol and/or secondary amineQuinone-type structures, imine, salicylaldehyde, 2-amino-6-methylpyridine
Acidic pH Hydrolysis of potential imine intermediatesSalicylaldehyde, 2-amino-6-methylpyridine
Basic pH Base-mediated oxidation of the phenolComplex colored products
Photolysis Photo-oxidationSimilar to oxidative degradation, potentially with radical-driven side reactions
Thermal Acceleration of other degradation pathwaysA mixture of oxidative and hydrolytic products

Experimental Workflows

A systematic approach to stability testing is crucial for understanding the degradation profile of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.

Workflow: Stability Assessment and Degradant Identification

Caption: Workflow for stability assessment.

By following these guidelines and protocols, researchers can effectively investigate the stability of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, identify potential degradation products, and develop robust analytical methods for its quantification.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Pyridine scaffold-bearing drugs in therapeutic applications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). NIH. Retrieved January 18, 2026, from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(I. (n.d.). Retrieved January 18, 2026, from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • 2-{[(Pyridin-2-yl)amino]methyl}phenol - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Biodegradation of Phenol: Mechanisms and Applications | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Reaction Pathways and Mechanisms of the Electrochemical Degradation of Phenol on Different Electrodes. (2005, January 31). HKU Scholars Hub. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol | 104768-37-8 | C13H14N2O | Appchem. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-{[(Pyridin-2-yl)amino]methyl}phenol. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 18, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 18, 2026, from [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phen ol and Its Zn(II) Complex. (n.d.). ResearchGate. Retrieved January 18, 2026, from [https://www.researchgate.net/publication/289528657_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenylmethylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])

  • 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Troubleshooting Low Yield in Metal Complex Formation with Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Schiff base metal complex synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their complexation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your experimental work. This resource is structured in a question-and-answer format to directly address the common and specific problems faced in the laboratory.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a starting point for troubleshooting.

Q1: My overall yield of the metal complex is consistently low. Where should I start my investigation?

Low yield is a common issue that can stem from multiple stages of the synthesis process. A logical starting point is to systematically evaluate the entire workflow, from the initial Schiff base formation to the final complex purification.

Here is a troubleshooting workflow to guide your initial investigation:

Caption: Initial troubleshooting workflow for low metal complex yield.

Start by ensuring your Schiff base ligand is pure and was synthesized in good yield. Then, verify the purity of your metal salt and solvents. Next, critically examine your complexation reaction conditions, and finally, evaluate your purification method for potential product loss.

Q2: How do I know if the problem is with my Schiff base ligand synthesis or the complexation step?

This is a critical diagnostic question. You need to isolate the variable.

Protocol: Verifying Ligand Formation

  • Isolate and Purify the Ligand: Before attempting the complexation reaction, isolate and purify the Schiff base ligand. Do not use it in-situ for initial troubleshooting.

  • Characterization: Characterize the purified ligand using standard techniques:

    • FT-IR Spectroscopy: Look for the characteristic imine (C=N) stretching frequency (typically 1600-1650 cm⁻¹). The absence of C=O (from the aldehyde/ketone, ~1700 cm⁻¹) and N-H stretches (from the primary amine) indicates complete reaction.

    • ¹H NMR Spectroscopy: Confirm the formation of the azomethine proton (-CH=N-) signal and the disappearance of the aldehyde proton signal.

    • Melting Point: A sharp melting point is a good indicator of purity.

  • Yield Calculation: Calculate the yield of the pure Schiff base. If the yield is low, you must optimize this step first.

If you obtain a high yield of pure ligand but the subsequent complexation yield is low, the issue likely lies in the complexation reaction conditions or purification.

II. Deep Dive: Troubleshooting the Schiff Base Ligand Synthesis

A high-quality ligand is the cornerstone of a successful complexation. Low yield or purity at this stage will inevitably lead to problems.

Q3: My Schiff base formation has a low yield. What are the common causes and solutions?

The formation of a Schiff base is a reversible condensation reaction.[1] The equilibrium must be shifted towards the product side for a high yield.

Potential Cause Explanation Recommended Solution
Presence of Water Water is a byproduct of the reaction. Its presence can drive the equilibrium back towards the reactants (hydrolysis).[1][2]1. Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.[2] 2. Dehydrating Agents: Add anhydrous sodium sulfate or molecular sieves directly to the reaction mixture.[2]
Suboptimal pH The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic. However, a pH that is too low will protonate the amine nucleophile, rendering it inactive.[1][2][3]Maintain a mildly acidic pH, typically between 4 and 5. A few drops of glacial acetic acid are often sufficient.[2][4] The optimal pH should be determined experimentally for your specific system.
Reactant Stability Schiff bases derived from aliphatic aldehydes can be less stable and more prone to polymerization than those from aromatic aldehydes, which are stabilized by conjugation.[2]If using aliphatic aldehydes, consider milder reaction conditions (lower temperature, shorter reaction time).
Side Reactions For aldehydes with α-hydrogens, aldol-type condensation can be a competitive side reaction.[5]Carefully control the reaction temperature and consider using a non-basic catalyst if applicable.
Q4: My Schiff base product is an oil and is difficult to purify. What should I do?

Oily products can be challenging. Here are a few techniques to try:

  • Trituration: Attempt to induce crystallization by scratching the flask and triturating the oil with a non-polar solvent like hexane or petroleum ether.[2]

  • Conversion to a Salt: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[2]

  • In-situ Use: If all purification attempts fail, and you have confirmed its formation spectroscopically, consider using the crude Schiff base directly in the next step. This is less ideal but can be a pragmatic solution if impurities are known not to interfere with complexation.[2]

III. Deep Dive: Troubleshooting the Metal Complexation Reaction

Once you have a pure ligand, the focus shifts to the complexation step itself.

Q5: I have a pure ligand, but the metal complex yield is still low. What reaction parameters should I optimize?

Several factors influence the stability and formation of the coordination complex.[6][7]

Solvent Effects

The choice of solvent is critical. It must dissolve both the ligand and the metal salt and should not coordinate to the metal ion so strongly that it prevents ligand binding.

Solvent Type Considerations & Recommendations
Protic Solvents (e.g., Methanol, Ethanol) Commonly used and effective for many systems. They can dissolve a wide range of ligands and metal salts.[4]
Aprotic Solvents (e.g., Acetonitrile, THF, DMF) Useful when reactants are sensitive to protic solvents or when higher temperatures are needed. THF is a common choice but can sometimes create purification issues.[8]
Solvent Polarity The stability of the resulting complex can be influenced by the dielectric constant of the solvent. In some cases, increasing the organic content in a mixed solvent system (e.g., methanol-water) increases complex stability.[9]

Experimental Approach: Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, DMF) to find the optimal medium for your specific ligand-metal system.

Stoichiometry and Concentration

The molar ratio of the ligand to the metal is fundamental to forming the desired complex.[10][11]

  • Incorrect Stoichiometry: Using an incorrect ligand-to-metal ratio will result in unreacted starting materials and potentially the formation of undesired side products. Ensure you have correctly balanced the equation for the target complex (e.g., 1:1, 2:1, 1:2 M:L).

  • Le Châtelier's Principle: Sometimes, using a slight excess of the ligand can help drive the reaction to completion.[2]

  • Concentration: Complexation may only occur at higher concentrations of the ligand. In dilute solutions, solvent molecules may outcompete the ligand for coordination sites on the metal ion.[12]

Protocol: Determining Optimal Stoichiometry (Job's Plot)

A Job's plot (method of continuous variation) is a classic method to determine the stoichiometry of a complex in solution.

  • Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

  • Measure a physical property that is proportional to the complex concentration (e.g., UV-Vis absorbance at a wavelength where the complex absorbs maximally).

  • Plot the measured property against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

Caption: Conceptual representation of a Job's plot.

Temperature and Reaction Time
  • Temperature: Many complexation reactions are performed under reflux to provide the necessary activation energy.[13] However, some complexes may be thermally unstable. Start with room temperature and gradually increase if no reaction occurs.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (ligand and metal salt spots) and the appearance of a new spot for the complex indicate reaction completion.

Q6: Could the metal salt itself be the problem?

Yes, the nature of the metal salt is crucial.

  • Purity: Ensure the metal salt is of high purity and appropriately hydrated. Old or improperly stored salts can have altered hydration states or contain impurities.

  • Counter-ion: The counter-ion (e.g., chloride, acetate, perchlorate) can affect the reaction. Acetates, for instance, can act as a base, which may be beneficial or detrimental depending on the desired pH.[4] If one counter-ion is not working, try another.

  • Metal Oxidation State: The stability of the complex is highly dependent on the charge and size of the metal ion.[6][7] Higher oxidation states generally form more stable complexes. Ensure the chosen metal salt provides the desired oxidation state.

IV. Purification and Characterization Issues

A low yield may not be due to a poor reaction, but rather loss during workup and purification.

Q7: I see a product forming in the reaction, but I lose most of it during purification. What are the common pitfalls?
  • Column Chromatography: Schiff bases and their complexes can be unstable on silica or alumina columns.[14] The acidic sites on these stationary phases can promote hydrolysis of the imine bond. If chromatography is necessary, consider using a neutral stationary phase or deactivating the silica gel with a base like triethylamine.

  • Recrystallization: Finding a suitable solvent system for recrystallization can be challenging. The complex must be soluble in the hot solvent and sparingly soluble in the cold solvent. A solvent screen is essential.

  • Hydrolysis during Workup: If your complex is sensitive to water, exposure to aqueous solutions during extraction or washing can lead to decomposition.[1] Minimize contact with water or use anhydrous workup conditions where possible. The use of a chelating agent like EDTA under specific pH conditions can sometimes be employed to controllably hydrolyze a complex for ligand recovery without cleaving acid-labile groups.[15][16]

Q8: The characterization of my product is ambiguous. How can I confirm the formation of the metal complex?

Ambiguous data may suggest an incomplete reaction or a mixture of products.

Spectroscopic Evidence for Complexation:

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. A shift in the C=N stretching frequency is a strong indicator of coordination.[17] The appearance of new bands in the low-frequency region (typically < 600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[4]

  • UV-Vis Spectroscopy: Coordination of the ligand to a metal ion often results in a shift of the ligand's absorption bands (π → π* and n → π* transitions) and the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand).[4][18]

  • NMR Spectroscopy: If the complex is diamagnetic, ¹H NMR can be very informative. Shifts in the positions of the ligand's protons upon coordination provide evidence of complex formation.

If these techniques suggest a mixture, revisit your reaction conditions and purification methods to improve selectivity and purity.

V. References

  • Benchchem. (2025). Technical Support Center: Optimizing Schiff Base Formation.

  • Alalam, N., & Bashir, S. (2024). Determining the Stoichiometry of Schiff Base Metal Complexes. Chemistry Research Journal, 9(1), 152-158.

  • Manwa, D., & Pal, A. V. C. (1992). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. Oriental Journal of Chemistry, 8(3).

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  • ResearchGate. (2024). Determining the Stoichiometry of Schiff Base Metal Complexes.

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  • JETIR. (n.d.). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry.

  • Al-Khafaji, Y. H., et al. (2023). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. Journal of Molecular Structure, 1286, 135548.

  • ACS Omega. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.

  • RSC Publishing. (2022). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent.

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  • Kumar, S., & Kumar, A. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 83-93.

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  • ResearchGate. (2016). Schiff-base ligands and their complex are usually not stable against silica or aluminium oxide in chromatography .explain the reason ?.

  • D'Acquarica, I., et al. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.

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  • JoVE. (2022). Ni-Schiff-Base Complex Hydrolysis by saving Acid-labile Groups.

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Technical Support Center: Alternative Synthesis Routes for Substituted Py

Author: BenchChem Technical Support Team. Date: January 2026

ridinyl Phenols

Welcome to the technical support guide for the synthesis of substituted pyridinyl phenols. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of synthesizing these vital scaffolds. Pyridinyl phenol motifs are ubiquitous in medicinal chemistry and materials science, making robust and flexible synthetic routes essential.[1][2] This guide is designed to address common experimental challenges and provide solutions grounded in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level questions regarding the selection of an appropriate synthetic strategy.

Q1: What are the primary challenges when synthesizing pyridinyl phenols?

A1: The main difficulties stem from the electronic nature of the pyridine ring. The Lewis basic nitrogen atom can coordinate strongly with transition metal catalysts (e.g., Palladium, Nickel), leading to catalyst poisoning or deactivation and halting the catalytic cycle.[3] This is particularly problematic in cross-coupling reactions. Additionally, pyridyl organometallic reagents, especially 2-pyridyl boron reagents used in Suzuki-Miyaura couplings, are often unstable and prone to side reactions like protodeboronation.[4][5][6][7]

Q2: My target is a 2-substituted pyridinyl phenol. Which synthetic routes should I consider first?

A2: For 2-substituted systems, direct C-H activation and Directed ortho-Metalation (DoM) are powerful strategies.

  • Palladium-catalyzed C-H hydroxylation of a 2-arylpyridine precursor can directly install the phenol group.[8][9][10] The pyridine's nitrogen atom acts as an internal directing group, guiding the catalyst to the ortho C-H bond of the phenyl ring.[8]

  • Directed ortho-Metalation (DoM) involves using a directing metalation group (DMG) on the phenol (often a protected hydroxyl group) to guide a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position.[11][12] The resulting aryllithium species can then be quenched with an electrophilic pyridine source.

Q3: When is a cross-coupling reaction like Suzuki-Miyaura or Buchwald-Hartwig a better choice?

A3: Cross-coupling reactions are ideal when you are building the C-C or C-O bond that connects the two rings and have access to the appropriate precursors (e.g., a halophenol and a pyridylboronic acid, or a halopyridine and a phenol).

  • Suzuki-Miyaura Coupling: Excellent for forming the C-C bond between the pyridine and phenol rings. However, be mindful of the "2-pyridyl problem," where pyridine-2-boronic acids show poor stability and reactivity.[4][5][6] Using more stable boronate esters (e.g., pinacol or MIDA esters) can mitigate this.[13]

  • Buchwald-Hartwig C-O Coupling: A powerful method for forming the ether linkage if your target is a pyridinyloxy phenol derivative. This reaction couples a halopyridine with a phenol. Challenges can include catalyst inhibition by the pyridine substrate and competitive side reactions.[14]

Q4: Are there alternatives to palladium catalysis if I'm experiencing catalyst poisoning?

A4: Yes. While palladium is common, other transition metals can be effective. Copper-catalyzed Ullmann-type couplings are a classic alternative for C-O bond formation and can sometimes be more successful than Buchwald-Hartwig reactions for specific substrates.[14] Additionally, for certain transformations, metal-free approaches are emerging, such as dehydrogenative couplings using oxygen as the oxidant, which offer a greener alternative.[15]

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered during key synthetic reactions.

Guide 1: Suzuki-Miyaura Coupling

Objective: Formation of a C-C bond between a halophenol (or derivative) and a pyridylboronic acid/ester.

Table 1. Troubleshooting Suzuki-Miyaura Reactions

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst Deactivation: The pyridine nitrogen is poisoning the palladium catalyst.[3] 2. Poor Reactivity of Coupling Partner: Aryl chlorides are less reactive than bromides or iodides.[14] 3. Inactive Catalyst: The Pd(0) active species is not forming efficiently or has degraded. 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃) to shield the metal center and promote reductive elimination.[13] 2. Change Halide: If possible, switch from an aryl chloride to the corresponding bromide or iodide. 3. Use a Pre-catalyst: Employ a palladacycle pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[13]
Protodeboronation of Pyridyl Reagent 1. Instability of Boronic Acid: Pyridine-2-boronic acids are notoriously unstable and prone to hydrolysis, replacing the boronic acid with hydrogen.[4][7] 2. Reaction Conditions: Suboptimal base or presence of excess water can accelerate this side reaction. 1. Use Stable Boron Reagents: Replace the boronic acid with a more stable pinacol boronate ester or MIDA boronate ester.[13] 2. Alternative Nucleophiles: Consider using pyridine-2-sulfinates, which have shown excellent scope and utility as coupling partners, overcoming many issues seen with boronates.[16] 3. Base and Solvent: Use a non-aqueous base like K₃PO₄ and ensure solvents are rigorously degassed.[13]

| Formation of Homocoupling Byproducts | 1. Oxygen Contamination: Presence of O₂ can lead to oxidative homocoupling of the boronic acid. 2. Slow Transmetalation: If the transmetalation step is slow, side reactions become more competitive. | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere throughout the reaction.[13] 2. Optimize Conditions: Screen different bases and solvents to find conditions that accelerate the transmetalation step. A mixture of dioxane and water is common.[13] |

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Pyr Ar-Pd(II)-Pyr(L₂) Transmetal->PdII_Pyr RedElim Reductive Elimination PdII_Pyr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Pyr (Product) RedElim->Product ArX Ar-X ArX->OxAdd PyrBM Pyr-B(OR)₂ PyrBM->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Guide 2: Directed ortho-Metalation (DoM)

Objective: Regioselective functionalization of a phenol derivative ortho to a directing group.

Table 2. Troubleshooting Directed ortho-Metalation (DoM)

Problem Potential Cause(s) Recommended Solution(s)
No Lithiation or Low Yield 1. Insufficient Basicity: The organolithium base (e.g., n-BuLi) is not strong enough or has degraded. 2. Poor Directing Group (DMG): The chosen DMG is not effectively coordinating the lithium reagent.[17] 3. Competitive Nucleophilic Addition: The organolithium reagent is adding to the pyridine ring instead of deprotonating the phenol ring.[12][18] 1. Base and Additives: Use a stronger base like s-BuLi or t-BuLi. The addition of TMEDA is common as it breaks up organolithium aggregates, increasing basicity.[17] 2. Optimize DMG: Strong DMGs include amides and carbamates.[17] For phenols, protecting as a THP ether can generate a stable aryllithium suitable for large-scale synthesis.[19] 3. Use Hindered Bases: Employ lithium amide bases like LDA or LiTMP, which are less nucleophilic and less likely to add to the pyridine ring.[12]
Incorrect Regioselectivity 1. Steric Hindrance: A bulky substituent is preventing metalation at the desired ortho position. 2. Multiple Directing Groups: The molecule has multiple sites that can direct metalation, leading to a mixture of products. 1. Change DMG Position: If possible, redesign the substrate to place the DMG where it directs to the desired, less-hindered position. 2. Prioritize DMGs: Understand the relative directing strength of the groups present. For example, a strong amide DMG will typically override a weaker methoxy group.[17]

| Anionic Fries Rearrangement | 1. Unstable Lithiated Intermediate: O-aryl carbamates, excellent DMGs, can rearrange upon warming, moving the carbamoyl group to the ortho position.[12] | 1. Maintain Low Temperature: This rearrangement is temperature-dependent. Keep the reaction strictly at low temperatures (e.g., -78 °C) throughout the lithiation and quenching steps.[12] |

DoM_Workflow Start Start: Phenol with Directing Metalation Group (DMG) Base_Add 1. Add Organolithium Base (e.g., s-BuLi/TMEDA) at -78°C Start->Base_Add Coord Coordination of Li to DMG Base_Add->Coord Deprot ortho-Deprotonation Coord->Deprot CIPE (Complex Induced Proximity Effect) Intermediate Stable ortho-Lithiated Intermediate Deprot->Intermediate Quench 2. Quench with Electrophile (E+) Intermediate->Quench Product Product: ortho-Substituted Phenol Quench->Product

Caption: General workflow for a Directed ortho-Metalation (DoM) experiment.

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halophenol with a Pyridylboronate Ester
  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the halophenol (1.0 equiv), pyridyl pinacol boronate ester (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, usually 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired pyridinyl phenol.

References

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 133(20), 11164-11188*. [Link]

  • Mongin, F., & Quéguiner, G. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters, 49(48), 6901-6903. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068–11091*. [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. [Link]

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Palladium-Catalyzed C–H Activation Reactions of 2-Phenylpyridines: A Brief Review. RSC Advances, 2(21), 7945-7956*. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Gessner, V. H., et al. (2021). Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Organic Process Research & Development, 25(7), 1676–1686. [Link]

  • Sharma, A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4933*. [Link]

  • Knochel, P., et al. (2013). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 49(68), 7486-7488*. [Link]

  • Gribble, G. W. (2000). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Journal of Organic Chemistry, 65(1), 11-21*. [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(1), 549-553*. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Reddit User Discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Posner, G. H., & Canella, K. A. (1985). Phenoxide-directed ortho lithiation. Journal of the American Chemical Society, 107(8), 2571–2573. [Link]

  • Kempe, R., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 940*. [Link]

  • Warner, B. P., et al. (2007). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. [Link]

  • Sahu, P. K., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(40), 13204–13205*. [Link]

  • Liu, Q.-P., et al. (2023). Relay C–H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones. ACS Catalysis, 13(9), 5795–5807*. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1055–1062*. [Link]

  • Heravi, M. M., et al. (2015). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Journal of the Chemical Society of Pakistan, 37(1), 154-159*. [Link]

  • Guin, J., et al. (2016). Aerobic Direct C(sp2)-H Hydroxylation of 2-Arylpyridines by Palladium Catalysis Induced with Aldehyde Auto-Oxidation. Organic Letters, 18(15), 3646–3649*. [Link]

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2(21), 7945-7956*. [Link]

  • ResearchGate User Discussion. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]

  • Organic Chemistry Division, ACS. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3235–3285*. [Link]

  • Hsieh, J.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5245*. [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Hein, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Mal, P., et al. (2020). General methods for C−O coupling reaction. ResearchGate. [Link]

  • Al-Tel, T. H., et al. (2019). Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones. ACS Omega, 4(10), 14216–14223*. [Link]

  • ResearchGate. (2016). Coupling outcomes for pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

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overcoming challenges in the characterization of Schiff base metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of Schiff Base Metal Complexes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert-level troubleshooting and practical solutions for the common and often complex challenges encountered during the characterization of Schiff base metal complexes. Drawing from established analytical principles and field-proven experience, this resource aims to help you navigate experimental hurdles, ensure data integrity, and accelerate your research and development workflows.

Section 1: Overarching Challenges

Before diving into technique-specific issues, it's crucial to address systemic problems that can affect all forms of characterization.

FAQ 1.1: My complex has poor solubility in common deuterated solvents, preventing high-quality NMR and ESI-MS analysis. What are my options?

Answer:

Poor solubility is a frequent obstacle. Schiff base complexes, particularly those forming polymeric or highly stacked structures, often resist dissolution in standard solvents like chloroform or methanol.[1][2] An improperly chosen solvent can lead to broad, uninterpretable NMR spectra or prevent ion formation in ESI-MS.

Troubleshooting Protocol:

  • Systematic Solvent Screening: Do not limit yourself to one or two solvents. Create a solubility profile by testing small quantities of your complex in a range of solvents with varying polarities and coordinating abilities.

  • Employ Stronger Solvents: Vigorously coordinating solvents like Dimethyl Sulfoxide (DMSO-d₆), N,N-Dimethylformamide (DMF-d₇), or even pyridine-d₅ can often dissolve stubborn complexes.[2][3][4] Be aware that these solvents can potentially coordinate to the metal center, altering the complex's structure in solution.

  • Temperature Variation: Gently warming the sample can significantly improve solubility. Use a variable temperature probe in the NMR spectrometer or a warm solvent for preparing MS samples. Monitor for any signs of decomposition.

  • Solid-State Analysis: If solution-state analysis is intractable, pivot to solid-state techniques. Solid-state NMR (ssNMR) can provide structural information without dissolution. For IR, using KBr pellets or Attenuated Total Reflectance (ATR) is standard.

Data-Driven Solvent Selection:

SolventPolarity IndexCommon Uses & Caveats
Chloroform-d (CDCl₃)4.1Good for many organic-like, neutral complexes.
Methanol-d₄ (CD₃OD)5.1Can dissolve more polar complexes; may coordinate to the metal.
Acetonitrile-d₃ (CD₃CN)5.8Useful for a wide range of complexes; less coordinating than DMSO.
DMSO-d₆7.2Excellent solvent for many intractable complexes; highly coordinating.[3][4]
DMF-d₇6.4Similar to DMSO, can be a good alternative.[4]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of diamagnetic complexes. However, the presence of a paramagnetic metal center introduces significant challenges.

FAQ 2.1: My ¹H NMR spectrum shows extremely broad peaks, or no peaks at all. Is my complex paramagnetic, and how can I get useful data?

Answer:

This is a classic sign of paramagnetism. Unpaired electrons on the metal create a strong local magnetic field that dramatically accelerates nuclear relaxation, leading to severe peak broadening.[5][6] For some metals with slow electronic relaxation (e.g., Mn(II), Gd(III)), the lines can be broadened beyond detection.[6] For others (e.g., high-spin Co(II), Ni(II), some Cu(II)), interpretable spectra are achievable with the right approach.[7][8]

Troubleshooting Workflow for Paramagnetic NMR:

The following workflow can guide your experimental decisions when dealing with a suspected paramagnetic complex.

Paramagnetic_NMR_Workflow start Broad/Missing NMR Signals check_metal Is the metal ion paramagnetic? (e.g., Cu(II), high-spin Fe(II)/Fe(III), Ni(II), Co(II)) start->check_metal diamagnetic_issue Issue is likely not paramagnetism. Check solubility, aggregation, or chemical exchange. check_metal->diamagnetic_issue No paramagnetic_path Paramagnetism Confirmed check_metal->paramagnetic_path Yes acquire_wide Acquire spectrum with a very wide spectral window (e.g., -100 to 200 ppm). paramagnetic_path->acquire_wide vt_nmr Perform Variable Temperature (VT) NMR. Look for sharpening of peaks. acquire_wide->vt_nmr evans_method Consider Evans' Method to quantify magnetic susceptibility and confirm paramagnetism. vt_nmr->evans_method other_techniques Rely on alternative techniques: - X-ray Crystallography - ESI-MS - IR Spectroscopy - EPR Spectroscopy evans_method->other_techniques

Caption: Decision workflow for troubleshooting paramagnetic NMR spectra.

Experimental Protocols:

  • Wide Spectral Window Acquisition: Paramagnetic shifts can move protons far outside the typical 0-10 ppm range.[5] Instruct your spectrometer to acquire data over a much wider range (e.g., 200 to -100 ppm) to locate these shifted resonances.

  • Variable Temperature (VT) NMR: Linewidths in paramagnetic spectra are often temperature-dependent. Lowering the temperature can sometimes slow down exchange processes and sharpen signals.[7][8]

  • Use of 2D NMR: Specialized fast-acquisition 2D NMR experiments like COSY and HMQC can be adapted for paramagnetic molecules and help in assigning the complex spin systems.[8]

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is fundamental for confirming the coordination of the Schiff base ligand to the metal center. The key is to correctly identify shifts in vibrational frequencies.

FAQ 3.1: How do I confirm coordination using IR? I see a peak around 1620 cm⁻¹, but I'm not sure if it's the C=N (azomethine) stretch or something else.

Answer:

This is a critical question. The C=N stretch of a free Schiff base ligand typically appears in the 1600-1650 cm⁻¹ region.[9] Upon coordination of the azomethine nitrogen to a metal ion, the electron density in the C=N bond is reduced, weakening it. This typically causes the stretching frequency to shift to a lower wavenumber (e.g., 1550-1620 cm⁻¹).[9][10][11]

Protocol for Confirming Coordination:

  • Acquire Three Spectra: To make an unambiguous assignment, you must run three separate IR spectra:

    • The free Schiff base ligand.

    • The metal salt precursor.

    • The final metal complex.

  • Compare the C=N Region: Directly overlay the spectrum of the free ligand and the complex. A clear shift of the C=N band to a lower frequency (typically by 10-50 cm⁻¹) is strong evidence of coordination.[10][12]

  • Look for New Bands: The formation of new bonds between the metal and the ligand's donor atoms (Nitrogen, Oxygen) gives rise to new, low-frequency vibrations. Look for the appearance of weak to medium bands in the 400-600 cm⁻¹ region, which can often be assigned to ν(M-N) and ν(M-O) stretches.[11][13]

Table of Characteristic IR Shifts:

Vibrational ModeTypical Free Ligand (cm⁻¹)Typical Metal Complex (cm⁻¹)Interpretation of Shift
ν(C=N) Azomethine1600 - 16501550 - 1620Shift to lower frequency indicates N-coordination.[9][11][12]
ν(C-O) Phenolic~1280>1300Shift to higher frequency indicates O-coordination.
ν(M-N)N/A400 - 600Appearance of new band confirms M-N bond formation.[13]
ν(M-O)N/A350 - 550Appearance of new band confirms M-O bond formation.[13]

Section 4: Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is invaluable for confirming the molecular weight of charged or easily ionizable complexes.[3] However, spectra can be complex and prone to misinterpretation.

FAQ 4.1: My ESI-MS spectrum shows multiple peaks, and none match the expected molecular weight of my complex. What is happening?

Answer:

This is common with coordination complexes. The observed peaks in an ESI-MS spectrum represent gas-phase ions, which may not be the same species that exists in solution. You are likely observing fragments, adducts, or multimeric species.[14]

Logical Flow for ESI-MS Peak Assignment:

ESI_MS_Interpretation start Complex ESI-MS Spectrum calc_mw Calculate M.W. of ALL plausible species: [M+H]⁺, [M+Na]⁺, [M-L]⁺, [M+Solvent]⁺, [2M+H]⁺ start->calc_mw match_peaks Compare calculated masses to the observed m/z values. calc_mw->match_peaks check_isotope Does the isotopic pattern match the theoretical pattern for your formula? (Crucial for metals like Cu, Ni, Zn) match_peaks->check_isotope no_match No Match: Consider in-source fragmentation or unexpected solution chemistry. check_isotope->no_match No match_found Assignment Confirmed check_isotope->match_found Yes

Caption: Systematic workflow for interpreting complex ESI-MS spectra.

Troubleshooting Steps:

  • Predict Common Ions: Before analyzing the spectrum, calculate the expected m/z values for various possibilities:

    • Molecular Ion: [M]⁺ or [M]⁻

    • Adducts: [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+Solvent]⁺

    • Fragments: Loss of a labile ligand, [M-L]⁺

    • Aggregates: [2M+H]⁺

  • Check Isotopic Patterns: This is the most powerful tool for confirmation. Many transition metals (Cu, Ni, Zn, Ru, etc.) have distinctive isotopic signatures. Use a simulation tool to predict the isotopic pattern for your proposed formula and compare it visually to your data. A perfect match is very strong evidence.[7]

  • Optimize ESI Conditions: If fragmentation is severe, reduce the cone voltage (or fragmentor voltage). This gentler ionization can help preserve the intact molecular ion.

Section 5: X-ray Crystallography

A single-crystal X-ray structure provides the most definitive characterization. However, obtaining high-quality crystals can be the most challenging step.

FAQ 5.1: I've tried everything, but I can't grow diffraction-quality crystals of my complex. What are some advanced techniques I can use?

Answer:

Crystal growth is often described as more of an art than a science. Success requires patience and a systematic exploration of crystallization space. When standard methods like slow evaporation fail, more advanced techniques are needed.

Advanced Crystallization Strategies:

TechniqueMethodologyBest For
Vapor Diffusion A solution of the complex is sealed in a container with a reservoir of a "precipitant" (a solvent in which the complex is insoluble). The precipitant slowly diffuses into the complex solution, gradually reducing solubility and promoting slow crystal growth.The most common and often successful alternative to slow evaporation.
Solvent/Liquid Diffusion A concentrated solution of the complex is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form slowly at the interface between the two liquids.Complexes that are sensitive to air or that precipitate too quickly with vapor diffusion.
Temperature Gradient The complex is dissolved in a solvent at an elevated temperature to achieve saturation. The solution is then cooled very slowly (e.g., 0.1°C/hour), allowing crystals to form under thermodynamic control.Compounds with a steep solubility vs. temperature curve.

Troubleshooting Poor Crystal Quality:

  • Problem: Twinning. Multiple intergrown crystals that diffract as one.

    • Solution: Try a different crystallization solvent or a slower crystallization method. Sometimes a different counter-ion can disrupt the packing forces that lead to twinning.

  • Problem: Small, needle-like crystals.

    • Solution: This indicates overly rapid crystallization. Slow the process down dramatically. Use a more dilute solution, a slower diffusion rate, or a smaller temperature gradient.

  • Problem: No crystals, only oil or amorphous precipitate.

    • Solution: The supersaturation is too high. Start with a much more dilute solution. Experiment with a wider range of solvent/precipitant combinations.

Even with a crystal, the resulting structure must be critically evaluated for quality, ensuring that metrics like electron density sufficiently support the atomic placement.[15]

References

  • Kumar, R. S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS spectra of (a) Schiff base ligand and (b) Cu(II) complex. Available at: [Link]

  • Al-Shemary, R. K. (2018). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Global Pharma Technology. Available at: [Link]

  • ResearchGate. (n.d.). Selected IR spectral data of the Schiff base and metal complexes. Available at: [Link]

  • Gonzalez, A., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Sonawane, S. S., & Mahajan, D. T. (2018). Spectral study of Cu(II), Co(II) and Zn(II) metal ion complexes of Schiff Base. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Singh, A., & Barman, P. (2024). Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. International Journal of Chemical Studies. Available at: [Link]

  • Reddit. (2023). r/Chempros - Paramagnetic Ni(II) NMR Help. Available at: [Link]

  • ResearchGate. (n.d.). ESI mass spectrum of Schiff base ligand (L). Available at: [Link]

  • Babailov, S. P. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. Journal of Siberian Federal University. Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS spectrum of Schiff base (L). Available at: [Link]

  • Dunn, T. J., et al. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education. Available at: [Link]

  • Kumar, R. S., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). CHALLENGES IN SCHIFF BASE FUNCTIONAL-GROUP SYNTHESIS: A COMPARATIVE AND SPECTROSCOPIC REVIEW. Available at: [Link]

  • Yoshikawa, H., et al. (2022). High-Temperature X-Ray Crystal Structure Analysis of Schiff Base Cu(II) and Ni(II) Complexes and Data Statistics. Crystals. Available at: [Link]

  • Williams, J. A., et al. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Solubility test of the Schiff base ligand and its metal(II) complexes. Available at: [Link]

  • Novotný, J., et al. (2023). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research. Available at: [Link]

  • Drago, R. S. (n.d.). Physical Methods in Chemistry. W. B. Saunders Company. (General reference, specific link not available).
  • ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. Available at: [Link]

  • Dunn, T. J., et al. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of the Schiff base and the M(III) complexes. Available at: [Link]

  • Bhowmik, T., et al. (2024). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. Langmuir. Available at: [Link]

  • Głowacka, A. E., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules. Available at: [Link]

  • Lummis, P. A., & Patrick, B. O. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kulp, J. L., et al. (2012). Limitations and lessons in the use of X-ray structural information in drug design. Journal of Computer-Aided Molecular Design. Available at: [Link]

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Technical Support Center: Refinement of Experimental Conditions for Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Catalytic Reaction Refinement. As a Senior Application Scientist, I've designed this guide to provide you with not only procedural steps but also the underlying rationale to empower your experimental design and troubleshooting. This resource is structured to help you diagnose and resolve common challenges encountered in catalytic processes, ensuring the integrity and success of your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions frequently encountered when working with catalytic reactions.

What are the primary indicators of a suboptimal catalytic reaction?

Common indicators include lower than expected yield or conversion rates, poor selectivity towards the desired product, and a rapid decline in catalyst activity over a short period. You might also observe changes in the reaction's kinetics, such as a slowdown in the reaction rate.[1]

How do I begin to troubleshoot a problematic catalytic reaction?

A systematic approach is crucial. Start by verifying the integrity of your starting materials and reagents. Then, assess the catalyst's condition and the reaction setup. A logical next step is to analyze the reaction parameters, such as temperature, pressure, and solvent, to identify any deviations from the intended conditions.[2]

What are the most common reasons for catalyst deactivation?

Catalyst deactivation, or the loss of catalytic activity and/or selectivity over time, is a common issue.[3] The primary mechanisms are poisoning, fouling (including coking), and sintering.[4][5][6][7] Poisoning occurs when impurities in the feedstock bind to the active sites of the catalyst.[6][7] Fouling is the physical deposition of materials, like carbonaceous coke, on the catalyst surface.[7] Sintering involves the agglomeration of catalyst particles at high temperatures, which reduces the available surface area for the reaction.[6][7]

Can a catalyst be regenerated?

In many cases, yes. The method of regeneration depends on the cause of deactivation. For instance, coke deposits from fouling can often be burned off through controlled oxidation.[8] Some forms of poisoning may be reversible by removing the poison from the feed stream.[9] However, severe sintering is generally irreversible.[5]

How does the choice of solvent affect my catalytic reaction?

The solvent can significantly influence a reaction's rate, selectivity, and even the catalyst's stability.[10][11] Solvents can affect the solubility of reactants and products, stabilize transition states, and in some cases, directly participate in the reaction mechanism.[10] The ideal solvent should dissolve reactants and be compatible with the catalyst, while also facilitating product separation.[12]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Conversion or Yield

Low conversion or yield is one of the most common challenges in catalytic reactions. The following guide will help you diagnose and address the root causes.

Potential Cause A: Catalyst Deactivation

Your catalyst may have lost its activity due to poisoning, coking, or sintering.

Diagnostic Protocol:

  • Characterize the "Spent" Catalyst: After the reaction, carefully recover the catalyst and analyze it using techniques such as Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO), X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM).[13][14][15] These methods can reveal changes in the catalyst's structure, surface area, and the presence of poisons or coke.[14][15]

  • Analyze Feedstock for Impurities: Test your starting materials for common catalyst poisons. The nature of the poison will depend on your specific catalyst system.[7]

Troubleshooting Workflow for Catalyst Deactivation

G start Low Conversion Observed char_catalyst Characterize Spent Catalyst (XRD, TEM, TGA) start->char_catalyst analyze_feed Analyze Feedstock for Impurities start->analyze_feed coking Coking Identified char_catalyst->coking sintering Sintering Identified char_catalyst->sintering poisoning Poisoning Identified analyze_feed->poisoning regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate purify_feed Purify Feedstock poisoning->purify_feed optimize_temp Optimize Reaction Temperature sintering->optimize_temp end_point Re-run Reaction regenerate->end_point purify_feed->end_point optimize_temp->end_point G start Rapid Deactivation Observed analyze_catalyst Analyze Spent Catalyst (TGA, SEM, Elemental Analysis) start->analyze_catalyst check_temp Review Operating Temperature start->check_temp analyze_liquid Analyze Liquid Phase for Leached Metals start->analyze_liquid poisoning Poisoning/Fouling Detected analyze_catalyst->poisoning sintering Sintering Detected check_temp->sintering leaching Leaching Detected analyze_liquid->leaching purify_feed Purify Feedstock/ Regenerate poisoning->purify_feed lower_temp Lower Reaction Temperature/ Use Stable Support sintering->lower_temp change_catalyst Change Catalyst or Solvent leaching->change_catalyst

Caption: A decision tree for troubleshooting rapid catalyst deactivation.

References

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Troubleshooting of Catalytic Reactors | PPTX. (n.d.). Slideshare.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Common causes of catalyst deactivation in refineries. (2025, June 19).
  • Why Do Catalysts Stop Working In Reactions? - Chemistry For Everyone. (2025, September 24). YouTube.
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Profolus.
  • Catalyst Deactivation: Mechanism & Causes. (2024, August 27). StudySmarter.
  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. (n.d.). Horizon Research Publishing.
  • Catalyst poison | Toxicity, Inhibition, Effects. (n.d.). Britannica.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). RSC Publishing.
  • Solvent Selection in Homogeneous Catalysis—Optimization of Kinetics and Reaction Performance. (2020, December 29).
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.).
  • How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper. (n.d.).
  • Estimation of Mass Transfer limitation in Heterogeneous Catalyzed Reaction for Biodiesel Production. (2023, April 26).
  • What are the major differences between the concept of catalyst inhibitors and catalyst poisons? (2018, July 8).
  • Important points to be considered for selecting solvents in different applic
  • Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • C
  • Ligand and Solvent Selection in Challenging Catalytic Reactions | Request PDF. (2025, August 6).
  • Impact of Temperature on Reaction Rate in C
  • (a) The impact of temperature on catalytic activity and selectivity.... (n.d.).
  • Catalytic Reaction Guide. (n.d.).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction | ACS Applied Materials & Interfaces. (2025, September 19).
  • Mass Transfer Effects on Catalytic Reactions. (n.d.). The University of Manchester.
  • Mass Transfer Limitations Current | PDF | Reaction R
  • Catalyst Characteriz
  • Catalyst characterisation techniques and reaction cells operating at realistic conditions; towards acquisition of kinetically relevant information. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical.
  • Mass Transfer Limitations in Reacting Systems. (2017, March 18). umich.edu.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube.
  • Common Catalytic Converter Problems and How to Fix Them. (2023, June 1). BJ's Automotive.
  • How Do You Pick The Optimal Catalyst For A Reaction? - Chemistry For Everyone. (2025, November 12). YouTube.
  • Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. (n.d.). Little Garage.
  • MANUAL OF METHODS AND PROCEDURES FOR CATALYST CHARACTERIZ
  • Catalytic Converter Diagnosis 9 Easy Methods for Pro Results. (2023, October 4). YouTube.
  • Optimizing Chemical Reactions | Chemical Reviews. (2024, April 10).
  • How exactly do you create the most optimum catalyst? : r/chemistry. (2014, September 11). Reddit.
  • Lecture 6 Catalyst characteriz
  • Diagnosing Catalytic Converter Issues. (n.d.). Walker Exhaust Systems.

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Validation & Comparative

A Comparative Guide to Tridentate Schiff Base Ligands: Spotlight on 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of coordination chemistry, Schiff base ligands stand out for their synthetic accessibility and versatile coordination behavior.[1] Their metal complexes have shown significant potential in catalysis, materials science, and medicinal chemistry.[2][3][4] This guide provides a comparative analysis of the tridentate Schiff base ligand, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, with other structurally similar ligands. We will delve into their synthesis, coordination chemistry, and functional applications, supported by experimental data and detailed protocols.

Introduction to Tridentate Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5][6][7] Tridentate Schiff base ligands possess three donor atoms that can coordinate with a central metal ion, often forming stable five- or six-membered chelate rings. The stability and reactivity of the resulting metal complexes are influenced by the nature of the donor atoms (e.g., N, O, S), the flexibility of the ligand backbone, and the substituents on the aromatic rings.[8][9][10]

The ligand of focus, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, is an O,N,N-donor ligand. Its structure, featuring a phenol group, a secondary amine, and a pyridine ring, allows for the formation of stable complexes with a variety of transition metals.

Synthesis and Characterization

The synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol and related Schiff base ligands is generally a straightforward process. The key reaction is the condensation of an aldehyde with a primary amine, which can often be achieved by refluxing the reactants in an appropriate solvent like ethanol.[1][6]

Experimental Protocol: Synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • Salicylaldehyde

  • 2-Amino-6-methylpyridine

  • Methanol

  • Sodium borohydride

  • Toluene

Procedure:

  • A solution of 2-amino-6-methylpyridine (1 mmol) and salicylaldehyde (1 mmol) in toluene (50 ml) is heated for 10 hours.[11]

  • The solvent is removed under vacuum.[11]

  • The resulting residue is dissolved in absolute methanol and reduced by the addition of sodium borohydride.[11]

  • The product is recrystallized from methanol to obtain light yellow crystals.[11]

Characterization: The synthesized ligand can be characterized by various spectroscopic techniques, including:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups. A characteristic band for the azomethine group (–N=CH–) is typically observed around 1693 cm⁻¹, which shifts to a lower frequency upon complexation with a metal ion, indicating coordination of the azomethine nitrogen.[12]

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To elucidate the chemical structure of the ligand.

  • UV-Vis Spectroscopy: To study the electronic transitions within the molecule.

Comparative Analysis of Schiff Base Ligands

To provide a comprehensive comparison, we will evaluate 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol against other tridentate Schiff base ligands derived from salicylaldehyde and its derivatives. The comparison will focus on key performance metrics such as the stability of their metal complexes and their biological and catalytic activities.

Ligands for Comparison:
  • L1: 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

  • L2: 2-(((Pyridin-2-yl)amino)methyl)phenol

  • L3: Salicylaldehyde-derived Schiff bases with amino acids (e.g., L-alanine, L-valine)[13][14]

  • L4: 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol[15][16]

Stability of Metal Complexes

The stability of a metal complex is a critical factor determining its utility. Stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction.[17][18] Generally, the stability of Schiff base complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[18][19]

Table 1: Comparison of Stability Constants (log K) for Metal Complexes of Tridentate Schiff Base Ligands

Metal IonL1 (Predicted)L2[20]L3 (Sal-Val)[20]
Cu(II)High15.409.25
Ni(II)Moderate--
Zn(II)Moderate15.10-

The high stability of Cu(II) complexes is a common feature of Schiff base ligands.[20] The presence of the methyl group in L1 may slightly enhance the electron-donating ability of the pyridine ring, potentially leading to slightly more stable complexes compared to L2. Ligands derived from amino acids (L3) also form stable complexes, though their stability can be influenced by the nature of the amino acid side chain.[20]

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

This protocol outlines a general procedure for determining the stability constants of metal-ligand complexes in solution.

Materials:

  • Schiff base ligand

  • Metal nitrate or chloride salt

  • Standardized sodium hydroxide solution

  • Potassium nitrate (to maintain constant ionic strength)

  • Solvent (e.g., 50% (v/v) dioxane-water)[17]

  • pH meter

Procedure:

  • Prepare solutions of the ligand, metal salt, and a strong acid (e.g., HNO₃) of known concentrations.

  • Titrate the solution containing the ligand and the metal ion against a standardized NaOH solution at a constant temperature.[18]

  • Record the pH at each addition of the titrant.

  • The titration data is then analyzed using computer programs to calculate the proton-ligand and metal-ligand stability constants.[18][20]

Biological and Catalytic Applications

Schiff base metal complexes are widely investigated for their biological activities, including antimicrobial and anticancer properties.[2][21][22][23] They are also effective catalysts in various organic reactions, particularly oxidations.[3][4][24][25]

Antimicrobial Activity

The antimicrobial activity of Schiff base complexes is often attributed to the synergistic effect of the ligand and the metal ion.[2] Chelation can enhance the lipophilicity of the metal ion, facilitating its transport across microbial cell membranes.[26] Copper(II) complexes, in particular, have demonstrated significant antibacterial and antifungal properties.[2][22][23][27]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
L1-Cu(II) Complex (Predicted) Potentially High ActivityPotentially High ActivityPotentially Moderate Activity
Cu(II) Schiff base complexes (General) 32 - 128[22][23]64 - 512[23]Variable
Free Schiff Base Ligands Generally lower activity than complexes[2]Generally lower activity than complexes[2]Generally lower activity than complexes[2]

Note: Specific MIC values for the L1-Cu(II) complex are not available in the provided search results. The predicted activity is based on the general trend that copper complexes of Schiff bases exhibit potent antimicrobial effects.[2][22][23][27]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[21]

Materials:

  • Test compound (Schiff base complex)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Tryptic Soy Broth)[21]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a microtiter plate.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 1 × 10⁵ cfu/mL).[21]

  • Include positive (no compound) and negative (no microorganism) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[21]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DNA Interaction and Anticancer Potential

A significant area of research is the interaction of Schiff base metal complexes with DNA, which is a primary target for many anticancer drugs.[28][29][30] These complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions.[29][31] The binding affinity is often quantified by the intrinsic binding constant (K_b).

Table 3: DNA Binding Constants (K_b) for Various Cu(II) Schiff Base Complexes

ComplexK_b (M⁻¹)Reference
Cu(II) complex of a pyridine-based Schiff base6.25 × 10⁵[29]
Cu(II) complex with a Schiff base from 4-(trifluoromethoxy)benzenamine4.92 × 10⁵[29]
Cu(II) complex with (2-benzothiazol-6-ylimino)methyl)-4-methyl phenol7.58 × 10⁵[29]
Cu(II) complex with a Schiff base containing a benzothiazole moiety-[12]

The high binding constants indicate strong interactions with DNA, suggesting potential anticancer activity. The specific structure of the ligand, including the aromatic system and substituents, plays a crucial role in determining the binding mode and affinity.[28]

Experimental Protocol: DNA Binding Studies by UV-Visible Absorption Spectroscopy

This protocol describes how to investigate the interaction of a metal complex with DNA using absorption titration.[31]

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer

  • Metal complex solution of known concentration

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined from the absorbance at 260 nm.

  • Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.

  • Record the absorption spectra of the metal complex at each DNA concentration.

  • Intercalative binding is often characterized by hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the absorption maximum.[31]

  • The intrinsic binding constant (K_b) can be calculated from the changes in absorbance using the Wolfe-Shimer equation or similar models.

Visualizing the Fundamentals

To better understand the concepts discussed, the following diagrams illustrate the general synthesis of Schiff bases and a typical experimental workflow.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde (or derivative) Condensation Condensation Reaction (Reflux in Ethanol) Salicylaldehyde->Condensation PrimaryAmine Primary Amine (e.g., 2-Amino-6-methylpyridine) PrimaryAmine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Formation of Azomethine (-C=N-) Bond

Caption: General synthesis of a Schiff base ligand.

Experimental_Workflow start Start: Synthesize Schiff Base Ligand synthesis Synthesize Metal Complex start->synthesis characterization Characterize Ligand and Complex (FT-IR, NMR, UV-Vis) synthesis->characterization stability Determine Stability Constants (Potentiometric Titration) characterization->stability biological Biological Activity Assays (Antimicrobial, DNA Binding) characterization->biological catalytic Catalytic Activity Studies (e.g., Oxidation Reactions) characterization->catalytic analysis Data Analysis and Comparison stability->analysis biological->analysis catalytic->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for comparative analysis.

Conclusion

2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is a versatile tridentate Schiff base ligand that forms stable complexes with transition metals. Based on the comparative analysis with similar ligands, its metal complexes are expected to exhibit significant biological and catalytic activities. The presence of the methyl group may subtly influence its electronic properties and, consequently, the performance of its metal complexes. Further experimental studies are warranted to fully elucidate its potential and to provide a more direct comparison with other established Schiff base ligands. The protocols and comparative data presented in this guide offer a solid foundation for researchers venturing into the synthesis and application of novel Schiff base metal complexes.

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  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phen ol and Its Zn(II) Complex.

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Validating the Antimicrobial Efficacy of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the rise of multidrug-resistant pathogens, the exploration of novel antimicrobial agents is of paramount importance. Among the promising candidates are Schiff base metal complexes, a class of compounds that has garnered significant attention for their therapeutic potential. This guide provides a comprehensive framework for validating the antimicrobial efficacy of a specific Schiff base ligand, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, and its coordination complexes with various transition metals. While specific experimental data for this exact ligand and its complexes is not yet widely published, this guide will leverage established methodologies and data from structurally similar compounds to provide a robust protocol for its evaluation and a framework for comparison.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new antimicrobial agents. The methodologies and comparative analyses presented herein are designed to be directly applicable to the laboratory setting, providing a scientifically rigorous approach to assessing the potential of these novel compounds.

Introduction to Schiff Base Metal Complexes as Antimicrobial Agents

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can coordinate with a wide array of metal ions to form stable complexes. The biological activity of these complexes is often significantly enhanced compared to the free ligand, a phenomenon attributed to the principles of chelation theory. Upon chelation, the polarity of the metal ion is reduced, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms, ultimately reaching intracellular targets.

The antimicrobial mechanism of action for Schiff base metal complexes is often multifactorial and can include:

  • Inhibition of Cell Wall Synthesis: The complex may interfere with the enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the complexes can lead to their accumulation in the cell membrane, disrupting its structure and function.

  • Inhibition of Protein Synthesis: Metal ions can bind to ribosomes and inhibit the translation process.

  • Interference with DNA Replication and Repair: The complexes can interact with DNA, leading to the inhibition of replication and the induction of DNA damage.

Experimental Validation Workflow

The following section outlines a detailed, step-by-step workflow for the synthesis, characterization, and antimicrobial evaluation of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol and its metal complexes.

Synthesis and Characterization

A detailed protocol for the synthesis of the Schiff base ligand and its subsequent complexation with metal salts (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), and Zn(II)) is the initial step. Following synthesis, thorough characterization is crucial to confirm the structure and purity of the compounds.

Experimental Protocol: Synthesis of Metal Complexes

  • Ligand Synthesis: The Schiff base ligand, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, is synthesized via the condensation reaction of 2-amino-6-methylpyridine and salicylaldehyde.

  • Complexation: An ethanolic solution of the appropriate metal salt is added dropwise to an ethanolic solution of the synthesized ligand in a 1:2 (metal:ligand) molar ratio.

  • Reflux: The reaction mixture is refluxed for several hours.

  • Isolation: The resulting colored precipitate (the metal complex) is filtered, washed with ethanol, and dried in a desiccator.

  • Characterization: The synthesized ligand and its metal complexes are characterized by techniques such as FT-IR, UV-Vis, ¹H-NMR, and elemental analysis to confirm their structure and coordination.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization 2-amino-6-methylpyridine 2-amino-6-methylpyridine Condensation Condensation 2-amino-6-methylpyridine->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Ligand 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Condensation->Ligand Complexation Complexation Ligand->Complexation Metal Salt Metal Salt Metal Salt->Complexation Metal Complex Metal Complex Complexation->Metal Complex FT-IR FT-IR Metal Complex->FT-IR UV-Vis UV-Vis Metal Complex->UV-Vis NMR NMR Metal Complex->NMR Elemental Analysis Elemental Analysis Metal Complex->Elemental Analysis

Synthesis and Characterization Workflow
Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Protocol: Antimicrobial Screening

  • Microbial Strains: A representative panel of microorganisms should be used, including:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungal strains: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).

  • Preparation of Test Compounds: Stock solutions of the ligand and its metal complexes are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Antimicrobial Assays:

    • Agar Well Diffusion Method: This method provides a qualitative assessment of antimicrobial activity. A standardized inoculum of the test microorganism is spread on an agar plate. Wells are then punched into the agar, and a fixed volume of the test compound solution is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured.

    • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth in the MIC assay is sub-cultured onto fresh agar plates. The lowest concentration that prevents any growth on the subculture is considered the MBC or MFC.

Antimicrobial_Testing_Workflow cluster_assays Antimicrobial Assays Synthesized Compounds Synthesized Compounds Agar Well Diffusion Agar Well Diffusion Synthesized Compounds->Agar Well Diffusion Broth Microdilution Broth Microdilution Synthesized Compounds->Broth Microdilution Microbial Strains Microbial Strains Microbial Strains->Agar Well Diffusion Microbial Strains->Broth Microdilution Zone of Inhibition (mm) Zone of Inhibition (mm) Agar Well Diffusion->Zone of Inhibition (mm) MBC/MFC Determination MBC/MFC Determination Broth Microdilution->MBC/MFC Determination MIC (µg/mL) MIC (µg/mL) Broth Microdilution->MIC (µg/mL) MBC/MFC (µg/mL) MBC/MFC (µg/mL) MBC/MFC Determination->MBC/MFC (µg/mL)

Antimicrobial Testing Workflow

Comparative Performance Analysis

The following tables present a hypothetical comparative analysis of the antimicrobial activity of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (L) and its metal complexes (Co-L, Ni-L, Cu-L, Zn-L) against standard antimicrobial agents. These values are illustrative and based on trends observed for similar Schiff base complexes reported in the literature.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Bacterial Strains

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Ligand (L) >256>256>256>256
Co-L 64128128256
Ni-L 6464128128
Cu-L 32326464
Zn-L 128128256>256
Ciprofloxacin 10.50.251

Table 2: Zone of Inhibition (in mm) against Bacterial Strains

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Ligand (L) 87--
Co-L 1412109
Ni-L 15141110
Cu-L 18171413
Zn-L 121198
Ciprofloxacin 25283022
DMSO (Control) ----
Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Fungal Strains

CompoundC. albicansA. niger
Ligand (L) >256>256
Co-L 128256
Ni-L 128128
Cu-L 6464
Zn-L 256>256
Fluconazole 816

Table 4: Zone of Inhibition (in mm) against Fungal Strains

CompoundC. albicansA. niger
Ligand (L) 7-
Co-L 1210
Ni-L 1312
Cu-L 1615
Zn-L 109
Fluconazole 2220
DMSO (Control) --

Discussion and Mechanistic Insights

The illustrative data presented above highlights a common trend observed in the study of Schiff base metal complexes: the antimicrobial activity of the ligand is significantly enhanced upon chelation with metal ions. The copper complex (Cu-L) is often found to exhibit the most potent antimicrobial activity among the first-row transition metals, which may be attributed to its higher stability and redox potential.

The proposed mechanism of action for these complexes often involves the disruption of cellular processes through the coordinated action of both the ligand and the metal ion.

Mechanism_of_Action cluster_targets Cellular Targets Schiff Base Metal Complex Schiff Base Metal Complex Cell Wall Cell Wall Schiff Base Metal Complex->Cell Wall Inhibition of Synthesis Cell Membrane Cell Membrane Schiff Base Metal Complex->Cell Membrane Disruption Protein Synthesis Protein Synthesis Schiff Base Metal Complex->Protein Synthesis Inhibition DNA Replication DNA Replication Schiff Base Metal Complex->DNA Replication Interference Cell Lysis Cell Lysis Cell Wall->Cell Lysis Loss of Integrity Loss of Integrity Cell Membrane->Loss of Integrity Metabolic Disruption Metabolic Disruption Protein Synthesis->Metabolic Disruption Cell Death Cell Death DNA Replication->Cell Death

Proposed Mechanism of Antimicrobial Action

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial efficacy of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol and its metal complexes. While the presented data is illustrative, the detailed experimental protocols and comparative analysis structure offer a robust starting point for researchers in the field. Further investigations, including cytotoxicity studies against mammalian cell lines and in vivo efficacy studies, are essential next steps in the development of these promising compounds as potential therapeutic agents. The continued exploration of Schiff base metal complexes holds significant promise in the ongoing search for novel solutions to the critical challenge of antimicrobial resistance.

References

  • Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 18(3). [Link]

  • Adole, V. A., Pawar, S. D., & Gophane, A. D. (2022). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of the Indian Chemical Society, 99(1), 100277. [Link]

  • Jorge, J., Del Pino Santos, K., & Timóteo, F. (2020). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry, 27(32), 5346-5384. [Link]

  • Ejidike, I. P., & Ajibade, P. A. (2017). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (E)-N'-(1-(2-pyridyl)ethylidene)nicotinohydrazide. Molecules, 22(6), 936. [Link]

  • Hossain, M. S., Zakaria, C. M., & Kudrat-E-Zahan, M. (2015). Metal Complexes as Potential Antimicrobial Agent: A Review. American Journal of Chemistry, 5(5), 126-135. [Link]

A Comparative Guide to the Cytotoxicity of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Metal Complexes on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the field of bioinorganic chemistry has emerged as a fertile ground for innovation. Among the myriad of compounds being investigated, metal complexes of Schiff bases have garnered considerable attention due to their diverse coordination chemistry and promising biological activities.[1] This guide provides a comprehensive comparison of the cytotoxic effects of a specific class of these compounds: metal complexes of the ligand 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anticancer agents. We will delve into the synthesis of these complexes, present a comparative analysis of their cytotoxic profiles against various cancer cell lines, and elucidate the potential mechanisms underpinning their activity. Furthermore, detailed experimental protocols for assessing cytotoxicity are provided to facilitate the replication and extension of these findings.

The Rationale for Metal-Based Schiff Base Complexes in Oncology

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that can coordinate with a wide array of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[2] This enhancement is attributed to several factors, including:

  • Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across the cancer cell membrane.

  • Altered Electronic Properties: The coordination of the metal ion can modify the electronic properties of the ligand, potentially enhancing its interaction with biological targets.

  • Diverse Geometries: The geometry of the metal complex can influence its ability to bind to specific sites on biomolecules, such as DNA or enzymes.[3]

  • Redox Activity: Some transition metals can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cancer cell death.[4]

The ligand at the heart of this guide, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, is a tridentate ligand featuring a phenol, an amine, and a pyridine nitrogen atom, providing a stable coordination environment for various metal ions. The presence of the methyl group on the pyridine ring can also influence the steric and electronic properties of the resulting complexes.

Synthesis and Characterization of the Ligand and its Metal Complexes

The synthesis of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (L) is typically achieved through the condensation reaction of 2-amino-6-methylpyridine with salicylaldehyde, followed by the reduction of the resulting Schiff base.[5][6]

G cluster_0 Ligand Synthesis 2-amino-6-methylpyridine 2-amino-6-methylpyridine Schiff Base Intermediate Schiff Base Intermediate 2-amino-6-methylpyridine->Schiff Base Intermediate + Salicylaldehyde Salicylaldehyde Salicylaldehyde->Schiff Base Intermediate Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) Schiff Base Intermediate->Reduction (e.g., NaBH4) 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (L) 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (L) Reduction (e.g., NaBH4)->2-(((6-Methylpyridin-2-yl)amino)methyl)phenol (L)

Fig. 1: Synthetic scheme for the ligand 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.

The metal complexes are then synthesized by reacting the ligand (L) with the corresponding metal salts (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, ZnCl₂) in an appropriate solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR, and elemental analysis, to confirm the coordination of the ligand to the metal center.[3][7]

Comparative Cytotoxicity on Cancer Cell Lines

While a direct comparative study on a broad panel of cancer cell lines for the metal complexes of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol is not extensively documented in the current literature, we can draw valuable insights from studies on structurally analogous compounds. Research on Schiff base complexes derived from pyridine and salicylaldehyde derivatives consistently demonstrates their potential as cytotoxic agents.[4][8]

For the purpose of this guide, we will present a hypothetical, yet representative, comparison based on typical findings for such complexes. The following table summarizes the anticipated cytotoxic activity (IC₅₀ values in µM) of Co(II), Ni(II), Cu(II), and Zn(II) complexes of the ligand (L) against a panel of common cancer cell lines. It is important to note that these values are illustrative and would require experimental validation.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Ligand (L) >100>100>100
[Co(L)Cl₂] 25.5 ± 2.130.2 ± 3.535.8 ± 4.0
[Ni(L)(NO₃)₂] 22.1 ± 1.828.9 ± 2.932.4 ± 3.1
[Cu(L)(OAc)] 8.7 ± 0.9 12.5 ± 1.3 15.2 ± 1.7
[Zn(L)Cl₂] 18.4 ± 1.524.6 ± 2.229.1 ± 2.8
Cisplatin 9.7 ± 1.115.8 ± 1.911.3 ± 1.4

Analysis of the Comparative Data:

  • Enhanced Activity of Metal Complexes: A consistent trend observed in the literature is the significantly higher cytotoxicity of the metal complexes compared to the free Schiff base ligand.[2] The free ligand (L) is often found to be inactive or weakly active.

  • Influence of the Metal Ion: The choice of the central metal ion plays a crucial role in determining the cytotoxic potency. Typically, copper(II) complexes of such ligands exhibit the highest activity.[9][10] This is often attributed to the redox properties of copper and its ability to generate ROS. The order of activity is frequently observed as Cu(II) > Zn(II) > Ni(II) > Co(II).

  • Cell Line Specificity: The cytotoxic effect of these complexes can vary depending on the cancer cell line, suggesting different mechanisms of action or cellular uptake efficiencies.[4]

  • Comparison with Standard Drugs: The more active complexes, particularly the copper(II) complex, may exhibit cytotoxicity comparable to or even exceeding that of established anticancer drugs like cisplatin, especially in certain cell lines.[7]

Proposed Mechanisms of Action

The anticancer activity of these metal complexes is likely multifactorial. Based on studies of related compounds, several mechanisms of action can be proposed:

  • DNA Interaction: The planar aromatic moieties of the ligand can facilitate intercalation between DNA base pairs, while the metal center can bind to the phosphate backbone or the nitrogenous bases, leading to conformational changes that inhibit DNA replication and transcription.[1][11]

  • Induction of Apoptosis: These complexes can trigger programmed cell death (apoptosis) through various signaling pathways. This can involve the generation of ROS, leading to mitochondrial damage and the release of pro-apoptotic factors like cytochrome c.[7][12]

  • Enzyme Inhibition: Certain metal complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.[1]

G cluster_0 Proposed Mechanism of Action cluster_1 Cellular Uptake cluster_2 Intracellular Targets Metal Complex Metal Complex Cancer Cell Cancer Cell Metal Complex->Cancer Cell DNA DNA Metal Complex->DNA Intercalation/Binding Mitochondria Mitochondria Metal Complex->Mitochondria ROS Generation Enzymes Enzymes Metal Complex->Enzymes Inhibition Apoptosis Apoptosis DNA->Apoptosis Inhibition of Replication Mitochondria->Apoptosis Cytochrome c Release Enzymes->Apoptosis Disruption of Signaling

Fig. 2: Proposed signaling pathway for the anticancer activity of the metal complexes.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are essential. The MTT and SRB assays are two of the most widely used colorimetric methods for in vitro cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the metal complexes and the free ligand. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

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Comparative Guide to the Antibacterial and Antifungal Activity of Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional organic antibiotics increasingly ineffective against a spectrum of pathogens.[1] This escalating crisis necessitates the exploration of novel therapeutic strategies. Transition metal complexes have emerged as a highly promising class of antimicrobial agents, offering unique mechanisms of action that can overcome existing resistance pathways.[2][3] These compounds, consisting of a central metal ion coordinated to one or more organic molecules known as ligands, exhibit remarkable structural diversity and tunable biological activity.[4]

The antimicrobial potency of a metal complex is not merely a function of the metal ion or the ligand alone; it is the synergistic interplay between the two that dictates its efficacy.[5] Chelation can enhance the lipophilic nature of the metal ion, facilitating its passage across the microbial cell membrane.[5] Once inside, the complex can interfere with cellular processes through various mechanisms distinct from traditional antibiotics.[2] This guide provides a comparative overview of the antibacterial and antifungal activities of transition metal complexes, details the experimental protocols for their evaluation, and explores the structure-activity relationships that govern their function.

Mechanisms of Antimicrobial Action

Transition metal complexes exert their antimicrobial effects through a multi-pronged approach, often involving several mechanisms simultaneously, which complicates the development of microbial resistance. The primary modes of action include:

  • Reactive Oxygen Species (ROS) Generation: Many transition metals, such as copper and iron, can participate in Fenton-like reactions within the cell.[3][5] This redox cycling generates highly toxic ROS, including hydroxyl radicals, which cause widespread oxidative damage to DNA, proteins, and lipids, leading to cell death.[3]

  • Direct DNA Interaction: The specific geometry and charge of metal complexes allow them to bind to DNA.[2] This interaction can occur through intercalation between base pairs, covalent binding, or electrostatic interactions with the phosphate backbone, ultimately disrupting DNA replication and transcription.[3] Ruthenium complexes, for example, are known to act as intercalating DNA binding agents.[2]

  • Enzyme Inhibition: Metal ions are crucial cofactors for many essential microbial enzymes. Metal complexes can competitively bind to the active sites of these enzymes, displacing the natural metal cofactor and rendering the enzyme inactive.[6] This disruption of metabolic pathways is a key antimicrobial strategy. Gold(I) and other soft metals are known to target thiol-rich proteins like thioredoxin reductase.[2][3]

  • Membrane Disruption: The lipophilicity of a metal complex, enhanced by its organic ligands, allows it to permeate and disrupt the integrity of the microbial cell membrane.[5] This leads to increased permeability, leakage of essential intracellular components, and eventual cell lysis.[5]

Below is a diagram illustrating the multifaceted mechanisms of action employed by transition metal complexes.

Mechanisms cluster_cell Microbial Cell TMC Transition Metal Complex (TMC) Membrane Membrane Disruption (Increased Permeability) TMC->Membrane Lipophilicity DNA DNA Damage (Intercalation, Cleavage) TMC->DNA Binding/Cleavage Enzyme Enzyme Inhibition (Competitive Binding) TMC->Enzyme Cofactor Mimicry ROS ROS Generation (Oxidative Stress) TMC->ROS Redox Cycling ROS->Membrane ROS->DNA ROS->Enzyme

Caption: Key antimicrobial mechanisms of transition metal complexes.

Comparative Analysis of Antimicrobial Activity

The efficacy of a transition metal complex is highly dependent on the choice of metal, the nature of the coordinating ligand, and the overall geometry of the complex.[5] Schiff base ligands—formed from the condensation of a primary amine and a carbonyl compound—are particularly noteworthy for their excellent chelating properties and the potent antimicrobial activities of their corresponding metal complexes.[7]

Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for representative transition metal complexes against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] A lower MIC value indicates higher antimicrobial potency.

Complex TypeMetal IonPathogenGram StainMIC (µg/mL)Reference Class
Schiff Base Complexes Cu(II)S. aureusGram-positive1.4 - 16[9][10]
Cu(II)E. coliGram-negative0.5 - 1.6[9]
Co(II)S. aureusGram-positive0.7 - 3[10]
Zn(II)C. albicansFungus4.25 - 7.50[10][11]
Ni(II)E. coliGram-negative> 256[10]
Other Complexes Ru(II) (Dinuclear)E. coliGram-negative0.5 - 1.6[9]
Ag(I) (Sulfadiazine)VariousBothWidely Variable[3]
Au(I) (Auranofin)S. aureus (MRSA)Gram-positive~0.5 - 1.0[9]

Key Insights from Comparative Data:

  • Metal-Dependent Activity: As shown, copper(II) and cobalt(II) complexes often exhibit potent activity against Gram-positive bacteria.[10] The dinuclear ruthenium(II) complex shows remarkable efficacy against Gram-negative bacteria, a class of pathogens notoriously difficult to treat.[9]

  • Ligand Influence (Chelation Theory): The enhanced activity of the metal complexes compared to the free ligands is a common observation.[12] According to the chelation theory, coordination neutralizes some of the positive charge of the metal ion and increases the complex's lipophilicity, which aids its transport through the microbial cell membrane.[5]

  • Gram-Stain Selectivity: Gram-negative bacteria, with their outer membrane barrier, are often more resistant to antimicrobial agents than Gram-positive bacteria. However, certain complexes, particularly those with high lipophilicity or specific transport mechanisms, can overcome this barrier.[3]

Standardized Experimental Protocols for Evaluation

To ensure the reproducibility and comparability of antimicrobial activity data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.[8][13]

Protocol:

  • Preparation of Stock Solution: Dissolve the synthesized metal complex in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[14]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex's stock solution with appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[13]

  • MIC Determination: The MIC is the lowest concentration of the complex where no visible turbidity (growth) is observed.[8] This can be assessed visually or by measuring the optical density (OD) at 600 nm.[8]

Agar Disk Diffusion for Zone of Inhibition

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[1][13]

Protocol:

  • Plate Preparation: Pour molten agar (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread a standardized microbial inoculum (0.5 McFarland standard) across the agar surface using a sterile swab.[13]

  • Disk Application: Aseptically place sterile paper disks onto the agar surface. Pipette a known volume and concentration of the test complex solution onto each disk.[13] A solvent control disk and a standard antibiotic disk (e.g., Ciprofloxacin) should be included.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone (zone of inhibition) around each disk where microbial growth has been prevented. A larger zone diameter indicates greater antimicrobial activity.[13]

The following workflow diagram illustrates the process of antimicrobial susceptibility testing.

Sources

Validating DNA Interaction Mechanisms of Schiff Base Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Schiff Base Metal Complexes

Schiff bases, with their versatile metal-chelating capabilities, form stable and diverse complexes with transition metals.[1][2] These metal complexes are at the forefront of medicinal inorganic chemistry, particularly in the development of novel anticancer agents.[1][3][4] Their therapeutic efficacy is often linked to their ability to interact with and, in some cases, damage the DNA of cancer cells, leading to apoptosis.[1] Understanding the precise mechanism of this DNA interaction—be it intercalation, groove binding, or covalent attachment—is paramount for optimizing drug design and minimizing off-target effects.[2]

This guide provides a systematic approach to elucidating these mechanisms through a suite of well-established biophysical and biochemical techniques. We will compare the data obtained from each method, offering insights into how a multi-faceted experimental approach leads to a self-validating and unambiguous determination of the binding mode.

Unraveling the Modes of DNA Interaction

Schiff base metal complexes can bind to the DNA double helix through several primary mechanisms. The geometry, charge, and size of the complex dictate the preferred mode of interaction.

  • Intercalation: This mode involves the insertion of a planar, aromatic part of the complex between the base pairs of the DNA helix.[5] This causes a significant structural perturbation, leading to the unwinding and lengthening of the DNA strand.[5][6]

  • Groove Binding: Complexes may fit into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, or electrostatic interactions with the phosphate backbone.[7] It causes less structural distortion compared to intercalation.

  • Covalent Binding: Some metal complexes, akin to cisplatin, can form covalent bonds with the DNA bases, primarily the nitrogen atoms of purines. This leads to the formation of DNA adducts that disrupt replication and transcription.

  • Electrostatic Interaction: Positively charged metal complexes can interact with the negatively charged phosphate backbone of DNA through electrostatic forces.[7]

Below is a diagram illustrating the primary non-covalent binding modes.

DNA_Binding_Modes Figure 1. Primary Non-Covalent DNA Interaction Mechanisms cluster_dna DNA Double Helix DNA_backbone Phosphate Backbone Base_Pairs Base Pairs Major_Groove Major Groove Minor_Groove Minor Groove Intercalator Planar Complex (Intercalator) Intercalator->Base_Pairs Inserts between base pairs Groove_Binder Curved Complex (Groove Binder) Groove_Binder->Minor_Groove Fits into minor groove

A simplified diagram of DNA binding modes.

A Multi-Technique Approach to Mechanism Validation

No single experiment can definitively determine the binding mode. A logical workflow employing complementary techniques is essential for building a conclusive case. This section compares the most powerful techniques, outlining their principles, the data they generate, and their specific roles in the validation process.

Validation_Workflow Figure 2. Experimental Workflow for DNA Interaction Analysis Start Synthesized Schiff Base Metal Complex UVVis UV-Visible Spectroscopy Start->UVVis Initial evidence of binding (Kb calculation) Electrophoresis Gel Electrophoresis Start->Electrophoresis Test for DNA cleavage activity Fluorescence Fluorescence Spectroscopy (EB Displacement) UVVis->Fluorescence Confirm intercalative potential CD Circular Dichroism Fluorescence->CD Assess DNA conformational changes Viscosity Viscosity Measurement CD->Viscosity Definitive test for intercalation Conclusion Determine Binding Mode (Intercalation, Groove Binding, Cleavage) Viscosity->Conclusion Electrophoresis->Conclusion

Sources

comparative analysis of the catalytic activity of different pyridinyl Schiff base complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of catalysis, the quest for efficient, selective, and robust catalysts is paramount. Pyridinyl Schiff base complexes have emerged as a versatile class of compounds, demonstrating remarkable catalytic activity in a spectrum of organic transformations critical to academic research and industrial drug development. Their facile synthesis, tunable electronic and steric properties, and strong coordination to a variety of metal centers make them privileged ligands in the design of bespoke catalysts.

This guide provides a comparative analysis of the catalytic performance of different pyridinyl Schiff base complexes in three key reaction classes: oxidation, reduction, and carbon-carbon bond formation. We will delve into the mechanistic underpinnings of their catalytic prowess, provide detailed experimental protocols for their application, and present a side-by-side comparison of their efficacy, supported by experimental data from peer-reviewed literature. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to select and optimize these catalysts for their specific synthetic challenges.

The Architectural Versatility of Pyridinyl Schiff Base Ligands

The core strength of pyridinyl Schiff base catalysts lies in the modularity of their ligand architecture. The synthesis typically involves a straightforward condensation reaction between a pyridinecarboxaldehyde (e.g., pyridine-2-carboxaldehyde) and a primary amine. This simplicity allows for the introduction of a wide array of functional groups on both the pyridine and amine fragments, thereby fine-tuning the steric and electronic environment around the coordinated metal center. This, in turn, dictates the catalytic activity and selectivity of the resulting complex.

General Synthesis of Pyridinyl Schiff Base Ligands

A common synthetic route involves the refluxing of equimolar amounts of a pyridinecarboxaldehyde and a primary amine in an alcoholic solvent, often with a catalytic amount of acid.[1]

Pyridinecarboxaldehyde Pyridinecarboxaldehyde Reaction + Pyridinecarboxaldehyde->Reaction PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Reaction Solvent Alcohol (e.g., Methanol, Ethanol) Intermediate Pyridinyl Schiff Base Ligand Solvent->Intermediate AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Intermediate PyridinylSchiffBase Pyridinyl Schiff Base Ligand Reaction->Intermediate Reflux

Caption: General workflow for the synthesis of pyridinyl Schiff base ligands.

Formation of Metal Complexes

The synthesized Schiff base ligand can then be complexed with a variety of metal salts (e.g., copper(II) acetate, palladium(II) chloride, ruthenium(II) chloride) to form the active catalyst. The coordination typically occurs through the imine nitrogen and the pyridine nitrogen, forming a stable chelate ring.[2]

Comparative Catalytic Performance

Oxidation Reactions: The Prowess of Copper Complexes in Alcohol Oxidation

Pyridinyl Schiff base copper(II) complexes have demonstrated significant efficacy in the catalytic oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. The choice of the Schiff base ligand and reaction conditions can profoundly influence the catalytic outcome.

A comparative study highlights the superior performance of a mononuclear copper(II) complex, [Cu(L1)Cl2] (where L1 = 2-morpholino-N-(pyridin-2-ylmethylene)ethanamine), over trinuclear and polynuclear copper complexes in the oxidation of benzyl alcohol using tert-butyl hydroperoxide (TBHP) as the oxidant.[3] The mononuclear complex achieved a higher conversion, underscoring the importance of the nuclearity of the complex in this catalytic system.[3]

CatalystLigand StructureSubstrateOxidantConversion (%)Selectivity (%)Reference
[Cu(L1)Cl2] 2-morpholino-N-(pyridin-2-ylmethylene)ethanamineBenzyl AlcoholTBHP85>99 (Benzaldehyde)[3]
[Cu3(L2)2Cl4] 4-bromo-2-((2-morpholinoethylimino)methyl)phenolBenzyl AlcoholTBHP65>99 (Benzaldehyde)[3]
[Cu(L3)N3]n 4-chloro-2-((2-(dimethylamino)ethylimino)methyl)phenolBenzyl AlcoholTBHP58>99 (Benzaldehyde)[3]

The proposed mechanism for this oxidation involves the formation of a copper-alkoxide intermediate, followed by hydrogen abstraction facilitated by the coordinated ligand and the oxidant.

cluster_0 Catalytic Cycle for Alcohol Oxidation A [Cu(II)L] B [Cu(II)L(ROH)] A->B + ROH - H₂O C [Cu(II)L(RO⁻)] B->C - H⁺ D [Cu(I)L] + R'CHO C->D β-hydride elimination D->A + Oxidant - Reduced Oxidant F Reduced Oxidant D->F E Oxidant (TBHP) E->D

Caption: Proposed catalytic cycle for alcohol oxidation by a Cu(II)-Schiff base complex.

  • To a solution of the pyridinyl Schiff base copper(II) complex (1 mol%) in acetonitrile (5 mL), add benzyl alcohol (1 mmol).

  • Add tert-butyl hydroperoxide (TBHP, 1.5 mmol) to the reaction mixture.

  • Stir the mixture at 60 °C for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction Reactions: Ruthenium Complexes for Efficient Ketone Hydrogenation

Ruthenium(II) complexes bearing pyridinyl Schiff base ligands have emerged as powerful catalysts for the transfer hydrogenation of ketones to secondary alcohols, a key reaction in the synthesis of chiral molecules.[4] The electronic properties of the Schiff base ligand play a crucial role in the catalytic activity.

A study comparing different ruthenium(II)-p-cymene complexes with pyridylimine ligands in the transfer hydrogenation of acetophenone revealed that subtle changes in the electronic nature of the ligand can significantly impact the reaction rate and conversion.[5]

CatalystLigand (N-N')SubstrateH-donorBaseConversion (%) (Time)Reference
[RuCl(p-cym)(Amp)]PF6 N-phenyl-1-(pyridin-2-yl)methanimineAcetophenone2-propanolK2CO398 (2h)[5]
[RuCl(p-cym)(Clmp)]PF6 N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimineAcetophenone2-propanolK2CO395 (2h)[5]
[RuCl(p-cym)(Memp)]PF6 N-(4-methylphenyl)-1-(pyridin-2-yl)methanimineAcetophenone2-propanolK2CO399 (2h)[5]

The catalytic cycle is believed to proceed through an 18-electron ruthenium hydride species, which is the active hydrogenating agent.

cluster_1 Catalytic Cycle for Ketone Transfer Hydrogenation A [Ru(II)L(H)₂] B [Ru(II)L(H)(Solvent)] A->B - H₂ C [Ru(II)L(H)(Ketone)] B->C + Ketone - Solvent D [Ru(II)L(H)(O-CHR₂)] C->D Hydride Transfer E [Ru(II)L] + R₂CHOH D->E - H⁺ E->A + 2-propanol - Acetone G Acetone E->G F 2-propanol F->E

Caption: Proposed catalytic cycle for ketone transfer hydrogenation by a Ru(II)-Schiff base complex.

  • In a Schlenk tube under an inert atmosphere, combine the ruthenium(II) pyridinyl Schiff base complex (1 mol%), the ketone substrate (1 mmol), and a base such as cesium carbonate (0.3 mmol).[6]

  • Add anhydrous 2-propanol (3 mL) as the hydrogen source and solvent.[6]

  • Seal the tube and heat the reaction mixture at 80-130 °C for the required duration.[6]

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and filter off the catalyst and base.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.[6]

Carbon-Carbon Bond Formation: Palladium Complexes in Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. Pyridinyl Schiff base ligands have been successfully employed to stabilize palladium catalysts, offering an alternative to traditional phosphine ligands.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

cluster_2 Catalytic Cycle for Suzuki-Miyaura Coupling A [Pd(0)L₂] B [Ar-Pd(II)L₂(X)] A->B Oxidative Addition + Ar-X C [Ar-Pd(II)L₂(Ar')] B->C Transmetalation + Ar'B(OH)₂ + Base C->A Reductive Elimination D Ar-Ar' C->D E Ar-X E->B F Ar'B(OH)₂ F->B G Base G->B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • To an oven-dried Schlenk flask, add the pyridinyl Schiff base palladium(II) complex (0.5-2 mol%), aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture at 80-100 °C with vigorous stirring for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the biaryl product by column chromatography.

Conclusion and Future Outlook

Pyridinyl Schiff base complexes represent a highly valuable and versatile class of catalysts for a range of important organic transformations. Their modular synthesis allows for the fine-tuning of their catalytic properties, leading to high efficiency and selectivity. This guide has provided a comparative overview of their application in oxidation, reduction, and C-C coupling reactions, complete with experimental protocols and mechanistic insights.

The field continues to evolve, with ongoing research focused on the development of chiral pyridinyl Schiff base complexes for asymmetric catalysis, the immobilization of these catalysts on solid supports for enhanced recyclability, and their application in a wider array of chemical transformations. As our understanding of the structure-activity relationships of these complexes deepens, we can anticipate the design of even more sophisticated and powerful catalysts for addressing the synthetic challenges of the future.

References

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  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing.
  • Schiff base Cu(I) catalyst for aerobic oxidation of primary alcohols.
  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characteriz
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A Comparative Guide to the Efficacy of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol Complexes Against Drug-Resistant Microbes

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against a spectrum of pathogenic microbes. This reality necessitates urgent exploration into novel chemical scaffolds with unique mechanisms of action. Among the most promising candidates are Schiff base metal complexes, whose versatile coordination chemistry and tunable biological activity offer a rich platform for drug design.[1][2]

This guide provides an in-depth comparative analysis of a specific class of these compounds: metal complexes of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol. We will dissect their synthesis, evaluate their performance against clinically relevant drug-resistant strains, and elucidate their proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of these coordination compounds in the fight against AMR.

The Candidate: Synthesis and Structure of Phenol-Pyridinamine Complexes

The foundational ligand, 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, is synthesized via the condensation reaction of an appropriate salicylaldehyde derivative with an aminopyridine. This Schiff base can then be chelated with various transition metal ions. The resulting complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon explained by Tweedy's Chelation Theory.[3] This theory posits that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the compound's diffusion across the lipid-rich membranes of microorganisms, thereby increasing its bioavailability and efficacy.[4]

The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group, forming a stable chelate ring.[5][6] Divalent metal ions such as Copper (Cu(II)), Nickel (Ni(II)), Cobalt (Co(II)), and Zinc (Zn(II)) are commonly used, as their coordination chemistry allows for the formation of stable and biologically active complexes.[7][8]

Mechanism_of_Action cluster_membrane Microbial Cell Complex Schiff Base Metal Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane 1. Penetration & Disruption DNA DNA Replication Membrane->DNA 2. Intercalation & Binding Enzyme Essential Enzymes Membrane->Enzyme 3. Binding & Inactivation ROS ROS Generation (Oxidative Stress) Membrane->ROS 4. Redox Cycling Death Cell Death DNA->Death Enzyme->Death ROS->Death

Caption: Proposed multi-target mechanism of action for Schiff base metal complexes.

A Self-Validating Protocol: In Vitro Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of efficacy data, a standardized and well-controlled experimental protocol is paramount. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a specific microbial strain.

Materials:

  • Test Complexes (dissolved in DMSO)

  • Standard Antibiotic (Positive Control)

  • DMSO (Solvent/Negative Control)

  • Microbial Strains (e.g., MRSA ATCC 43300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of ~5 x 10⁵ CFU/mL, typically verified by turbidity measurement (0.5 McFarland standard).

  • Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test complex. For example, starting from a stock of 1024 µg/mL, dilute across the plate to achieve concentrations from 512 µg/mL down to 0.5 µg/mL.

  • Control Setup (Essential for Validation):

    • Positive Control: A well containing only broth and the microbial inoculum to confirm normal growth.

    • Negative Control (Sterility): A well containing only sterile broth to check for contamination.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions plus the inoculum, to ensure the solvent itself has no antimicrobial effect.

    • Antibiotic Control: A separate serial dilution of a known standard antibiotic (e.g., Vancomycin) to validate the susceptibility of the test strain.

  • Inoculation: Add the standardized microbial inoculum to all wells except the negative control. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) AddInoculum Add Inoculum to all Test Wells Inoculum->AddInoculum Dilution Prepare 2-fold Serial Dilutions of Complexes & Controls in 96-well plate Dilution->AddInoculum Incubate Incubate Plate (37°C, 18-24h) AddInoculum->Incubate Read Visually Inspect or Read OD600 Incubate->Read Result Determine MIC: Lowest Concentration with No Growth Read->Result

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Outlook

The evidence strongly supports the potential of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol metal complexes and their analogues as effective agents against drug-resistant microbes. Their synthetic accessibility, tunable structure, and multi-target mechanism of action make them a compelling alternative to conventional antibiotics. Copper complexes, in particular, consistently demonstrate superior activity. [7][8] However, the journey from a promising compound to a clinical therapeutic is long. Future research must rigorously address several key areas:

  • Toxicity Profiling: In-depth cytotoxicity studies using mammalian cell lines are crucial to establish a favorable therapeutic index. [9]* In Vivo Efficacy: Successful in vitro results must be translated into animal infection models to evaluate efficacy, pharmacokinetics, and safety in a living system.

  • Mechanism Deconvolution: Further studies are needed to pinpoint the primary lethal target for different complexes against specific pathogens, which can guide future ligand design.

  • Anti-Biofilm Activity: Many chronic infections are biofilm-related. Evaluating the ability of these complexes to inhibit biofilm formation and eradicate established biofilms is a critical next step. [4][10] By systematically addressing these challenges, the scientific community can unlock the full potential of these versatile coordination complexes, forging a new and powerful weapon in the enduring war against microbial resistance.

References

  • Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia, 18(3). Available from: [Link]

  • Pessôa, J. C., & Tomaz, I. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules, 28(14), 5375. Available from: [Link]

  • Petronilli, V., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(3), 331. Available from: [Link]

  • Laiq, E., & Shahid, N. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Singh, R., & Singh, P. (2018). Antimicrobial activity of the Schiff base ligand and its metal complexes. ResearchGate. Available from: [Link]

  • Chung, K. H. L., et al. (2021). Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. Annals of Clinical Microbiology and Antimicrobials, 20(1), 67. Available from: [Link]

  • Chung, K. H. L., et al. (2021). Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. PubMed. Available from: [Link]

  • Quideau, S., et al. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 28(18), 6677. Available from: [Link]

  • Chaudhary, N. K., & Mishra, P. (2014). In Vitro Antimicrobial Screening of Metal Complexes of Schiff Base derived from Streptomycin and Amoxicillin: Synthesis, Characterization and Molecular Modelling. Semantic Scholar. Available from: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

  • Vasile, C. M., et al. (2024). Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. International Journal of Molecular Sciences, 25(2), 978. Available from: [Link]

  • Chung, K. H. L., et al. (2021). Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. ResearchGate. Available from: [Link]

  • Chaudhary, N. K., & Mishra, P. (2014). In Vitro Antimicrobial Screening of Metal Complexes of Schiff Base derived from Streptomycin and Amoxicillin: Synthesis, Characterization and Molecular Modelling. SciSpace. Available from: [Link]

  • Kumar, R., et al. (2022). In vitro microbial study of metal complexes [Cu (II)] with reference to schiff base ligand and antibiotics. Journal of Scientific Research, 66(4). Available from: [Link]

  • Chaudhary, N. K., & Mishra, P. (2014). In Vitro Antimicrobial Screening of Metal Complexes of Schiff Base derived from Streptomycin and Amoxicillin: Synthesis, Characterization and Molecular Modelling. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(I). Semantic Scholar. Available from: [Link]

  • Grumezescu, A. M. (2021). Metal Complexes—A Promising Approach to Target Biofilm Associated Infections. International Journal of Molecular Sciences, 22(19), 10269. Available from: [Link]

  • Wang, Y., et al. (2024). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. Molecules, 29(5), 1098. Available from: [Link]

  • Alexie, M., et al. (2011). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF PHENOL-2,6-PYRIDINEDIAMIDE COMPLEXES WITH Fe(III) AND Mo(VI). UPB Scientific Bulletin, Series B, 73(1). Available from: [Link]

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A Researcher's Guide to Benchmarking Anticancer Activity Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Baseline for Novel Anticancer Drug Efficacy

In the quest for novel cancer therapeutics, the discovery of a compound with cytotoxic or cytostatic properties is a pivotal first step. However, to truly gauge its potential, a rigorous and objective comparison against established therapeutic agents is paramount. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on how to effectively benchmark the anticancer activity of a test compound. By adhering to the principles of scientific integrity and employing robust experimental designs, researchers can generate compelling data that will inform critical decisions in the drug development pipeline. This guide provides not only the methodologies but also the rationale behind the experimental choices, ensuring a thorough and scientifically sound evaluation.

The process of benchmarking is not a mere side-by-side comparison; it is a systematic investigation to understand a novel agent's potency, efficacy, and potential mechanistic advantages over existing treatments. This requires a well-thought-out strategy that encompasses the selection of appropriate cancer models, the use of relevant and standardized assays, and a clear framework for data interpretation.

Foundational Decisions: Selecting Cell Lines and Reference Drugs

The context for any benchmarking study is set by the choice of cancer cell lines and the therapeutic agents used for comparison. These initial decisions will profoundly influence the relevance and interpretability of the results.

Strategic Cell Line Selection

A multi-tiered approach to cell line selection is recommended to build a comprehensive profile of the test compound's activity.

  • Broad-Spectrum Screening: An initial screen against a diverse panel of cancer cell lines can reveal the breadth of a compound's activity and identify potential areas of selectivity. The National Cancer Institute's (NCI) 60 human tumor cell line panel is a valuable resource for this purpose, representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1][2][3][4]

  • Hypothesis-Driven Selection: Based on the presumed mechanism of action of the novel compound, select cell lines with known molecular characteristics. For instance, if the compound targets a specific signaling pathway, include cell lines with and without mutations in key components of that pathway to assess target engagement and specificity.

  • Clinically Relevant Models: Prioritize the use of well-characterized and commonly used cell lines to facilitate comparisons with existing literature and historical data.

Choosing the Right Comparators

The selection of known therapeutic agents should be guided by the standard of care for the cancer types being investigated and the mechanistic class of the test compound.[5]

  • Standard-of-Care Agents: Include drugs that are currently used in the clinic to treat the cancers represented by the selected cell lines. This provides a direct benchmark against the current therapeutic landscape.

  • Mechanistically Similar Drugs: If the novel compound has a known or hypothesized mechanism of action, including drugs that work through a similar mechanism allows for a direct comparison of potency and efficacy.

  • Broad-Spectrum Cytotoxic Drugs: Agents like doxorubicin and paclitaxel can be included to provide a general measure of the chemosensitivity of the cell lines and to contextualize the potency of the test compound.

In Vitro Evaluation: Quantifying Anticancer Effects

In vitro assays are the cornerstone of early-stage anticancer drug evaluation, providing a high-throughput and cost-effective means to assess a compound's activity.[6][7]

Cell Viability and Cytotoxicity Assays

The most fundamental in vitro assessment is the measurement of a compound's effect on cell viability and proliferation.

Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and reference drugs for a defined period (typically 48-72 hours).[11]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][12]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[13]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8][14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[15]

Data Presentation: Comparative IC50 Values

Cell LineCancer TypeTest Compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7Breast Cancer15.21.89.5
A549Lung Cancer21.82.36.1
HCT116Colon Cancer12.51.112.3

Diagram: Workflow for In Vitro Anticancer Activity Benchmarking

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation CellLines Select Diverse Cancer Cell Lines MTT Cell Viability Assay (MTT) CellLines->MTT RefDrugs Select Standard Chemotherapeutic Agents RefDrugs->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle IC50 Determine IC50 Values MTT->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist Comparison Compare with Reference Drugs IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison

Caption: A schematic of the in vitro benchmarking workflow.

Delving Deeper: Mechanistic Assays

To understand the underlying mechanism of action, further assays are essential.

  • Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a common mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, can distinguish between viable, apoptotic, and necrotic cells.[11][15]

  • Cell Cycle Analysis: Many anticancer agents exert their effects by disrupting the cell cycle. PI staining followed by flow cytometry can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[15]

In Vivo Validation: Assessing Efficacy in a Biological System

While in vitro assays provide crucial initial data, in vivo models are necessary to evaluate a compound's efficacy and safety in a more complex physiological environment.[6][16][17][18][19]

Xenograft Models: A Standard for Preclinical Testing

Human tumor xenograft models, in which human cancer cells are implanted into immunodeficient mice, are a widely used and valuable tool in preclinical cancer research.[20][21][22][23][24]

Experimental Protocol: Tumor Growth Inhibition Study

Step-by-Step Methodology:

  • Cell Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.[18]

  • Tumor Establishment: Allow the tumors to grow to a predetermined size.

  • Treatment: Administer the test compound, a reference drug, and a vehicle control to different groups of mice.

  • Monitoring: Regularly measure tumor volume and the body weight of the mice.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatments.[25][26][27]

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500-
Test Compound (50 mg/kg)60060
Cisplatin (5 mg/kg)75050

Diagram: Workflow of a Xenograft Tumor Growth Inhibition Study

cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Implant Subcutaneous Implantation of Human Cancer Cells in Mice TumorGrowth Tumor Growth to Palpable Size Implant->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Dosing Drug Administration Grouping->Dosing Measurement Regular Measurement of Tumor Volume & Body Weight Dosing->Measurement TGI Calculation of Tumor Growth Inhibition (TGI) Measurement->TGI Toxicity Assessment of Treatment-Related Toxicity Measurement->Toxicity Comparison Comparative Efficacy Analysis TGI->Comparison Toxicity->Comparison

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, including post-experimental cleanup, is conducted with the highest standards of safety and scientific integrity. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of responsible research that protects you, your colleagues, and the environment.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol. Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact molecule, our approach is grounded in a conservative assessment of its constituent chemical moieties: a substituted phenol and a highly toxic aminopyridine derivative. This principle of assuming the highest potential hazard ensures a robust margin of safety.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is fundamental to managing it safely. The structure of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol contains two key functional groups whose individual hazardous properties must be respected.

  • The Phenol Group: Phenolic compounds are recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA)[1][2]. They are toxic to aquatic life and can be corrosive and harmful to human health[1][3].

  • The 6-Methyl-2-aminopyridine Group: This is the component of greatest concern. The closely related compound, 2-Amino-6-methylpyridine, is classified as acutely toxic. It is designated as H301 (Toxic if swallowed) and, most critically, H310 (Fatal in contact with skin)[4][5][6].

Based on this analysis, we must handle 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol as a substance with high acute toxicity. The disposal protocol is therefore designed to eliminate any possibility of personnel exposure or environmental release.

Table 1: Hazard Profile of Constituent Components

ComponentCAS NumberKey HazardsGHS ClassificationReference
2-Amino-6-methylpyridine 1824-81-3Toxic if swallowed, Fatal in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation.Acute Tox. 3 (Oral), Acute Tox. 2 (Dermal), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4][5][6]
Phenol 108-95-2Combustible solid, Toxic, Corrosive, Harmful to aquatic life.Acute Tox. 3, Skin Corr. 1B, Muta. 2, STOT RE 2, Aquatic Acute 1[3]

Our disposal strategy is built on the authoritative principle that chemical waste generators are responsible for determining if their waste is hazardous and ensuring its proper management from the point of generation to final disposal[7][8].

Personnel Protection and Engineering Controls

Before beginning any disposal procedure, the following personal protective equipment (PPE) and engineering controls are mandatory to prevent dermal contact, inhalation, and ingestion.

  • Engineering Controls: All handling and segregation of this waste must occur within a certified chemical fume hood to minimize inhalation exposure[9].

  • Hand Protection: Wear chemically resistant gloves. Given the high dermal toxicity, a double layer of nitrile gloves is recommended. Change gloves immediately if contamination is suspected[5].

  • Eye Protection: Use chemical safety goggles or a face shield that meets appropriate government standards.

  • Body Protection: A lab coat must be worn and kept fully buttoned. Ensure it is laundered professionally and not taken home. For handling larger quantities or cleaning spills, a chemically impervious apron is advised[5].

Step-by-Step Disposal Protocol

The only acceptable method for disposing of this compound is as a regulated hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor[4][8]. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain [3][10].

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Segregation:

    • This waste must be classified as Acutely Toxic Hazardous Waste .

    • It is critical to segregate this waste stream. Do not mix it with other chemical wastes, especially solvents or acids, to prevent potentially violent or unknown reactions[11][12].

  • Containerization:

    • Select a dedicated waste container that is in good condition, made of a compatible material (e.g., a high-density polyethylene or glass bottle), and has a tightly sealing screw cap[11][13].

    • For solid waste, the original manufacturer's container can be used if it is in good condition[11].

    • Ensure the container is stored in a designated, marked Satellite Accumulation Area (SAA) within the lab[11]. This area must be under the control of laboratory personnel.

  • Proper Labeling:

    • Affix a completed hazardous waste tag to the container before adding the first drop of waste[11][12].

    • The label must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "2-(((6-Methylpyridin-2-yl)amino)methyl)phenol" .

      • An accurate estimation of the concentration and total volume/mass.

      • The appropriate hazard pictograms: Skull and Crossbones (for acute toxicity) and Exclamation Mark (for irritation).

      • The date accumulation started.

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when actively adding waste. This is a primary EPA regulation to prevent the release of vapors[7][11][12].

    • Store the container within a secondary containment bin to mitigate leaks or spills[12].

    • Federal regulations limit the accumulation of acutely hazardous waste in an SAA to 1 kilogram of solid or 1 quart of liquid[14]. Monitor your accumulation levels closely.

  • Arranging for Final Disposal:

    • Once the container is full or you have reached the accumulation limit, contact your institution's EHS office to schedule a waste pickup[12].

    • Provide them with the completed hazardous waste tag information. Do not allow hazardous waste to accumulate in the lab for extended periods.

Decontamination and Spill Management

Decontamination of "Empty" Containers and Glassware:

  • Under U.S. federal regulations, a container that held an acutely hazardous waste is not considered "empty" until it has been triple-rinsed with a suitable solvent[14].

  • The first rinse, and preferably all three, must be collected and disposed of as hazardous waste in your designated container[12]. This rinsate is considered just as hazardous as the original material.

  • After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office[14].

Spill Response:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or you feel unwell.

  • Protect Yourself: Don the full PPE detailed in Section 2 before re-entering the area.

  • Contain: Cover the spill with a chemical absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels on large spills[15].

  • Collect: Carefully sweep the absorbed material into a designated, sealable container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.

  • Dispose: Label the spill cleanup debris as hazardous waste and arrange for pickup.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing all waste streams associated with 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol.

G cluster_waste_type Identify Waste Type start Waste Generated (2-(((6-Methylpyridin-2-yl)amino)methyl)phenol) solid_waste Solid Waste (Unused reagent, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste labware Contaminated Labware (Pipette tips, gloves, weigh paper) start->labware container Original Container start->container collect_solid Place in Labeled 'Acutely Toxic Solid Waste' Container solid_waste->collect_solid collect_liquid Place in Labeled 'Acutely Toxic Liquid Waste' Container liquid_waste->collect_liquid labware->collect_solid triple_rinse Triple-Rinse Container container->triple_rinse store Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store collect_liquid->store collect_rinsate Collect ALL Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate Yes dispose_container Deface Label & Dispose of Empty Container per EHS triple_rinse->dispose_container No (Gross Contamination) collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup When Full or Time Limit Reached dispose_container->contact_ehs store->contact_ehs

Caption: Decision workflow for the safe segregation and disposal of all waste streams.

By adhering to this comprehensive guide, you are not only complying with regulatory standards but are also actively participating in a culture of safety that is the bedrock of innovative and responsible scientific research.

References

  • PubChem. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Amino-6-methylpyrimidin-2-yl)amino]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Gao, S., & Ng, S. W. (2012). 2-{[(Pyridin-2-yl)amino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. NCBI Bookshelf. Retrieved from [Link]

  • Federal University of Fluminense (UFF). (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenolic compound structures of priority pollutants (US EPA). Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. The compound 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, with its distinct phenolic and aminopyridine moieties, presents a unique set of handling challenges. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • The Phenolic Moiety: Phenol and its derivatives are known for their corrosive nature, causing severe skin burns and eye damage.[1][2][3][4] A significant and often underestimated danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity.[2][3] This systemic effect can occur even without immediate, visible signs of skin damage, as phenol has an anesthetic effect.[2][3]

  • The Aminopyridine Moiety: Structurally similar compounds, such as 2-Amino-6-Methylpyridine, are classified as highly toxic. Hazards include being fatal upon skin contact, toxic if swallowed, and causing serious skin and eye irritation, as well as respiratory irritation.[5][6]

Based on this composite analysis, it is prudent to treat 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol as a substance with a high degree of acute toxicity, corrosivity, and potential for systemic effects.

Core Principles of Personal Protection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being undertaken. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with chemically resistant gloves (e.g., nitrile)Safety glasses with side shieldsLaboratory coatN95 respirator (or higher) if not in a ventilated enclosure
Solution Preparation and Transfers Chemical Fume HoodDouble-gloved with chemically resistant gloves (e.g., nitrile)Chemical splash gogglesChemical-resistant laboratory coat or apronRecommended if there is a risk of aerosolization
Running Reactions and Work-up Chemical Fume HoodDouble-gloved with chemically resistant gloves (e.g., nitrile)Chemical splash goggles and a face shieldChemical-resistant laboratory coat or apronReadily available for emergency use
Handling Concentrated Solutions Chemical Fume HoodHeavy-duty, chemically resistant gloves (e.g., butyl rubber or neoprene) over nitrile glovesChemical splash goggles and a face shieldChemical-resistant apron over a laboratory coatRecommended, especially for larger volumes

Detailed PPE Protocols: A Step-by-Step Approach

1. Glove Selection and Use:

Standard nitrile gloves provide a good baseline of protection for handling solids and dilute solutions. However, for prolonged exposure or when handling concentrated solutions, more robust gloves such as butyl rubber or neoprene should be worn.[2] Double gloving is a critical practice; it provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or punctures before use.

2. Eye and Face Protection:

At a minimum, safety glasses with side shields are required for any work with this compound. When handling solutions, chemical splash goggles that form a seal around the eyes are essential to protect against splashes.[7] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield worn over chemical splash goggles is mandatory.[1]

3. Protective Clothing:

A standard laboratory coat is suitable for low-risk activities. However, a chemical-resistant laboratory coat or a chemical-resistant apron worn over a lab coat is recommended for handling solutions and running reactions.[2][7] Ensure that clothing is fully buttoned and sleeves are not rolled up.

4. Respiratory Protection:

All handling of 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, especially in solid form, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available for a specific, low-risk procedure, a fit-tested N95 respirator should be used as a minimum precaution. For emergencies or situations with a high potential for aerosolization, a respirator with organic vapor cartridges may be necessary.[7]

Donning and Doffing PPE: A Critical Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((6-Methylpyridin-2-yl)amino)methyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(((6-Methylpyridin-2-yl)amino)methyl)phenol

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